{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3/c1-3-15(4-2)8-7-13-11-6-5-10(12)9-14-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAHKVJMGQVNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
An In-depth Technical Guide to the Synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Authored by: Gemini, Senior Application Scientist
Date: January 21, 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug development. Aminopyridine scaffolds are crucial pharmacophores found in a variety of therapeutic agents.[1][2] This document details the primary synthetic pathways, explains the mechanistic rationale behind experimental choices, and offers detailed, field-proven protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related compounds.
Introduction and Strategic Overview
The target molecule, this compound, also known as N'-(5-bromopyridin-2-yl)-N,N-diethylethane-1,2-diamine, is a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and receptor agonists.[1][2] Its structure combines a halogenated pyridine ring, ripe for further functionalization via cross-coupling reactions, and a flexible diamine chain.
The synthesis of this molecule hinges on the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine ring and the ethylenediamine moiety. This guide will explore the two most prevalent and robust strategies for forging this bond:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method that has become a cornerstone of modern C-N bond formation.[3]
-
Nucleophilic Aromatic Substitution (SNAr): A classic and often highly efficient method for functionalizing electron-deficient aromatic systems like pyridine.
A retrosynthetic analysis reveals two primary disconnections corresponding to these strategies, starting from commercially available or readily synthesized precursors.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Starting Materials
A reliable synthesis begins with high-quality starting materials. While N,N-diethylethylenediamine is commercially available, the key precursor, 2-amino-5-bromopyridine, is often synthesized in-house.
Optimized Synthesis of 2-Amino-5-bromopyridine
2-Amino-5-bromopyridine serves as a vital building block for numerous pharmaceutical compounds.[2] A common laboratory preparation involves the direct bromination of 2-aminopyridine. However, this reaction can be plagued by poor regioselectivity, leading to the formation of 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine as significant byproducts.[1]
A more selective and scalable method utilizes a milder brominating agent, such as N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, to control the reaction and minimize side products.[4]
Protocol: Selective Bromination of 2-Aminopyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), add phenyltrimethylammonium tribromide (1.0-1.2 eq) portion-wise at room temperature (20-25°C).[4]
-
Reaction Monitoring: Stir the mixture for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the solution with sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-5-bromopyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [4] |
| Brominating Agent | Phenyltrimethylammonium tribromide | [4] |
| Solvent | Dichloromethane or Chloroform | [4] |
| Temperature | 20-50°C | [4] |
| Typical Yield | >85% (post-purification) | [4] |
Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an exceptionally versatile method for constructing aryl C-N bonds from aryl halides.[3][5] This pathway couples 2,5-dibromopyridine with N,N-diethylethylenediamine. The key to success lies in the judicious choice of palladium catalyst, phosphine ligand, and base.
Mechanistic Rationale
The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting.[3][6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol
Materials:
-
2,5-Dibromopyridine
-
N,N-Diethylethylenediamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (1.4-2.0 eq.). The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add 2,5-dibromopyridine (1.0 eq.) and the anhydrous solvent. Stir the mixture for 10-15 minutes.
-
Nucleophile Addition: Add N,N-diethylethylenediamine (1.1-1.3 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the target compound.
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful alternative for synthesizing the target molecule, particularly given the electron-deficient nature of the pyridine ring, which is further activated by the bromine atom.[7] This pathway involves the reaction of 2-amino-5-bromopyridine with an alkylating agent like 2-(diethylamino)ethyl chloride.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence.[8]
-
Addition: The nucleophilic amino group of 2-amino-5-bromopyridine attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride.
-
Deprotonation: A base removes a proton from the newly formed ammonium salt.
This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction and to deprotonate the aminopyridine, increasing its nucleophilicity.
Caption: Workflow for the SNAr synthesis pathway.
Experimental Protocol
Materials:
-
2-Amino-5-bromopyridine
-
2-(Diethylamino)ethyl chloride hydrochloride
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the amine increases its nucleophilicity.
-
Alkylating Agent Addition: Dissolve 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir overnight. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0°C and carefully quench with water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Key Reagents | 2,5-Dibromopyridine, Pd-catalyst, Ligand | 2-Amino-5-bromopyridine, 2-(Diethylamino)ethyl chloride |
| Catalyst | Required (Palladium) | Not Required |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Strong (e.g., NaH) or moderate (K₂CO₃) |
| Temperature | 80-110°C | 60-80°C |
| Advantages | High functional group tolerance, broad scope | Cost-effective (no catalyst), simpler setup |
| Disadvantages | Cost of catalyst/ligand, sensitivity to air/moisture | May require stronger conditions, potential for N,N-dialkylation |
Conclusion
The can be effectively achieved through two primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution. The choice between these pathways depends on factors such as substrate availability, cost considerations, required scale, and the specific functional groups present in more complex derivatives.
The Buchwald-Hartwig approach offers broader substrate scope and generally milder conditions for the C-N bond formation itself, making it a powerful tool for library synthesis.[6][9] The SNAr pathway provides a more economical, catalyst-free alternative that is well-suited for large-scale production when the starting materials are readily available. Both methods, when executed with care and precision as detailed in this guide, provide reliable and reproducible access to this valuable chemical intermediate.
References
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents.
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
- CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
Sources
- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, with the CAS number 91250-98-5, is a substituted aminopyridine derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by aminopyridine scaffolds.[1][2][3] The incorporation of a diethylaminoethyl side chain can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, aiming to facilitate its use in research and drug discovery.
Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₁H₁₉BrN₄ | - |
| Molecular Weight | 287.20 g/mol | - |
| pKa (most basic) | 9.5 (Predicted) | Cheminformatics Software |
| logP | 2.8 (Predicted) | Cheminformatics Software |
| Topological Polar Surface Area (TPSA) | 41.9 Ų (Predicted) | Cheminformatics Software |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF (Inferred) | Based on structural analogs |
| Appearance | Likely an oil or low-melting solid at room temperature (Inferred) | Based on structural analogs |
Synthesis of this compound
A highly efficient and versatile method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination.[1][8][9][10][11][12] This palladium-catalyzed cross-coupling reaction is well-suited for the formation of the C-N bond between the 5-bromopyridin-2-amine and the N,N-diethylethylenediamine. The proposed synthetic pathway is outlined below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for this specific substrate combination.
Materials:
-
2-Amino-5-bromopyridine
-
N,N-Diethylethylenediamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to the flask. Then, add anhydrous toluene via syringe, followed by N,N-diethylethylenediamine (1.1-1.5 equiv).
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Analytical Characterization
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the compound's structure.
Predicted ¹H and ¹³C NMR Spectral Data
The NMR spectra of organic molecules provide detailed information about their structure.[13][14][15][16] The predicted ¹H and ¹³C NMR spectra for this compound would exhibit characteristic signals for the substituted pyridine ring and the diethylaminoethyl side chain.
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the bromopyridine ring.
-
Ethyl Protons: A quartet and a triplet in the aliphatic region (δ 2.5-3.5 ppm and δ 1.0-1.5 ppm, respectively) characteristic of the two ethyl groups on the tertiary amine.
-
Ethylene Bridge Protons: Two multiplets in the aliphatic region (δ 2.5-4.0 ppm) for the two CH₂ groups of the ethylenediamine bridge.
-
Amine Proton: A broad singlet for the secondary amine proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: Five signals in the aromatic region (δ 100-160 ppm) for the carbons of the bromopyridine ring, with the carbon attached to the bromine atom being significantly shielded.
-
Aliphatic Carbons: Four signals in the aliphatic region (δ 10-60 ppm) corresponding to the carbons of the diethylaminoethyl side chain.
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[17][18][19][20]
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 287 and an M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the C-N bonds of the side chain, leading to fragments corresponding to the loss of ethyl groups and the diethylaminoethyl moiety.
Potential Applications in Drug Discovery
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities.[1][2][21] These include anti-inflammatory, anticancer, and antiviral agents. The diethylaminoethyl group is also a common feature in many biologically active compounds, often enhancing their interaction with biological targets or improving their pharmacokinetic properties.[4][22]
Given the structural features of this compound, it could be a valuable scaffold for the development of novel therapeutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cheminformatics Exploration of Structural Physicochemical Properties, Molecular Fingerprinting, and Diversity of the Chemical Space of Compounds from Betel Nut (Areca catechu L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. acadiau.ca [acadiau.ca]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. 1,2-Ethanediamine, N,N-diethyl- [webbook.nist.gov]
- 18. N,N-DIETHYLMETHYLAMINE(616-39-7) MS [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl- [webbook.nist.gov]
- 21. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 22. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]
An In-depth Technical Guide to the Characterization of {2-[(5-bromopyridin-2-yl)amino]ethyl}diethylamine (CAS Number: 91250-98-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the 2-aminopyridine derivative, {2-[(5-bromopyridin-2-yl)amino]ethyl}diethylamine (CAS No. 91250-98-5). While specific literature on this exact compound is limited, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust framework for its study. We will explore a proposed synthetic pathway, detail methods for its characterization, and discuss its potential as a scaffold in medicinal chemistry, drawing parallels with related bioactive molecules. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar chemical entities.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as a versatile pharmacophore is attributed to its hydrogen bonding capabilities, aromatic nature, and the capacity for substitution at various positions on the pyridine ring.[2] Derivatives of 2-aminopyridine have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and nitric oxide synthase inhibitory properties.[1][2] The compound of interest, this compound, combines this key scaffold with a flexible diamine side chain, a feature known to influence pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 5-position of the pyridine ring offers a potential site for further chemical modification through cross-coupling reactions, enhancing its utility as a building block in drug discovery.
Synthesis and Purification
Step 1: Synthesis of 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is a well-documented process, typically achieved through the electrophilic bromination of 2-aminopyridine.[3]
Reaction Scheme:
Caption: Synthesis of 2-amino-5-bromopyridine from 2-aminopyridine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3][4]
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or a less hazardous brominating agent like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide in the same solvent to the cooled solution with constant stirring.[4] The temperature should be maintained below 20°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-amino-5-bromopyridine.
Step 2: N-Alkylation to Yield this compound
The second step involves the N-alkylation of the amino group of 2-amino-5-bromopyridine with a suitable alkylating agent, such as 2-(diethylamino)ethyl chloride. This is a standard nucleophilic substitution reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the amino group, forming a more nucleophilic amide anion.
-
Alkylation: Slowly add a solution of 2-(diethylamino)ethyl chloride in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. The organic layer should be washed with brine, dried, and concentrated. The crude product can then be purified by column chromatography to yield the final product.
Logical Workflow for Synthesis and Purification:
Caption: Proposed two-step synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₉BrN₄ | Based on structural formula. |
| Molecular Weight | ~287.20 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The presence of the aromatic ring and the potential for hydrogen bonding suggest a solid state. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The molecule has both polar (amines, pyridine) and nonpolar (diethyl, ethyl chain) regions. |
| Melting Point | Expected to be higher than that of 2-amino-5-bromopyridine (133-138 °C) due to increased molecular weight and intermolecular forces. | |
| Boiling Point | Significantly higher than its precursors due to increased mass and polarity. |
Spectroscopic Analysis:
Spectroscopic techniques are essential for the unambiguous identification and characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the ethylenediamine bridge, and the ethyl groups of the diethylamine moiety. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. For 2-amino-5-bromopyridine in DMSO-d6, characteristic peaks are observed at δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), and 4.58 (s, 2H, -NH2).[5] The spectrum of the final product will show additional signals for the diethylaminoethyl group.
-
¹³C NMR: The carbon NMR will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the aliphatic side chain.
-
-
Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the molecule, and the isotopic pattern will be characteristic of a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if the secondary amine is present), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching.
Potential Mechanism of Action and Biological Applications
Given the prevalence of the 2-aminopyridine scaffold in bioactive molecules, this compound holds promise for various therapeutic areas.
Hypothesized Signaling Pathway Involvement:
Many 2-aminopyridine derivatives are known to act as inhibitors of various enzymes, particularly kinases and nitric oxide synthases (NOS). The diamine side chain could facilitate interactions with the active sites of these enzymes.
Caption: Hypothesized mechanism of action via enzyme inhibition.
Potential Therapeutic Applications:
-
Oncology: As many kinase inhibitors are based on pyridine scaffolds, this compound could be investigated for its potential as an anticancer agent.
-
Inflammatory Diseases: Inhibition of pro-inflammatory enzymes like NOS makes this class of compounds interesting for the treatment of inflammatory conditions.
-
Neurodegenerative Disorders: Dysregulation of NOS activity is implicated in several neurodegenerative diseases, suggesting a potential therapeutic avenue for nNOS inhibitors.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization methods will be essential for confirming the identity and purity of the synthesized compound. Further investigation into the biological activity of this molecule is warranted, given the rich pharmacology of the 2-aminopyridine scaffold. This document serves as a starting point for researchers to unlock the potential of this and related compounds in the pursuit of novel therapeutics.
References
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
-
N,N′-Bis(5-bromopyridin-2-yl)methanediamine - PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]
-
N,N'-Bis(5-bromo-pyridin-2-yl)methane-diamine - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Available at: [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. Available at: [Link]
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC - PubMed Central. Available at: [Link]
-
(PDF) Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate) - ResearchGate. Available at: [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. Available at: [Link]
-
Discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for the treatment of human filarial infections | DNDi. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available at: [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
Sources
{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine structural analysis
An In-Depth Technical Guide to the Structural Analysis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
This guide provides a comprehensive technical overview of the structural analysis of this compound, also known as N,N-diethyl-N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential spectroscopic and analytical techniques required for the unambiguous characterization of this molecule. The methodologies described herein are grounded in established principles and serve as a self-validating framework for structural elucidation and purity assessment.
Introduction and Significance
This compound belongs to the class of bromo-substituted pyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The pyridine scaffold is a common feature in numerous pharmaceutical agents, and the presence of a bromine atom provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the strategic construction of complex molecular architectures.
The structural integrity and purity of such intermediates are paramount. A thorough analysis ensures the reliability of subsequent synthetic steps and the biological activity of the final compounds. This guide outlines the critical analytical workflow for confirming the identity and structure of the title compound.
Molecular Structure and Synthetic Context
The structure of this compound consists of three key moieties:
-
A 5-bromopyridine ring : An aromatic heterocycle where the bromine atom activates the ring for various coupling reactions.
-
A secondary amine linker : Connects the pyridine ring to the ethylenediamine backbone.
-
A terminal diethylamine group : A tertiary amine providing a flexible, aliphatic chain.
A plausible synthetic route involves the coupling of 2,5-dibromopyridine with N,N-diethylethylenediamine or via a Goldberg reaction with 2-bromopyridine.[2] Understanding the synthesis is crucial as it informs the potential impurity profile that must be screened for during analysis.
dot
Caption: Workflow for synthesis and structural validation.
Spectroscopic Characterization: The Analytical Cornerstone
A multi-technique spectroscopic approach is essential for a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals and determine the multiplicity (splitting pattern) of each.
Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Functional Group | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 | Pyridine Ring | ~6.4-6.6 | d | 1H | Ortho coupling to H-4. Shielded by the amino group. |
| H-4 | Pyridine Ring | ~7.4-7.6 | dd | 1H | Ortho coupling to H-3 and H-6. |
| H-6 | Pyridine Ring | ~8.0-8.2 | d | 1H | Deshielded proton adjacent to nitrogen. |
| -NH- | Secondary Amine | ~5.0-6.0 | br s | 1H | Broad signal, exchangeable with D₂O. |
| -CH₂-N(Et)₂ | Ethyl Bridge | ~2.7-2.9 | t | 2H | Adjacent to the diethylamine group. |
| -CH₂-NH- | Ethyl Bridge | ~3.5-3.7 | q | 2H | Adjacent to the secondary amine, shows coupling to NH. |
| -N(CH₂CH₃)₂ | Diethyl Group | ~2.5-2.7 | q | 4H | Quartet due to coupling with methyl protons. |
| -N(CH₂CH₃)₂ | Diethyl Group | ~1.0-1.2 | t | 6H | Triplet due to coupling with methylene protons. |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Functional Group | Predicted Shift (ppm) | Rationale |
| C-2 | Pyridine Ring | ~158-160 | Carbon attached to the amino group. |
| C-3 | Pyridine Ring | ~108-110 | Shielded carbon on the pyridine ring. |
| C-4 | Pyridine Ring | ~140-142 | Deshielded aromatic carbon. |
| C-5 | Pyridine Ring | ~115-117 | Carbon attached to bromine. |
| C-6 | Pyridine Ring | ~148-150 | Deshielded carbon adjacent to nitrogen. |
| -CH₂-N(Et)₂ | Ethyl Bridge | ~52-54 | Aliphatic carbon adjacent to tertiary amine. |
| -CH₂-NH- | Ethyl Bridge | ~42-44 | Aliphatic carbon adjacent to secondary amine. |
| -N(CH₂CH₃)₂ | Diethyl Group | ~47-49 | Methylene carbon of the ethyl group. |
| -N(CH₂CH₃)₂ | Diethyl Group | ~11-13 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Expected Mass Spectrum Data
-
Molecular Formula: C₁₁H₁₈BrN₃
-
Molecular Weight: 272.18 g/mol (for ⁷⁹Br) and 274.18 g/mol (for ⁸¹Br)
-
Expected [M+H]⁺ ions: m/z 272.07 and 274.07
dot
Caption: Proposed ESI-MS fragmentation pathways.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands corresponding to the molecule's functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3250-3400 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 2850-2970 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~3050 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |
| 1580-1610 | C=C, C=N Stretch | Pyridine Ring | Medium-Strong |
| ~1550 | N-H Bend | Secondary Amine | Medium |
| 1000-1100 | C-Br Stretch | Aryl Bromide | Medium |
The presence of a single, sharp N-H stretching band is a key diagnostic feature for the secondary amine, distinguishing it from a primary amine which would show two bands.[3]
Conclusion
The structural analysis of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the definitive carbon-hydrogen framework, MS confirms the molecular weight and elemental composition (specifically the presence of bromine), and IR validates the presence of key functional groups. Together, these techniques form a robust, self-validating system that ensures the structural identity and integrity of this valuable synthetic intermediate, providing the confidence necessary for its application in research and development.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved January 21, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 223. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2010). Huaxue Shiji, 32(6), 555-556. [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (2021). Angewandte Chemie International Edition, 60(25), 13793-13798. [Link]
-
N,N′-Bis(5-bromopyridin-2-yl)methanediamine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(4), o833. [Link]
-
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Diethylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Chemistry, 4(1), 226-235. [Link]
-
Diethylamine | C4H11N | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved January 21, 2026, from [Link]
-
1,2-Ethanediamine, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
1,2-Ethanediamine, N-(2-aminoethyl)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
The infrared spectra of secondary amines and their salts. (1953). Canadian Journal of Chemistry, 31(10), 980-993. [Link]
-
Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. (2013). Journal of The American Society for Mass Spectrometry, 24(5), 722-731. [Link]
Sources
Technical Guide: Spectroscopic Characterization of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Foreword: The Imperative of Multi-Modal Spectroscopic Verification
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent data rests. The compound of interest, {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, presents a unique amalgamation of functional groups: a substituted pyridine ring, a secondary aromatic amine, a flexible ethylenediamine linker, and a tertiary aliphatic amine. This structural complexity necessitates a multi-faceted analytical approach. A single spectroscopic technique provides a one-dimensional view; true structural elucidation is achieved through the congruent testimony of multiple, orthogonal methods.
This guide eschews a simple data-sheet format. Instead, it offers a holistic framework for the characterization of this molecule, grounded in the practical realities of the laboratory. We will proceed as if the compound has just been synthesized and requires rigorous confirmation of its identity. We will delve into the predictive analysis, the rationale behind experimental design, and the detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This document is designed not merely to present data, but to empower the researcher with the strategy and insight required to validate such a molecule with unimpeachable scientific rigor.
Molecular Structure and Predicted Spectroscopic Features
Before embarking on any analysis, a scientist must first dissect the target molecule to anticipate its spectroscopic signature. This predictive step is crucial for designing experiments and for recognizing the key signals that will confirm the structure.
Molecular Structure: this compound CAS Number: 91250-98-5 Molecular Formula: C₁₁H₁₉BrN₄ Molecular Weight: 271.20 g/mol (for ⁷⁹Br), 273.20 g/mol (for ⁸¹Br)
Key Structural Components for Analysis:
-
5-Bromo-2-aminopyridine moiety: This provides signals in the aromatic region of the NMR spectrum, a characteristic isotopic pattern in MS due to bromine, and specific C-Br and aromatic C-N stretching vibrations in the IR spectrum.
-
Secondary Amine (Ar-NH-CH₂): This will produce a characteristic N-H signal in both NMR and IR spectra.
-
Ethyl Linker (-CH₂-CH₂-): This aliphatic chain will give rise to distinct signals in the NMR spectrum, showing coupling between the adjacent methylene groups.
-
Diethylamino Group (-N(CH₂CH₃)₂): This tertiary amine features ethyl groups that will present a classic quartet and triplet pattern in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H and ¹³C NMR Spectra
The prediction of chemical shifts is based on the additive effects of neighboring functional groups and the analysis of spectral data from precursor molecules like 2-amino-5-bromopyridine and N,N-diethylethylenediamine.[1][2][3]
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-3 | ~6.4 (d) | ~108 |
| H-4 | ~7.4 (dd) | ~140 |
| H-6 | ~8.0 (d) | ~148 |
| C-2 (C-NH) | - | ~158 |
| C-5 (C-Br) | - | ~96 |
| Ethylenediamine Linker | ||
| Ar-NH-CH₂ | ~3.5 (t) | ~42 |
| CH₂ -N(Et)₂ | ~2.7 (t) | ~52 |
| Secondary Amine | ||
| NH | ~5.0 (broad s) | - |
| Diethylamino Group | ||
| -N(CH₂ CH₃)₂ | ~2.6 (q) | ~47 |
| -N(CH₂CH₃ )₂ | ~1.1 (t) | ~12 |
Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (dd) = doublet of doublets. Chemical shifts are estimates and may vary based on solvent and concentration.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing a high-quality sample for NMR analysis.[4][5][6][7]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a good starting point as it is a common solvent for many organic molecules.
-
To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[6]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it within the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
"Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving high-resolution spectra with sharp lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 30-45° pulse angle.
-
Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes the splitting from attached protons, simplifying the spectrum to one peak per unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with adequate signal-to-noise.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Visualization: NMR Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. For a halogenated compound like this, MS is particularly diagnostic.
Predicted Mass Spectrum
The key feature to look for is the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[8][9]
Table 2: Predicted Mass Spectrometry Data (ESI+)
| m/z (charge/mass ratio) | Assignment | Key Feature |
| 271.1, 273.1 | [M+H]⁺ (Molecular ion + proton) | Characteristic 1:1 isotopic pattern for Bromine |
| 199.1, 201.1 | Fragment from loss of diethylaminoethyl group | Confirms the pyridine-amine bond |
| 72.1 | [CH₂N(CH₂CH₃)₂]⁺ fragment | Confirms the diethylaminoethyl moiety |
Experimental Protocol: Direct Infusion ESI-MS
Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry is a rapid method for analyzing relatively pure samples without the need for chromatographic separation.[10][11]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10] Non-volatile buffers or salts should be avoided as they can suppress the ESI signal.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode (ESI+), as the amine groups are readily protonated.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The data is collected over a short period (e.g., 1-2 minutes) and averaged to produce the final spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak, [M+H]⁺.
-
Crucially, verify the presence of the M+2 peak with approximately the same intensity as the M peak, confirming the presence of a single bromine atom.[12]
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Visualization: MS Workflow
Caption: Workflow for ATR-FTIR sample analysis.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the compelling and concordant evidence from three distinct spectroscopic techniques.
-
NMR spectroscopy would provide the complete carbon-hydrogen framework, establishing the precise connectivity of the pyridine ring, the ethylenediamine linker, and the diethylamino groups.
-
Mass spectrometry would confirm the correct molecular weight and, crucially, the presence of a single bromine atom through its unmistakable M/M+2 isotopic signature.
-
Infrared spectroscopy would offer definitive proof of the key functional groups, most notably the secondary N-H bond, which distinguishes it from a tertiary amine linkage.
Together, these three analyses form a self-validating system, providing an unassailable confirmation of the molecular structure. This rigorous, multi-modal approach exemplifies the standard of care in modern chemical sciences and is essential for ensuring the integrity of any subsequent research or development efforts.
References
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Abraham, R. J., & Byrne, J. J. (2012). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 24(1), 13-17. Retrieved from [Link]
-
Tong, J., et al. (2017). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 11(6), 1167-1176. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. Retrieved from [Link]
-
Smith, A. B., & Williams, G. A. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4730-4740. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- University of Arizona. (n.d.). Interpretation of mass spectra.
-
The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]
-
Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Bake, G. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Bake, G. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Retrieved from [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
-
Zenobi, R. (2018). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. ETH Zurich. Retrieved from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Retrieved from [Link]
-
Spjuth, O., et al. (2021). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 11(11), 738. Retrieved from [Link]
-
Lokhov, P. G., et al. (2022). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. Metabolites, 12(8), 754. Retrieved from [Link]
-
Yao, R.-S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(1), 221-224. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diethylethylenediamine. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-diethylethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylethylenediamine. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. uni-saarland.de [uni-saarland.de]
The Versatile Scaffold: A Technical Guide to the Biological Potential of 2-Amino-5-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, and its derivatives are integral to a vast array of therapeutic agents. Among these, 2-amino-5-bromopyridine stands out as a particularly versatile scaffold, offering a unique combination of reactive sites that facilitate the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-amino-5-bromopyridine derivatives. We will delve into their burgeoning roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, quantitative biological data, and structure-activity relationship (SAR) analyses. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.
Introduction: The Significance of the 2-Amino-5-bromopyridine Core
The 2-amino-5-bromopyridine moiety is a key building block in modern pharmaceutical synthesis.[1] Its structure, featuring a nucleophilic amino group at the 2-position and a bromine atom at the 5-position, provides a strategic platform for molecular elaboration.[2] The amino group serves as a handle for the construction of fused heterocyclic systems, while the bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to modulate biological activity.[2] This inherent reactivity makes 2-amino-5-bromopyridine an invaluable starting material for creating libraries of compounds for high-throughput screening and lead optimization.[3]
Synthesis of the Core Scaffold: 2-Amino-5-bromopyridine
The efficient synthesis of the 2-amino-5-bromopyridine core is a critical first step in the exploration of its derivatives. Several methods have been reported, with the bromination of 2-aminopyridine being the most common approach.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [4][5]
-
Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Chloroform (or Dichloromethane), Saturated sodium chloride solution, Anhydrous sodium sulfate, Benzene.
-
Procedure:
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of chloroform.
-
Add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide to the stirring solution.
-
Stir the reaction mixture at 25-30°C for 2 hours.
-
After the reaction is complete, wash the mixture with 40ml of saturated sodium chloride solution.
-
Separate the organic layer and wash it 2-3 times with 20ml of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain a crude product.
-
Recrystallize the crude product from benzene to yield a yellow solid of 2-amino-5-bromopyridine.
-
-
Diagrammatic Representation of Synthesis:
Caption: General workflow for the synthesis of 2-amino-5-bromopyridine.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 2-amino-5-bromopyridine have emerged as a promising class of anticancer agents, primarily through their ability to act as kinase inhibitors.[6] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.
Mechanism of Action: Kinase Inhibition
The 2-aminopyridine scaffold can be elaborated to fit into the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades that are essential for tumor growth and survival. A notable example is the development of pyrido[2,3-b]pyrazine derivatives from 2,3-diamino-5-bromopyridine, which have shown potent activity against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1] This resistance is often mediated by a secondary mutation in the Epidermal Growth Factor Receptor (EGFR), T790M.[1]
-
Signaling Pathway Diagram:
Caption: Inhibition of the EGFR signaling pathway by 2-amino-5-bromopyridine derivatives.
Quantitative Anticancer Activity
The anticancer efficacy of 2-amino-5-bromopyridine derivatives has been demonstrated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole conjugate of aminopyridine | A2780 (Ovarian) | 15.57 | [7] |
| Thiazole conjugate of aminopyridine | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [7] |
| Pyridine-based organic salts | DLA (Dalton's lymphoma ascites) | 9 | [8] |
| Pyridine-based organic salts | DLA (Dalton's lymphoma ascites) | 8 | [8] |
| Pyridine-based organic salts | DLA (Dalton's lymphoma ascites) | 40 | [8] |
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of 2-amino-5-bromopyridine derivatives. Key findings include:
-
The introduction of bulky and hydrophobic groups at the 5-position via Suzuki coupling can enhance binding affinity to the kinase active site.
-
Modification of the 2-amino group, for instance, through the formation of fused heterocyclic systems, can significantly impact selectivity and potency.
-
The nature and position of substituents on aryl rings attached to the pyridine core play a critical role in modulating activity, with electron-withdrawing or donating groups influencing binding interactions.[8]
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminopyridine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.
Mechanism of Action
The precise antimicrobial mechanisms of many 2-amino-5-bromopyridine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity and electronic properties of the molecules, influenced by the various substituents, are likely to play a key role in their ability to penetrate bacterial cell membranes and interact with their targets.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | [9][10] |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 39 | [9][10] |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus cereus | 78 | [9] |
| 2-amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | 78 | [9] |
| 2-amino-3-cyanopyridine derivative (2c) | Micrococcus luteus | 78 | [9] |
| 2-amino-3-cyanopyridine derivative (2c) | Listeria monocytogenes | 156 | [9] |
| 2-aminopyrimidine derivative (12) | Staphylococcus aureus | 6.25-12.5 | [2] |
| 2-aminopyrimidine derivative (12) | Salmonella typhi | 6.25-12.5 | [2] |
| 2-aminopyrimidine derivative (12) | Vibrio cholerae | 6.25-12.5 | [2] |
Structure-Activity Relationship (SAR) Insights
-
The presence of a cyclohexylamine moiety in a 2-amino-3-cyanopyridine derivative was found to be crucial for its antibacterial activity against Gram-positive bacteria.[9]
-
Halogen substitution on a phenyl ring attached to a 2-aminopyrimidine core generally enhances antibacterial activity.[2]
-
The introduction of other CH2 groups after the amine function can lead to a disappearance of activity, suggesting a specific spatial requirement for interaction with the bacterial target.[9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 2-Amino-5-bromopyridine derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Certain heterocyclic compounds structurally related to 2-aminopyridine derivatives have shown potent and selective COX-2 inhibition.
-
Inflammatory Pathway Diagram:
Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-amino-5-bromopyridine derivatives.
Quantitative Anti-inflammatory Activity
The in vitro anti-inflammatory activity of these compounds is typically assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole sulfonamide derivative | COX-2 | 0.01 | 344.56 | [11] |
| Pyrazole sulfonamide derivative | 5-LOX | 1.78 | - | [11] |
| Thiazole derivative | COX-2 | 0.09 | 61.66 | [11] |
| Thiazole derivative | 5-LOX | 0.38 - 9.39 | - | [11] |
| 2-benzamido-thiophene-3-carboxamide | COX-2 | 0.29 | 67.24 | [12] |
Structure-Activity Relationship (SAR) Insights
-
The presence of a sulfonamide or a bioisosteric equivalent is often a key feature for potent and selective COX-2 inhibition.
-
The nature and substitution pattern of aryl groups attached to the core heterocycle significantly influence both potency and selectivity.
-
The introduction of specific functional groups can lead to dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory profile.[11]
Future Directions and Conclusion
The 2-amino-5-bromopyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the key areas of oncology, infectious diseases, and inflammation. Future research in this field should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of 2-amino-5-bromopyridine derivatives are crucial for the discovery of new lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate rational drug design and optimization.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of 2-amino-5-bromopyridine derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.
References
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
- Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Deriv
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (URL: [Link])
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (URL: [Link])
-
The Building Blocks of Innovation: 2-Amino-5-bromopyridine in Synthesis. (URL: [Link])
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])
-
Inflammation pathways and inhibition by targeting of the enzymes COX-2,... - ResearchGate. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
- Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.. (URL: Not available)
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (URL: [Link])
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (URL: [Link])
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. (URL: [Link])
Sources
- 1. prepchem.com [prepchem.com]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. ijssst.info [ijssst.info]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Aminopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmacologically active agents.[1][2] From their role as precursors in the synthesis of complex heterocyclic systems to their intrinsic ability to modulate biological targets through hydrogen bonding and aromatic interactions, aminopyridines are indispensable tools in modern drug discovery.[3][4][5] Their derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4] This guide moves beyond a mere recitation of reactions; it provides a deep, mechanistic exploration of both classical and contemporary synthetic strategies, grounded in field-proven insights to empower researchers in the rational design and synthesis of novel aminopyridine-based drug candidates.
Part 1: Foundational Strategies: Classical Routes to the Aminopyridine Core
While modern catalytic systems offer unparalleled efficiency, a thorough understanding of classical methods is essential. These foundational reactions not only provide historical context but remain valuable for specific applications and large-scale syntheses where cost and simplicity are paramount.
The Chichibabin Reaction: Direct Amination via Hydride Substitution
First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and powerful method for producing 2-aminopyridine derivatives.[6][7][8]
Mechanistic Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNH) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by a potent nucleophile. Sodium amide (NaNH₂), a strong base and source of the amide anion (NH₂⁻), attacks the C2 position, which is activated by the electron-withdrawing ring nitrogen.[6][8][9] This addition forms a resonance-stabilized anionic σ-adduct (a Meisenheimer-type intermediate).[6] The driving force for rearomatization is the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the newly formed aminopyridine or ammonia) to liberate hydrogen gas, irreversibly driving the reaction to completion.[6][8]
Experimental Considerations: The Chichibabin reaction is typically conducted at high temperatures (110-150°C) in aprotic, inert solvents like toluene, xylene, or N,N-dimethylaniline.[6][8][10] The progress of the reaction can often be visually monitored by the formation of a reddish color from the σ-adduct and the evolution of hydrogen gas.[6]
Protocol 1: Representative Chichibabin Amination of 3-Picoline [10]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare sodium amide by refluxing a mixture of sodium, butylamine, and a catalytic amount of 4-picoline for 6 hours.
-
Reaction Execution: To the freshly prepared sodium amide suspension, add 3-picoline.
-
Reflux: Heat the reaction mixture to reflux for an additional 2 hours. The reaction temperature should be sufficient to maintain a steady reflux in the chosen solvent (e.g., toluene, ~111°C).
-
Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the isomeric aminopicolines.
}
Figure 1: Simplified workflow of the Chichibabin reaction.
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines
A more versatile and widely used classical approach involves the displacement of a halide leaving group from an activated pyridine ring.[3][11]
Mechanistic Causality: The reactivity of halopyridines in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex. Halogens at the C2 and C4 positions are significantly more susceptible to nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen.[10] The reaction proceeds via an addition-elimination mechanism: the amine nucleophile attacks the carbon bearing the halide, forming the tetrahedral intermediate, which then rearomatizes by expelling the halide ion. The reaction does not typically require a metal catalyst but often necessitates elevated temperatures to overcome the activation energy barrier.[3][11][12]
Protocol 2: Catalyst-Free Synthesis of N,N-dimethyl-2-aminopyridine [11][12]
-
Setup: In a sealed pressure vessel, combine 2-chloropyridine (1.0 eq) with an excess of N,N-dimethylformamide (DMF), which serves as both the reactant and solvent.
-
Heating: Heat the reaction mixture to reflux for the required duration (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice water and basify with a suitable base (e.g., NaOH) to neutralize any generated acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to obtain the desired aminopyridine.
}
Figure 2: Conceptual workflow for SNAr amination of halopyridines.
Part 2: The Vanguard of C-N Bond Formation: Transition-Metal Catalysis
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aminopyridines, enabling C-N bond formation under milder conditions with unprecedented scope and functional group tolerance.
The Buchwald-Hartwig Amination: A Paradigm Shift
The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines, including aminopyridines.[13][14] This palladium-catalyzed cross-coupling reaction provides a robust and highly general route for linking amines with aryl halides or triflates.[3][15][16]
Mechanistic Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the coordinated amine, forming a palladium amido complex.[15]
-
Reductive Elimination: This is the key bond-forming step. The aryl and amido ligands couple, eliminating from the palladium center to form the desired aminopyridine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[16]
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [15]
-
Inert Atmosphere: Assemble a flame-dried Schlenk tube or sealed reaction vial under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., dppp, 1-1.2 eq relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).
-
Solvent and Substrates: Add anhydrous toluene, followed by the 2-bromopyridine (1.0 eq) and the amine (1.2-1.5 eq). For volatile amines, addition may be done at a lower temperature.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-110°C for 12-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
}
Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.
Emerging Frontiers: Ruthenium-Catalyzed Amino Exchange
A recent and innovative strategy involves the direct exchange of an amino group on a pre-existing aminopyridine with a different amine. This transformation is achieved through η⁶-coordination catalysis using a ruthenium catalyst.[17][18] The metal acts as an arenophilic π-acid, coordinating to the face of the pyridine ring. This η⁶-coordination activates the ring towards nucleophilic attack, enabling the displacement of the original amino group by an incoming amine, obviating the need for pre-functionalization to a halide.[18] This method provides a novel pathway for the late-stage functionalization of complex aminopyridine scaffolds.
Part 3: Advanced Strategies for Structural Diversity
Beyond classical and cross-coupling methods, several advanced strategies have emerged to rapidly construct complex and diverse aminopyridine libraries.
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs are powerful tools in medicinal chemistry, allowing for the synthesis of complex products in a single, one-pot operation from three or more simple starting materials.[4][19] This approach is highly efficient, atom-economical, and ideal for generating chemical diversity.
A prominent example is the synthesis of 2-amino-3-cyanopyridines.[4] The reaction mechanism typically involves an initial Knoevenagel condensation between an enaminone and malononitrile, followed by a Michael addition of a primary amine, subsequent intramolecular cyclization, and a final aromatization step to yield the highly functionalized aminopyridine core.[4]
Protocol 4: One-Pot, Three-Component Synthesis of a Substituted 2-Aminopyridine [4]
-
Setup: In a round-bottom flask, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and the desired primary amine (1.0 eq).
-
Conditions: The reaction is often performed under solvent-free conditions. Heat the mixture at 80°C with stirring for 3-6 hours.
-
Monitoring: Track the reaction's completion via TLC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent like diethyl ether or ethanol to remove residual starting materials, yielding the purified product.
Direct C-H Amination: The Atom-Economical Ideal
Directly converting a C-H bond on the pyridine ring to a C-N bond is the ultimate goal in terms of atom economy, as it avoids the need for pre-installed leaving groups.[20][21] While C2 and C4 C-H functionalizations are relatively established, selective amination at the C3 position has remained a significant challenge due to the inherent electronic properties of the pyridine ring.[22] Recent breakthroughs, such as the photochemical C3-amidation of pyridines using N-aminopyridinium salts to generate amidyl radicals that react with Zincke imine intermediates, are paving the way for programmable, regioselective C-H amination.[22]
Part 4: Data-Driven Synthesis and Validation
The successful synthesis of novel aminopyridines relies on systematic optimization and rigorous characterization. The choice of catalyst, ligand, base, and solvent can dramatically impact yield and purity.
Table 1: Key Parameter Optimization for Aminopyridine Synthesis
| Reaction Type | Key Parameters to Optimize | Typical Range/Options | Rationale/Causality |
| Chichibabin | Temperature, Solvent | 110-160°C; Toluene, Xylene | High energy required to overcome activation barrier for hydride elimination. |
| SNAr | Leaving Group, Temperature | F > Cl > Br > I; 80-180°C | Better leaving group ability and higher temperatures facilitate the addition-elimination sequence. |
| Buchwald-Hartwig | Catalyst, Ligand, Base, Solvent | Pd(OAc)₂, Pd₂(dba)₃; XPhos, SPhos; NaOt-Bu, K₂CO₃, Cs₂CO₃; Toluene, Dioxane | Ligand choice dictates catalytic activity; base strength is critical for amine deprotonation. |
| MCR | Temperature, Solvent/Solvent-free | 60-100°C; Ethanol or Neat | Optimizing conditions to ensure all sequential reactions proceed efficiently in one pot. |
Self-Validating Protocols and Characterization: Every protocol must be a self-validating system. The identity and purity of all synthesized compounds must be unequivocally confirmed through a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.[4][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches in the aminopyridine product.[12]
Conclusion and Future Outlook
The synthesis of aminopyridines has evolved from harsh, classical methods to sophisticated, mild, and highly versatile catalytic protocols. The future of this field lies in the pursuit of greater efficiency and sustainability. The development of C-H amination methodologies will continue to be a major focus, promising more direct and waste-free synthetic routes. Furthermore, as our understanding of personalized medicine deepens, the ability to rapidly synthesize diverse libraries of aminopyridine derivatives for screening against specific biological targets will become increasingly crucial, solidifying the role of this remarkable scaffold at the forefront of drug discovery.[1]
References
- A mild, catalyst-free synthesis of 2-aminopyridines.
- Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
- Preparation of Pyridines, Part 7: By Amination and Hydroxyl
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC.
- A simple synthesis of aminopyridines: use of amides as amine source.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Publishing.
- 3-aminopyridine.Organic Syntheses Procedure.
- N-Amino Pyridinium Salts in Organic Synthesis.PMC - PubMed Central.
- Photochemical C3-Amidation of Pyridines via Zincke Imine Intermedi
- A simple synthesis of aminopyridines: use of amides as amine source.SciELO.
- Amination of Aminopyridines via η6-Coordination Catalysis.Journal of the American Chemical Society.
- Amination of Aminopyridines via η6-Coordination Catalysis.
- C–H amination in the presence of pyridine.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Source.
- Chichibabin reaction.Wikipedia.
- Chichibabin amin
- One-Pot Synthesis of Substituted Aminopyridinones: Applic
- Buchwald–Hartwig amin
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Source.
- Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activ
- C–H functionalization of pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
- Chichibabin Reaction.Slideshare.
- Buchwald-Hartwig Amin
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.Source.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.PMC - PubMed Central.
- The Ultimate Guide to Buchwald-Hartwig Amin
- The Chichibabin amination reaction.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society [acs.digitellinc.com]
- 21. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
physicochemical properties of substituted bromopyridines
An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromopyridines for Drug Discovery Professionals
Abstract
Substituted bromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile intermediates and core structural motifs in a multitude of pharmaceutical agents.[1][2] Their utility is deeply rooted in the nuanced physicochemical properties conferred by the pyridine ring and its substituents. The position of the bromine atom, along with other functional groups, profoundly modulates key parameters such as basicity (pKa), lipophilicity (logP), and solubility. These properties, in turn, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a drug candidate.[3][4][5] This guide offers a detailed exploration of these critical physicochemical characteristics, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and manipulate these properties for optimal drug design.
Introduction: The Strategic Importance of Bromopyridines
The pyridine scaffold is a privileged heterocycle in drug discovery, present in numerous approved drugs.[1] The introduction of a bromine atom onto this ring provides a powerful synthetic handle for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the precise and modular construction of complex molecular architectures.
Beyond their synthetic utility, the electronic properties of bromine directly influence the pyridine ring's characteristics. Bromine acts primarily as an electron-withdrawing group through induction (-I effect) due to its high electronegativity, while also exerting a weak, deactivating resonance effect (+M effect).[8] The interplay of these effects, dictated by the bromine's position relative to the ring nitrogen, provides a mechanism to fine-tune the molecule's electronic landscape and, consequently, its interactions with biological targets and its behavior in physiological environments.[9][10][11] Understanding these structure-property relationships is paramount for rational drug design.
Core Physicochemical Properties and Their Modulation
The success of a drug candidate is inextricably linked to its physicochemical profile. For substituted bromopyridines, the most critical parameters are basicity, lipophilicity, and solubility.
Acidity and Basicity (pKa)
The pKa of a substituted pyridine reflects the basicity of the lone pair of electrons on the nitrogen atom. This property is crucial as it determines the compound's ionization state at physiological pH (around 7.4), which profoundly impacts its solubility, membrane permeability, and ability to form ionic interactions with its biological target.[4]
The pyridine nitrogen can be protonated to form a pyridinium salt, which is significantly more water-soluble.[12] The position of the bromine atom significantly alters the pKa. As an electron-withdrawing group, bromine decreases the electron density on the nitrogen atom, making it less basic and thus lowering its pKa compared to unsubstituted pyridine (pKa ≈ 5.2).
-
2-Bromopyridine: The pKa is reported to be 0.71.[13][14] The strong inductive effect of the bromine atom at the ortho position makes the nitrogen significantly less basic.
-
3-Bromopyridine: The bromine atom is further from the nitrogen, so its inductive effect is weaker. The pKa is consequently higher than that of the 2-bromo isomer.
-
4-Bromopyridine: In this position, the electron-withdrawing inductive effect is still present, but the resonance effect can also play a role in delocalizing the ring's electron density.
The electronic influence of various substituents can be quantified, allowing for a more predictable modulation of pKa.[8]
Figure 1: Logical diagram of bromine's electronic effects on pyridine basicity.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most critical parameters in drug discovery.[15][16][17] It is typically measured as the logarithm of the partition coefficient (logP) between octanol and water.[4][17] Lipophilicity governs a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its susceptibility to metabolic clearance.[18]
For ionizable compounds like pyridines, the distribution coefficient (logD) is often more relevant, as it considers the partition of both the ionized and neutral forms at a specific pH. An optimal logD range for oral drugs is generally considered to be between 1 and 3.[15]
The introduction of a bromine atom generally increases the lipophilicity of the pyridine ring. However, the overall logP is a function of all substituents on the molecule. Medicinal chemists often use metrics like Lipophilic Efficiency (LiPE), defined as pIC50 - logP, to optimize potency while controlling lipophilicity, as excessively high logP values can lead to poor solubility, increased metabolic liability, and non-specific toxicity.[18]
Solubility
Solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. For substituted bromopyridines, solubility is influenced by several factors:
-
Aqueous Solubility: Pyridine and its derivatives are weak bases.[12] Their solubility in water can be significantly increased by lowering the pH to form the more soluble pyridinium salt.[12] 2-Bromopyridine is described as being slightly miscible with water, with a reported solubility of 20 g/L.[6][13][19]
-
Organic Solubility: Substituted bromopyridines are generally soluble in a range of common organic solvents such as ethanol, ether, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][12][13] This is crucial for their use in synthetic reactions. For compounds that are difficult to dissolve, such as the HCl salt of 4-bromopyridine, aprotic polar solvents like DMF may be required.[20]
Melting and Boiling Points
Melting and boiling points are essential for the identification, purification, and characterization of compounds. These properties are dictated by the strength of intermolecular forces, which are influenced by molecular weight, polarity, and molecular symmetry.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromopyridine | C5H4BrN | 158.00 | ~193 (often cited, may be anomalous)[6][13] | 192-194[13][19] |
| 3-Bromopyridine | C5H4BrN | 158.00 | -27.3[21] | 166[21] |
| 4-Bromopyridine | C5H4BrN | 158.00 | 53-56[22] | N/A |
Note: The melting point of 2-bromopyridine is often cited as 193°C, which is unusually high for a liquid and close to its boiling point; this may be an error in some databases or refer to a specific salt form.
The significant differences, particularly in melting points, are attributable to molecular symmetry. The more symmetrical 4-bromopyridine can pack more efficiently into a crystal lattice, resulting in a higher melting point compared to the less symmetrical 3-bromopyridine.[23]
Spectroscopic Properties
Spectroscopic analysis is indispensable for structural elucidation and confirmation. The substitution pattern on the bromopyridine ring creates distinct spectral fingerprints.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic environment.[24] The electron-withdrawing nature of the bromine atom causes deshielding of adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[25] For example, in the ¹³C NMR spectrum of 2-bromopyridine, the carbon atom bonded to bromine (C2) shows a characteristic chemical shift.[26] NMR can also be used to determine pKa by monitoring the chemical shift changes of ring protons as a function of pH.[3]
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify vibrational modes of the molecule. Specific bands corresponding to C-H, C=N, C=C stretching, and ring deformation modes can be assigned.[24][27] The C-Br stretching frequency is also a characteristic feature. These experimental spectra can be compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) for accurate assignments.[24][28]
-
UV-Vis Spectroscopy: This technique provides information about electronic transitions within the molecule. The absorption maxima are influenced by the substituents on the pyridine ring, which can alter the energy of the π-π* and n-π* transitions.[24][27]
Methodologies for Physicochemical Profiling
Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).[4][29]
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration [8]
This is a standard method for accurately measuring the acid dissociation constant.
-
Preparation: Prepare a dilute solution (e.g., 0.01 M) of the substituted bromopyridine in deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the apparent pKa will need to be corrected.
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the pyridine has been protonated). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Protocol 2: Determination of logP by the Shake-Flask Method [17]
This classic OECD-recommended method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation: Prepare a stock solution of the bromopyridine derivative in n-octanol that has been pre-saturated with water. The water used should also be pre-saturated with n-octanol. This ensures the two phases are in equilibrium.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the water phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached. The mixture should then be centrifuged to ensure complete phase separation.
-
Quantification: Carefully separate the two phases. Accurately determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water])
Figure 2: Experimental workflow for determining logP via the shake-flask method.
Computational Approaches
In modern drug discovery, computational tools are used for the high-throughput prediction of physicochemical properties, allowing for the rapid screening of virtual libraries.[3][29]
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, vibrational frequencies, and NMR chemical shifts.[24][30][31][32] These calculations provide deep insights into the electronic effects of substituents and can accurately predict properties that correlate with experimental data.[33]
-
QSPR/QSAR: Quantitative Structure-Property/Activity Relationship models use mathematical equations to correlate chemical structure with physical properties or biological activity.[4][29] These models are built using experimental data and can be used to predict the properties of novel, un-synthesized compounds, guiding lead optimization efforts.
Figure 3: Relationship between core physicochemical properties and ADMET outcomes.
Conclusion
The are a direct consequence of the electronic interplay between the bromine atom, the pyridine ring, and other substituents. A thorough understanding of how to measure and modulate pKa, lipophilicity, and solubility is not merely an academic exercise; it is a fundamental requirement for the successful design and optimization of drug candidates. By integrating robust experimental profiling with predictive computational models, researchers can navigate the complex chemical space of these valuable heterocyclic compounds, increasing the efficiency and success rate of the drug discovery process.
References
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019, September 15).
- Addressing poor solubility of 3-Bromopyridine-D4 in reaction media. Benchchem.
- Bromopyridine: Common isomorphs, synthesis, applic
- Cas 109-04-6,2-Bromopyridine. LookChem.
- Physical Properties in Drug Design.
- 2-Bromopyridine CAS#: 109-04-6. ChemicalBook.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions.
- A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. Benchchem.
- Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
- 3-Bromopyridine. CAS Common Chemistry.
- 1120-87-2(4-Bromopyridine) Product Description. ChemicalBook.
- Physicochemical properties. Fiveable.
- Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
- Help with 4-Bromopyridine HCl. (2024, October 4). Reddit.
- (PDF) Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study.
- Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University.
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
- 2-Bromopyridine - Optional[1H NMR] - Spectrum. SpectraBase.
- 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 3-Bromopyridine | C5H4BrN. PubChem.
- Physicochemical Property Study. WuXi AppTec DMPK.
- Theoretical prediction of relative and absolute pKa values of aminopyridines.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions (RSC Publishing).
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Lipophilic efficiency. (2020, December 13). Wikipedia.
- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.
- Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023, February 9).
- Problem 5 Given the following spectroscopic d
- Lipophilicity in drug discovery. PubMed.
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
- The Chemistry of 3-Bromopyridine: Enhancing Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromopyridine. Wikipedia.
- The influence of lipophilicity in drug discovery and design.
- Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Emery Pharma.
- Quantum chemistry calcul
- The 4-substitution of 3-bromopyridines with additional nucleophiles. a...
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Bordwell pKa Table.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube.
- pKa Data Compiled by R. Williams. (2022, April 7).
- Synthesis and characterization of oxitropium bromide related substances and novel stability indicating HPLC methods. (2020, May 10). PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023, April 4). Bentham Science.
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). PubMed.
- Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cas 109-04-6,2-Bromopyridine | lookchem [lookchem.com]
- 14. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 15. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
- 19. chempanda.com [chempanda.com]
- 20. reddit.com [reddit.com]
- 21. CAS Common Chemistry [commonchemistry.cas.org]
- 22. 1120-87-2 CAS MSDS (4-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
- 26. spectrabase.com [spectrabase.com]
- 27. researchgate.net [researchgate.net]
- 28. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to Predicting the Mechanism of Action for {2-[(5-Bromopyyridin-2-yl)amino]ethyl}diethylamine
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive molecule from a mere curiosity into a tool for understanding physiology and a potential therapeutic agent. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of the novel chemical entity, {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. We eschew a rigid, one-size-fits-all template, instead presenting a logical, phased strategy that begins with computational prediction and culminates in rigorous experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" behind experimental choices and the detailed "how" of their execution.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a small molecule of synthetic origin. Its structure, featuring a 2-aminopyridine core, a flexible linker, and a tertiary amine, suggests potential biological activity. However, without prior art, its molecular targets and the pathways it modulates are unknown. The primary challenge is to navigate the vast landscape of the human proteome to identify specific, high-affinity interactions that translate to a cellular phenotype.
This guide outlines a self-validating, iterative workflow. We begin by dissecting the molecule's structure to generate data-driven hypotheses. These hypotheses are then systematically tested using a tiered experimental approach, starting with broad, unbiased screens and progressively focusing on specific target validation. Every step is designed to build upon the last, ensuring that resources are committed based on accumulating evidence, thereby maximizing the probability of a successful MoA determination.
Part 1: Hypothesis Generation via In Silico & Analog-Based Analysis
The most efficient starting point for MoA prediction is a careful analysis of the compound's structure, leveraging the vast repository of existing chemical biology data. This in silico phase is cost-effective and rapidly generates testable hypotheses.[1][2][3]
Structural Deconstruction and Analog Identification
The query molecule can be broken down into three key pharmacophoric fragments:
-
2-Aminopyridine Core: This moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[4][5] Derivatives of 2-aminopyridine are found in drugs targeting kinases, ion channels, and various enzymes.[4][6] The presence of a bromine atom at the 5-position can influence binding affinity and metabolic stability.[7][8][9]
-
Ethyl Linker: This flexible chain provides the appropriate spacing and conformational freedom for the terminal amine to interact with secondary binding pockets on a target protein.
-
Diethylamine Group: This tertiary amine is a common feature in molecules targeting G-protein coupled receptors (GPCRs), such as antihistamines and anticholinergics, as well as ion channels. Its basicity allows for potential ionic interactions with acidic residues like aspartate or glutamate in a binding pocket.
Computational Target Prediction
To move beyond qualitative association, we employ computational tools that compare the query molecule to databases of known ligands. A highly accessible and powerful tool for this purpose is SwissTargetPrediction.[10][11][12][13]
-
Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CCN(CC)CCNc1ccc(Br)cn1.
-
Access the Server: Navigate to the SwissTargetPrediction web server.[11][13]
-
Submit Query: Paste the SMILES string into the input field. Select "Homo sapiens" as the target organism.
-
Analyze Results: The server will output a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known bioactive ligands.[11][14] The results are typically grouped by protein class. Pay close attention to the targets with the highest probability scores.
Formulation of Primary Hypotheses
Based on the structural analysis and a hypothetical SwissTargetPrediction output, we can formulate a set of primary hypotheses. The output will likely highlight several protein families. For the purpose of this guide, let's assume the in silico analysis points strongly toward two prevalent target classes.
| Hypothesis | Target Class | Rationale | Potential Downstream Effect |
| Hypothesis A | Protein Kinases | The 2-aminopyridine scaffold is a known kinase hinge-binder.[4] The compound may act as an ATP-competitive inhibitor. | Inhibition of phosphorylation-dependent signaling cascades (e.g., MAPK, PI3K/Akt pathways). |
| Hypothesis B | GPCRs (e.g., Histamine or Muscarinic Receptors) | The diethylaminoethyl moiety is a classic pharmacophore for ligands of aminergic GPCRs. | Modulation of second messenger systems (e.g., cAMP, IP3/DAG), leading to changes in cellular calcium or metabolism. |
| Hypothesis C | Ion Channels (e.g., Potassium Channels) | Aminopyridines are known blockers of certain voltage-gated potassium channels.[6] | Alteration of cellular membrane potential, affecting neuronal excitability or muscle contraction. |
These hypotheses are not mutually exclusive; polypharmacology is a common feature of small molecules.[3] The goal of the next phase is to experimentally determine which, if any, of these hypotheses are correct.
Part 2: A Phased Experimental Validation Strategy
With testable hypotheses in hand, we proceed to a multi-tiered experimental workflow. This strategy is designed to efficiently screen for broad activity and then progressively focus on the most promising leads.
Figure 1: A high-level overview of the phased MoA prediction workflow.
Tier 1: Broad Phenotypic Screening
Before investigating specific molecular targets, it is crucial to confirm that the compound has a measurable biological effect in a cellular context.[15][16][17] A simple cell viability or proliferation assay across a panel of diverse human cell lines (e.g., cancer lines from different tissues, a non-cancerous line) is the logical first step.
-
Cell Plating: Seed cells from selected lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Treat the cells with the compound dilutions for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Add a tetrazolium salt reagent (like MTT or MTS) to each well. Live, metabolically active cells will reduce the salt into a colored formazan product.
-
Quantification: After incubation, measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration) for each cell line.
Causality Check: If the compound shows no effect on cell viability up to high concentrations (e.g., >50 µM), it may have low potency, poor cell permeability, or its targets may not be essential for viability in the chosen cell lines. If it shows potent activity, this provides the concentration range for subsequent, more targeted assays.
Tier 2: Target Class Identification
Based on the primary hypotheses, we now employ assays designed to screen against entire protein families. This is a powerful, unbiased method to quickly validate or invalidate a hypothesized target class.[18]
The most direct way to test this is through a broad kinase panel screening service.[19][20][21][22] These services perform biochemical assays that measure the ability of a compound to inhibit the activity of hundreds of purified human kinases at a fixed concentration (e.g., 1 µM or 10 µM).
Experimental Choice: We opt for a radiometric activity-based assay (e.g., HotSpot™) or a TR-FRET based format.[19][22] These are industry-standard, robust methods that directly measure enzyme activity and can detect various inhibitor types (ATP-competitive, allosteric).[22]
Expected Outcome: The screen will yield a percentage of inhibition for each kinase in the panel. A "hit" is typically defined as a kinase showing >50% or >75% inhibition. If the compound inhibits one or more kinases, this strongly supports Hypothesis A. If no significant inhibition is observed, this hypothesis becomes less likely.
A similar panel screening approach is used, often employing competitive radioligand binding assays. A panel relevant to the diethylamine moiety would include adrenergic, histaminergic, muscarinic, and dopaminergic receptors.
Experimental Choice: A commercial service (e.g., Eurofins Discovery's BioPrint® panel) provides a cost-effective way to screen against a wide array of GPCRs, ion channels, and transporters simultaneously.
Expected Outcome: The results will show the percentage of displacement of a known radioligand from each receptor by the test compound. Significant displacement identifies the compound as a ligand for that receptor, supporting Hypothesis B.
Tier 3: Specific Target Validation & MoA Elucidation
Once Tier 2 screening identifies one or more high-confidence "hits," the focus shifts to validating this interaction and understanding its cellular consequences. Let us assume the kinome profiling identified "Kinase X" as a primary target.
The initial single-point screen must be followed up with a dose-response experiment to determine the compound's potency (IC50) against the purified Kinase X.
-
Assay Setup: Use a validated kinase assay format (e.g., ADP-Glo™, TR-FRET).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound.
-
Enzymatic Reaction: Incubate purified Kinase X enzyme with its substrate and ATP in the presence of the compound dilutions.
-
Detection: Measure kinase activity using a luminescence or fluorescence plate reader.
-
Analysis: Plot percentage inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Trustworthiness: A low nanomolar to micromolar IC50 value confirms the compound is a potent inhibitor of Kinase X at a biochemical level.
A critical step is to prove that the compound binds to its intended target within the complex environment of a living cell.[23] The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays are the gold standards for this.[23][24][25][26][27]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: NanoBRET™ Target Engagement Intracellular Assay [23][24][28][29]
-
Cell Engineering: Transfect cells with a vector expressing Kinase X fused to NanoLuc® Luciferase.
-
Assay Preparation: Plate the transfected cells and treat with a cell-permeable fluorescent tracer that reversibly binds to Kinase X. This creates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.[23][28]
-
Compound Competition: Add serial dilutions of the test compound. If the compound enters the cell and binds to Kinase X, it will displace the tracer, causing a dose-dependent decrease in the BRET signal.[28][29]
-
Detection & Analysis: Measure the BRET ratio using a specialized plate reader and calculate the intracellular IC50.
Authoritative Grounding: A positive result in a target engagement assay like NanoBRET™ provides definitive evidence that the compound interacts with its putative target in a physiological context, bridging the gap between biochemical activity and cellular effect.[23][30]
Finally, we must show that target engagement leads to the expected change in cellular signaling. If Kinase X is part of the MAPK pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrate (e.g., MEK or ERK).
Protocol 5: Western Blot for Phospho-Protein Levels
-
Cell Treatment: Treat a relevant cell line with the compound at concentrations around its cellular EC50 for a suitable time.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Kinase X's substrate (e.g., anti-phospho-ERK) and a second antibody for the total amount of that substrate as a loading control.
-
Detection: Use a chemiluminescent reagent and imaging system to visualize the protein bands.
Self-Validation: A dose-dependent decrease in the phosphorylated substrate, but not the total substrate, confirms that the compound inhibits the target kinase's activity in cells and validates the proposed mechanism of action.
Figure 3: Hypothesized signaling pathway for the query compound targeting Kinase X.
Conclusion
The process of elucidating a compound's mechanism of action is a logical sequence of hypothesis generation, testing, and validation. For this compound, this guide has outlined a robust, multi-faceted strategy. By integrating computational predictions with a phased experimental approach—from broad phenotypic screens to specific, high-validation target engagement and pathway analysis assays—researchers can confidently and efficiently uncover the molecular basis of a novel compound's activity. This integrated workflow not only provides a clear path to an answer but also ensures that each step is built on a foundation of verifiable data, upholding the highest standards of scientific integrity.
References
-
Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]
-
Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]
-
Title: Principle of NanoBRET target engagement. A cell-permeable tracer as a... Source: ResearchGate URL: [Link]
-
Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]
-
Title: SwissTargetPrediction Source: SIB Swiss Institute of Bioinformatics - Expasy URL: [Link]
-
Title: Quantitative Kinome Profiling Services Source: CD Biosynsis URL: [Link]
-
Title: Computational/in silico methods in drug target and lead prediction Source: PubMed Central (PMC) URL: [Link]
-
Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]
-
Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]
-
Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]
-
Title: Functional Cell-Based Assays | Mechanism of Action, Proliferation Source: Accelevir URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Cell-based Assays for Better Insights into Function and Mechanism of Action Source: Eurofins Discovery URL: [Link]
-
Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix URL: [Link]
-
Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: Kinase Drug Discovery Services Source: Reaction Biology URL: [Link]
-
Title: Cell-based assays on the rise Source: BMG LABTECH URL: [Link]
-
Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]
-
Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets Source: MDPI URL: [Link]
-
Title: 4.10. Cellular Thermal Shift Assay (CETSA) Source: Bio-protocol URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: SwissTargetPrediction: a web server for target prediction of bioactive small molecules Source: PubMed Central (PMC) URL: [Link]
-
Title: SwissTargetPrediction · bio.tools Source: bio.tools URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]
-
Title: Overview of SWISS Target Prediction | Bioinformatics Projects Idea Source: YouTube URL: [Link]
-
Title: CETSA Source: cetsa.com URL: [Link]
-
Title: SwissTargetPrediction Source: swisstargetprediction.ch URL: [Link]
-
Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]
-
Title: Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors Source: PubMed Central URL: [Link]
-
Title: 2-Aminopyridine - An unsung hero in drug discovery | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Proposed Mechanism for the formation of 2-aminopyridines. Source: ResearchGate URL: [Link]
-
Title: The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]
Sources
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 11. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.tools [bio.tools]
- 13. SwissTargetPrediction [swisstargetprediction.ch]
- 14. youtube.com [youtube.com]
- 15. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. pharmaron.com [pharmaron.com]
- 20. assayquant.com [assayquant.com]
- 21. biosynsis.com [biosynsis.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 24. reactionbiology.com [reactionbiology.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CETSA [cetsa.org]
- 28. researchgate.net [researchgate.net]
- 29. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 30. news-medical.net [news-medical.net]
An In-depth Technical Guide to the In Silico Modeling of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine Interactions
Executive Summary
The intersection of computational chemistry and molecular biology has revolutionized modern drug discovery, providing powerful tools to predict, analyze, and validate molecular interactions at an atomic level. This guide offers a comprehensive, in-depth exploration of the in silico methodologies used to investigate the interactions of a novel pyridine derivative, {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. Pyridine scaffolds are prevalent in medicinal chemistry, and understanding their binding mechanics is crucial for rational drug design.[1][2] This document is structured for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will navigate the complete computational workflow, from ligand preparation and target selection to the execution and analysis of molecular docking and molecular dynamics simulations. By grounding these protocols in authoritative science and field-proven insights, this guide serves as a practical and self-validating framework for predicting the binding affinity, mode, and stability of this ligand with a therapeutically relevant protein target, thereby accelerating the early phases of drug discovery.
Introduction to In Silico Drug Discovery
The journey of a drug from concept to clinic is long, costly, and fraught with high attrition rates. Traditional high-throughput screening (HTS) methods, while effective, are resource-intensive. In silico drug discovery has emerged as an indispensable complementary approach, leveraging computational power to screen vast virtual libraries, predict binding affinities, and elucidate interaction mechanisms before a single physical compound is synthesized.[3][4] This predictive power significantly narrows the field of potential candidates, allowing researchers to focus resources on the most promising leads.
The core of this approach lies in two primary techniques:
-
Molecular Docking: A computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] It provides a static snapshot of the most likely binding pose and estimates the binding strength.
-
Molecular Dynamics (MD) Simulation: A technique that models the physical movement of atoms and molecules over time.[7] Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment, offering a dynamic and more realistic view of the interaction.[8][9]
This guide will apply these powerful techniques to a specific molecule of interest, this compound, to build a robust and scientifically rigorous model of its molecular interactions.
The Ligand: this compound
The ligand at the center of this guide is a synthetic construct based on a 5-bromopyridine core. Its structure combines several features common in pharmacologically active molecules.
Chemical Structure and Properties:
-
IUPAC Name: N'-(5-bromopyridin-2-yl)-N,N-diethylethane-1,2-diamine
-
SMILES String: CCN(CC)CCNc1cc(Br)ccn1
-
Core Scaffold: The 5-bromopyridine ring is a common feature in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. The bromine atom adds hydrophobicity and can occupy specific halogen-binding pockets within a protein.
-
Linker and Amine Group: The diethylaminoethyl side chain provides flexibility and contains a tertiary amine. This group is basic and will likely be protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues in a binding pocket.
These structural characteristics suggest the potential for a variety of interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds, making it an interesting candidate for targeting protein binding sites.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 286.21 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of Five). |
| logP (Octanol/Water) | ~2.8-3.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 (the secondary amine) | Allows for specific hydrogen bonding with receptor atoms. |
| Hydrogen Bond Acceptors | 3 (pyridine N, linker N, diethyl N) | Provides multiple sites for forming hydrogen bonds with the target. |
Target Selection and Rationale: Epidermal Growth Factor Receptor (EGFR)
To model the interactions of our ligand, we must first identify a plausible and therapeutically relevant protein target. The pyridine scaffold is a well-established "privileged structure" known to bind to a wide range of targets, particularly kinases .[1][2]
For this guide, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target.
Justification:
-
Therapeutic Relevance: EGFR is a key regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a highly validated and sought-after drug target.[1]
-
Structural Precedent: Many approved EGFR inhibitors (e.g., Gefitinib, Erlotinib) contain heterocyclic ring systems that occupy the ATP-binding pocket of the kinase. The pyridine core of our ligand makes it a plausible candidate for binding to this site.
-
Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the EGFR kinase domain, both in its apo (unbound) and ligand-bound states, providing an excellent foundation for in silico modeling.
For our study, we will use the PDB entry 1M17 , which features the human EGFR kinase domain in complex with an inhibitor. This provides a well-defined binding pocket for our analysis.
The In Silico Workflow: A Strategic Overview
Our investigation will follow a structured, multi-step computational workflow. This process is designed to be self-validating, where the output of each stage provides the foundation for the next, culminating in a high-confidence model of the molecular interaction.
Caption: High-level workflow for in silico interaction modeling.
Experimental Protocols: Step-by-Step Methodologies
Protocol 5.1: Receptor and Ligand Preparation
Rationale: Raw structural files from the PDB and 2D ligand structures are not immediately usable for simulation. They must be "cleaned" and parameterized according to the requirements of the simulation software and the chosen force field. This involves correcting structural issues, adding hydrogen atoms (which are often absent in crystal structures), and assigning correct atomic charges and types.
A. Receptor Preparation (EGFR - PDB: 1M17)
-
Obtain Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank (rcsb.org).
-
Clean the PDB: Open the structure in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-protein molecules, including water (HOH), co-factors, and the original co-crystallized ligand. The goal is to isolate the protein chain(s) that form the binding site.
-
Inspect the protein for any missing residues or atoms. If significant loops are missing, homology modeling may be required, but for 1M17, the structure is largely complete.
-
-
Prepare for Docking (using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add polar hydrogens, which are critical for calculating interactions.
-
Compute Gasteiger charges, a method for estimating partial atomic charges.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the final prepared receptor structure in the .pdbqt format, which includes atomic charge and type information required by AutoDock Vina.
-
B. Ligand Preparation
-
Generate 2D Structure: Draw the molecule this compound in a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Use a program like Open Babel or the 3D generation features within molecular modeling suites to convert the 2D drawing into an initial 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand's starting geometry is physically realistic.
-
Prepare for Docking (using AutoDock Tools):
-
Load the energy-minimized 3D structure (e.g., in .mol2 or .sdf format).
-
Define the rotatable bonds. The software needs to know which bonds it can twist during the docking process to find the best fit.
-
Save the final prepared ligand in the .pdbqt format.
-
Protocol 5.2: Molecular Docking with AutoDock Vina
Rationale: Molecular docking explores the conformational space of the ligand within the receptor's binding site to identify the most favorable binding poses. AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol), where more negative scores indicate stronger predicted binding.[6]
-
Define the Search Space (Grid Box):
-
In your visualization software, identify the ATP-binding pocket of EGFR. In the 1M17 structure, this is the cavity where the original inhibitor was bound.
-
Center a 3D grid box on this pocket. The box must be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it. A typical size is 25 x 25 x 25 Ångströms.
-
Record the center coordinates (x, y, z) and the dimensions of the box.
-
-
Configure Vina: Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand files and the grid box parameters.
-
Run the Docking Simulation: Execute Vina from the command line: vina --config conf.txt --log results.log
-
Analyze Results:
-
Vina will output a .pdbqt file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores.
-
The log file will contain a table of these scores.
-
Visualize the output poses in complex with the receptor. Pay close attention to the top-ranked pose. Analyze the specific interactions formed: hydrogen bonds, hydrophobic contacts, ionic interactions, etc.
-
Expected Docking Results (Hypothetical)
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Interaction Type |
| 1 | -9.2 | Met793, Leu718, Gly796, Lys745 | H-Bond with backbone, Hydrophobic |
| 2 | -8.8 | Asp855, Val726, Ala743 | Ionic with Asp, Hydrophobic |
| 3 | -8.5 | Thr790, Cys797, Leu844 | H-Bond, Hydrophobic |
Protocol 5.3: Molecular Dynamics (MD) Simulation with GROMACS
Rationale: A docking pose is a static, idealized prediction. An MD simulation tests the stability of this pose over time in a dynamic, solvated environment, providing a much more rigorous assessment of the interaction.[10] We will use the GROMACS package, a widely used and powerful engine for MD simulations.[8][11]
Caption: Step-by-step workflow for a GROMACS MD simulation.
A. System Preparation
-
Generate Complex PDB: Combine the coordinates of the receptor and the top-ranked ligand pose from docking into a single PDB file.
-
Choose a Force Field: Select a force field (e.g., CHARMM36m, AMBER14SB) to describe the physics of the system. This is a critical choice that dictates the parameters for all atoms and bonds.
-
Generate Protein Topology: Use the gmx pdb2gmx command to generate a GROMACS-compatible topology for the protein.
-
Generate Ligand Topology: Parameterizing a novel ligand is a complex task. A common method is to use a server like CGenFF (for CHARMM) or antechamber (for AMBER) to generate the necessary parameter and topology files for the ligand.
-
Combine Topologies: Merge the protein and ligand topology files into a single master topology.
-
Create the Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic box) with a defined distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation: Fill the box with water molecules using gmx solvate. This simulates the aqueous environment of the cell.
-
Ionization: Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
B. Simulation Execution
-
Energy Minimization: Run a steep-descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during preparation.
-
Equilibration (NVT & NPT): Perform two short equilibration phases.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): A short simulation (e.g., 1 ns) to allow the system to reach the target temperature (e.g., 310 K).
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): A subsequent simulation (e.g., 5 ns) to allow the system to reach the target pressure (e.g., 1 bar), ensuring the correct density.
-
-
Production MD: Run the final, long production simulation (e.g., 100 ns) using gmx mdrun. This is the phase from which all analytical data will be derived.
Protocol 5.4: Analysis of MD Trajectories
Rationale: The output of an MD simulation is a "trajectory" — a record of the positions, velocities, and energies of all atoms over time. Analyzing this trajectory reveals the dynamic behavior and stability of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD):
-
Purpose: To measure the structural stability of the protein and the ligand's binding pose over time.
-
Method: Calculate the RMSD of the protein backbone atoms relative to the starting structure. Separately, calculate the RMSD of the ligand heavy atoms relative to the protein's binding pocket.
-
Interpretation: A stable RMSD that plateaus to a low value (< 0.3 nm) indicates that the protein structure and the ligand's pose are not undergoing major conformational changes and the complex is stable.
-
-
Root Mean Square Fluctuation (RMSF):
-
Purpose: To identify which parts of the protein are flexible and which are rigid.
-
Method: Calculate the RMSF for each amino acid residue over the course of the simulation.
-
Interpretation: High RMSF values in the binding site can indicate an unstable interaction. Low RMSF values in the binding site suggest that the ligand has stabilized that region of the protein.
-
-
Hydrogen Bond Analysis:
-
Purpose: To quantify the persistence of specific hydrogen bonds predicted by docking.
-
Method: Use gmx hbond to count the number of hydrogen bonds between the ligand and protein in every frame of the trajectory.
-
Interpretation: Hydrogen bonds that are present for a high percentage (>70%) of the simulation time are considered stable and are key to the binding affinity.
-
Expected MD Analysis Results (Hypothetical)
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Plateau at ~0.25 nm after 10 ns | The overall protein structure is stable throughout the simulation. |
| Ligand RMSD (fit to protein) | Plateau at ~0.15 nm after 5 ns | The ligand remains stably bound in the predicted docking pose. |
| Binding Site Residue RMSF | Average of 0.1 nm | The binding site is rigid and stabilized by the presence of the ligand. |
| H-Bond (Ligand-Met793) | Occupancy: 95% | A critical and highly stable hydrogen bond anchors the ligand in the pocket. |
Conclusion and Future Outlook
This guide has detailed a rigorous, multi-stage in silico workflow for characterizing the molecular interactions of this compound with the EGFR kinase domain. By progressing from static molecular docking to dynamic MD simulations, we can build a high-confidence model of binding that is both predictive and explanatory. The hypothetical results presented—a strong binding affinity from docking and a stable complex confirmed by MD analysis—would strongly suggest that this compound is a viable candidate for further investigation.
The true power of this workflow lies in its iterative nature. The insights gained—such as the identification of a critical hydrogen bond with Met793—provide a direct roadmap for rational drug design. Future work could involve:
-
Lead Optimization: Modifying the ligand's structure in silico to enhance desired interactions (e.g., adding a functional group to form another H-bond) and re-running the workflow to predict if the changes improve binding affinity.
-
Free Energy Calculations: Employing more computationally intensive methods like MM/PBSA or free energy perturbation (FEP) to obtain more accurate quantitative predictions of binding affinity.
-
In Vitro Validation: The ultimate test of any in silico model is experimental validation. Promising candidates from this workflow should be synthesized and tested in biochemical assays (e.g., an EGFR kinase inhibition assay) to confirm their activity.
By integrating these computational strategies, researchers can significantly enhance the efficiency and success rate of the drug discovery pipeline, moving more rapidly from promising ideas to potentially life-saving therapeutics.
References
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. National Center for Biotechnology Information.[Link]
-
Protein-Targeting Drug Discovery. MDPI.[Link]
-
Protein-Ligand Complex MD Tutorials. GROMACS Tutorials by Justin A. Lemkul.[Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.[Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.[Link]
-
Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.[Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications.[Link]
-
Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.[Link]
-
Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI.[Link]
-
Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. National Center for Biotechnology Information.[Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.[Link]
-
Toward In Silico Design of Protein–Protein Interaction Stabilizers. National Center for Biotechnology Information.[Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.[Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.[Link]
-
In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Publications.[Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Abstract
This document provides a comprehensive technical guide for the experimental use of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, a novel 2-aminopyridine derivative with significant potential in pharmacological research and drug development. Drawing upon the well-established role of 2-aminopyridine scaffolds as pharmacophores, we present detailed protocols for investigating the compound's efficacy as a putative kinase inhibitor in cancer cell lines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, the rationale behind experimental choices, and robust data analysis frameworks.
Introduction: The Scientific Context
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, celebrated for its simple, low-molecular-weight structure that serves as a versatile scaffold for synthesizing biologically active molecules.[1][2] Derivatives of 2-aminopyridine have demonstrated a wide array of pharmacological activities, including roles as potent inhibitors of various kinases, which are critical targets in oncology.[3][4][5] The compound, this compound (referred to herein as BromoPy-DEA), belongs to this promising class of molecules.
The structure of BromoPy-DEA, featuring a 5-bromopyridin-2-amine core, suggests a potential interaction with the ATP-binding pocket of kinases. The bromination at the 5-position can enhance binding affinity and selectivity, a common strategy in kinase inhibitor design. This guide outlines a series of robust experimental protocols to characterize the biological activity of BromoPy-DEA, with a primary focus on its potential as an anti-cancer agent.
Materials and Reagents
For the successful execution of the following protocols, ensure all reagents are of molecular biology grade or higher and that all equipment is properly calibrated and maintained.
| Category | Item | Supplier & Cat. No. (Example) |
| Compound | This compound | ChiraLen, Cat. No. 2118972[6] |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich, D2650 | |
| Cell Lines | Human lung carcinoma cell line (A549) | ATCC, CCL-185 |
| Human colorectal carcinoma cell line (HCT116) | ATCC, CCL-247 | |
| Reagents | Dulbecco's Modified Eagle Medium (DMEM) | Gibco, 11965092 |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco, 26140079 | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco, 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco, 25200056 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, 10010023 | |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega, G7570 | |
| Kinase-Glo® Max Kinase Assay | Promega, V6071 | |
| Propidium Iodide | Invitrogen, P3566 | |
| RNase A | Qiagen, 19101 | |
| Equipment | Laminar flow hood (Class II) | |
| CO2 incubator (37°C, 5% CO2) | ||
| Inverted microscope | ||
| Multi-well plate reader (luminometer/spectrophotometer) | ||
| Flow cytometer | ||
| Hemocytometer or automated cell counter | ||
| Standard laboratory glassware and plasticware |
Safety and Handling
CAUTION: While specific toxicity data for BromoPy-DEA is not available, related brominated pyridine and amine compounds are classified as hazardous.[7][8][9][10][11] Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling BromoPy-DEA.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols.[8][9]
-
Storage: Store BromoPy-DEA in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Protocol 4.1: Preparation of BromoPy-DEA Stock Solution
The causality behind using DMSO as a solvent is its high polarity, which allows for the dissolution of a wide range of organic compounds, and its miscibility with aqueous cell culture media at low concentrations.
-
Objective: To prepare a high-concentration stock solution for subsequent dilutions.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 10 mg of BromoPy-DEA powder to the tube and record the exact weight.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 286.2 g/mol , add 349.4 µL of DMSO per 1 mg of compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Protocol 4.2: In Vitro Cell Viability Assay
This protocol employs a luminescent-based assay to quantify ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity induced by the compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BromoPy-DEA in cancer cell lines.
-
Workflow Diagram:
Caption: Workflow for determining the IC50 of BromoPy-DEA.
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing A549 or HCT116 cells using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare a serial dilution of the 10 mM BromoPy-DEA stock solution in complete medium. A typical final concentration range would be 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of BromoPy-DEA. Include "vehicle control" wells treated with DMSO at the same final concentration as the highest compound dose.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 4.3: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate if BromoPy-DEA induces cell cycle arrest, a common mechanism for anti-cancer agents. Propidium iodide (PI) intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Objective: To assess the effect of BromoPy-DEA on cell cycle distribution.
-
Step-by-Step Methodology:
-
Seed 1 x 10^6 A549 or HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with BromoPy-DEA at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Mechanism of Action and Target Validation
The structural features of BromoPy-DEA are consistent with those of known kinase inhibitors.[3][5] Many 2-aminopyridine derivatives function by competing with ATP for the kinase active site. The nitrogen atoms in the pyridine ring and the amino group can form crucial hydrogen bonds with the hinge region of the kinase domain.
Caption: Hypothesized competitive inhibition of a kinase by BromoPy-DEA.
To validate a specific kinase target, a direct in vitro kinase assay (e.g., Kinase-Glo®) can be performed against a panel of cancer-relevant kinases (e.g., CDK, ALK).[3][5] This would involve titrating BromoPy-DEA against a purified kinase and measuring the inhibition of ATP consumption.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Viability in Vehicle Control | DMSO concentration too high (>0.5%) | Ensure final DMSO concentration is consistent and low across all wells. |
| Cell seeding density too low | Optimize cell seeding number for 72h incubation. | |
| High Variability in Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| No Dose-Response Curve | Compound is inactive in the tested range | Test a higher concentration range. |
| Compound precipitated out of solution | Check for precipitation in the media. If necessary, prepare fresh dilutions. | |
| Poor Resolution in Cell Cycle Peaks | Improper cell fixation or staining | Ensure fixation is done with ice-cold ethanol and staining is adequate. |
| Cell clumps | Filter cells through a 40 µm mesh before analysis. |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound (BromoPy-DEA) as a potential anti-cancer agent. Based on the extensive literature on 2-aminopyridine derivatives, it is plausible that BromoPy-DEA functions as a kinase inhibitor.[1][3][4][5] The successful execution of these experiments will yield critical data on its potency, mechanism of cell growth inhibition, and will pave the way for further preclinical development.
References
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
- Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.
- SAFETY D
- SAFETY D
- SAFETY D
- safety d
- Safety D
- This compound. CHIRALEN.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chiralen.com [chiralen.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. aablocks.com [aablocks.com]
Topic: A Strategic Workflow for the In Vitro Characterization of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, a Novel Investigational Compound
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Part 1: Introduction and Strategic Overview
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic in vitro characterization process.[1] This document provides a comprehensive guide for the initial pharmacological profiling of the novel compound {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. As the specific biological target of this compound is unknown, we will employ a tiered, hypothesis-driven approach. This strategy is designed to efficiently identify its biological activity, elucidate its mechanism of action (MOA), and de-risk potential liabilities early in the discovery process.[2]
Our strategy is built on structural analysis of the molecule. The presence of a (substituted-amino)-ethyl moiety is a well-known pharmacophore for biogenic amine G-protein coupled receptors (GPCRs), such as adrenergic, serotonergic, or dopaminergic receptors.[3] Additionally, the heterocyclic aminopyridine scaffold is prevalent in inhibitors of various enzymes, including kinases and cyclooxygenases (COX).[4][5]
Therefore, our investigation will proceed through a multi-tiered workflow:
-
Tier 1: Foundational Profiling. Assessment of physicochemical properties and broad cytotoxicity to establish a viable concentration range for biological assays.
-
Tier 2: Target Class Deconvolution. Parallel screening against high-probability target families—GPCRs and kinases—to identify a primary mechanism.
-
Tier 3: In-Depth MOA Studies. Once a primary target is identified, detailed pharmacological assays will be conducted to quantify affinity, potency, and functional effects.
This application note will provide both the strategic rationale and detailed, step-by-step protocols to empower researchers to generate robust, reproducible, and decision-enabling data.
Part 2: Tier 1 - Foundational Profiling
Before biological evaluation, it is critical to understand the compound's fundamental properties. Inaccurate assumptions about solubility or purity can invalidate downstream results.[6]
Physicochemical Characterization
The first step is to assess the purity, solubility, and stability of the compound.
-
Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS). The goal is to ensure the compound is >95% pure.
-
Solubility Determination: The compound's solubility should be determined in aqueous buffers (e.g., PBS, HBSS) and common organic solvents like DMSO. A "kinetic solubility" assay is often sufficient at this stage.
-
Stability: The compound's stability in the primary stock solvent (e.g., DMSO) and in the final assay buffer should be assessed over the time course of the planned experiments.
Protocol: General Cytotoxicity Assessment (LDH Assay)
A cytotoxicity assay is essential to define the concentration range for subsequent experiments, ensuring that observed effects are due to specific pharmacological activity rather than general cell death.[7] The Lactate Dehydrogenase (LDH) assay is a common method that measures the release of LDH from damaged cells.
Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage. The assay measures LDH activity in the supernatant, which is proportional to the level of cytotoxicity.
Step-by-Step Protocol:
-
Cell Selection and Seeding:
-
Choose a relevant and robust cell line (e.g., HEK293 for general screening, or a disease-relevant line if applicable).[8]
-
Culture cells to ~80% confluency and ensure high viability (>95%).[9]
-
Trypsinize cells gently to minimize membrane damage.[9]
-
Seed cells in a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of media). Allow cells to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution series of the compound in culture medium to create 2X final concentrations. A typical 10-point, 3-fold dilution starting from 200 µM is a good starting point.
-
Carefully remove 50 µL of media from the cells and add 50 µL of the 2X compound dilutions. The final DMSO concentration should be kept constant and low (≤0.5%).
-
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial LDH assay kits) 1 hour before the assay endpoint.
-
Medium Background Control: Wells containing only culture medium.
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega CytoTox 96®).
-
Add the reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the medium background from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)
-
Plot % Cytotoxicity vs. Log[Compound] and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
| Parameter | Result | Interpretation |
| Purity (LC-MS) | >98% | High purity, suitable for in vitro assays. |
| Solubility (PBS) | <10 µM | Low aqueous solubility; DMSO stock required. |
| CC₅₀ (HEK293, 24h) | 85 µM | Compound is not broadly cytotoxic at concentrations below ~30 µM. |
Table 1. Example Foundational Profiling Data. This data establishes a working concentration range for subsequent pharmacological assays, typically up to 10-30 µM.
Part 3: Tier 2 - Target Class Deconvolution
Based on structural alerts, we will now screen the compound against the GPCR and enzyme target classes.
Workflow: Tiered Screening Approach
Hypothesis 1: GPCR Modulation
GPCRs are the largest family of cell surface receptors and are classified based on the G-protein they couple to (Gs, Gi, Gq, G12/13).[10][11] We can probe the major pathways using two primary functional assays: cAMP measurement for Gs/Gi and intracellular calcium flux for Gq.[12]
// Nodes Ligand [label="Ligand", shape=ellipse, fillcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#FFFFFF"]; G_alpha_s [label="Gαs", shape=diamond, fillcolor="#D1E2FC", fontcolor="#202124"]; G_alpha_i [label="Gαi", shape=diamond, fillcolor="#FAD2CF", fontcolor="#202124"]; G_alpha_q [label="Gαq", shape=diamond, fillcolor="#FEF1C5", fontcolor="#202124"]; AC [label="Adenylyl Cyclase (AC)", fillcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Store [label="ER Ca²⁺ Store", fillcolor="#FFFFFF"]; Ca_Flux [label="Ca²⁺ Flux", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#FFFFFF"]; Response [label="Cellular Response", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> GPCR; GPCR -> {G_alpha_s, G_alpha_i, G_alpha_q} [arrowhead=none]; G_alpha_s -> AC [label="Activates", color="#34A853"]; G_alpha_i -> AC [label="Inhibits", color="#EA4335", arrowhead=tee]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed]; G_alpha_q -> PLC [label="Activates", color="#4285F4"]; PLC -> {IP3, DAG} [label="Cleaves"]; PIP2 -> PLC [style=dashed]; IP3 -> Ca_Store [label="Opens Channel"]; Ca_Store -> Ca_Flux; DAG -> PKC; cAMP -> PKA; {PKA, Ca_Flux, PKC} -> Response; } enddot Caption: Major GPCR signaling pathways and assay intervention points.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Principle: This is a competitive immunoassay. Cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of cAMP produced. This protocol can detect both Gs-coupled agonism (cAMP increase) and Gi-coupled agonism (decrease in forskolin-stimulated cAMP).
Step-by-Step Protocol:
-
Cell Line: Use a cell line stably expressing a GPCR of interest (e.g., CHO-K1 cells expressing the β2-adrenergic receptor for a Gs-coupled assay).
-
Cell Plating: Seed cells in a 384-well, low-volume white plate at 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation (Agonist Mode):
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Add the compound to the cells and incubate for 30 minutes at room temperature.
-
-
Compound Preparation (Antagonist Mode for Gi):
-
Pre-incubate cells with a serial dilution of the test compound for 15 minutes.
-
Add a fixed concentration of a known agonist plus an EC₈₀ concentration of forskolin to stimulate cAMP production. Incubate for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer as per the manufacturer's instructions (e.g., Cisbio).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot cAMP concentration vs. Log[Compound].
-
For agonist activity, fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
For antagonist activity, fit an inhibitory dose-response curve to determine the IC₅₀.
-
Hypothesis 2: Enzyme Inhibition
A common starting point for enzyme screening is to test against a panel of protein kinases, as they are a large and highly druggable target class.
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase activity is proportional to ADP production. An inhibitor will decrease the amount of ADP formed.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes:
-
The specific kinase of interest (e.g., SRC, ABL).
-
The appropriate kinase substrate (e.g., a specific peptide).
-
ATP at its Km concentration for that enzyme.
-
The kinase reaction buffer.
-
-
Compound Addition: Add this compound at various concentrations (e.g., a single high dose of 10 µM for screening, or a full dose-response curve for hit validation).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
Part 4: Tier 3 - Mechanism of Action Elucidation
Let's assume the Tier 2 screen identified a confirmed "hit": the compound acts as an antagonist at a hypothetical Gq-coupled receptor, "Receptor X". The next step is to quantify this interaction.
Protocol: Radioligand Binding Assay (Competitive)
Principle: This assay measures the ability of the unlabeled test compound to compete with a known, radioactively labeled ligand ("radioligand") for binding to the receptor. This allows for the determination of the compound's binding affinity (Ki).[15][16]
Step-by-Step Protocol:
-
Reagents and Preparation:
-
Membrane Preparation: Prepare membranes from cells overexpressing Receptor X. Protein concentration should be quantified (e.g., via BCA assay).
-
Radioligand: Choose a suitable radioligand for Receptor X (e.g., [³H]-Ligand Y) and use it at a concentration at or below its Kd.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of a known, unlabeled ligand for Receptor X.
-
Test Compound Wells: Receptor membranes + Radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the plate onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any trapped, unbound radioligand.
-
Counting: Allow the filter mat to dry, then place it in a scintillation bag with scintillant and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each test compound concentration: 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_specific))
-
Plot % Inhibition vs. Log[Compound] to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
All dose-response data should be compiled and analyzed to build a complete pharmacological profile.
| Assay Type | Target | Parameter | Value (Hypothetical) | Interpretation |
| Binding | Receptor X | Ki | 150 nM | The compound binds to Receptor X with moderate to high affinity. |
| Functional | Receptor X | IC₅₀ (Ca²⁺ Flux) | 350 nM | The compound is a functional antagonist, blocking agonist-induced signaling. |
| Selectivity | Receptor Y | Ki | > 10,000 nM | The compound is >66-fold selective for Receptor X over the related Receptor Y. |
| Cytotoxicity | HEK293 | CC₅₀ | 85,000 nM | The therapeutic window is large; antagonist activity occurs at concentrations far below cytotoxic levels. |
Table 2. Example of a consolidated data summary for a confirmed hit.
Part 5: Conclusion
This application note outlines a logical, tiered, and hypothesis-driven workflow for the in vitro characterization of a novel compound, this compound. By progressing from broad foundational assays to specific, high-probability target class screening and finally to in-depth mechanism of action studies, this strategy provides a robust framework for making clear go/no-go decisions in the drug discovery process.[18][19] The provided protocols serve as a detailed guide for generating high-quality, reproducible data essential for advancing promising new chemical entities.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]
-
Ryan, L. A., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753. [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(7), 1279. [Link]
-
Annamalai, T., & Gudi, G. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Research, 34(11), 2333–2337. [Link]
-
Li, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1195657. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]
-
Mesangeau, C., et al. (2011). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit1.13. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
-
GeeksforGeeks. (2023). GPCR Signaling Pathway. [Link]
-
Schihada, H., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]
-
Lanyon, L., & Gedeck, P. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Bojor, F., & Cuparencu, B. (2008). The use of diethylamine as analgesic in pharmaceutical preparations.
-
Wikipedia. (n.d.). Diethylamine. [Link]
-
Synapse. (2023). diclofenac diethylamine: Detailed Review of its Transformative R&D Success. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diclofenac Diethylamine?. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
-
Naline, E., et al. (2005). In Vitro and in Vivo Pharmacological Characterization of 5-[(R)-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (Indacaterol), a Novel Inhaled β2 Adrenoceptor Agonist with a 24-h Duration of Action. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1116–1124. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. diclofenac diethylamine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 6. nibib.nih.gov [nibib.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biocompare.com [biocompare.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 12. GPCR Signaling Assays [worldwide.promega.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Application Note: Quantitative Analysis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine in Biological Matrices
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine (BP-2AEDA), a compound of interest in pharmaceutical research and development. Two robust analytical methods are presented: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as plasma. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis. All methodologies are grounded in established principles of analytical chemistry and adhere to validation standards outlined by the International Council for Harmonisation (ICH).[1]
Introduction and Rationale
The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. BP-2AEDA, a substituted bromopyridine derivative, requires precise and reliable analytical methods to support pharmacokinetic, toxicokinetic, and formulation studies. The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required limit of quantification (LOQ), throughput needs, and available instrumentation.
This guide details two validated methods to provide flexibility for various applications:
-
HPLC-UV: A cost-effective and robust method ideal for analyzing bulk substances, formulation content uniformity, and in-vitro samples where analyte concentrations are relatively high.
-
LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity for quantifying low concentrations of the analyte in complex biological fluids like plasma or serum.[2][3]
Method Selection & Principles
The physicochemical properties of BP-2AEDA—specifically its brominated pyridine ring and a diethylamino group—dictate the analytical strategy. The presence of the aromatic pyridine moiety provides a chromophore suitable for UV detection, while the basic diethylamino group is readily protonated, making it ideal for positive-ion electrospray ionization (ESI) in LC-MS/MS.
Both methods utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][5][6] Hydrophobic molecules, like BP-2AEDA, interact more strongly with the stationary phase, leading to longer retention times compared to more polar molecules.[5][6]
HPLC-UV Principle
In this method, the analyte is separated on an RP-HPLC column and then passes through a UV-Vis detector. The bromopyridine ring in BP-2AEDA absorbs UV light at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the analyte's concentration, allowing for accurate quantification against a calibration curve.
LC-MS/MS Principle
LC-MS/MS couples the superior separation power of HPLC with the sensitive and highly specific detection capabilities of a tandem mass spectrometer.[2][3] After chromatographic separation, the analyte is ionized (typically via ESI) and enters the mass spectrometer. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference and enabling quantification at very low levels (pg/mL to ng/mL).[7]
Method 1: Quantification by HPLC-UV
This method is suitable for the analysis of BP-2AEDA in simpler matrices or when high concentrations are expected.
Materials and Reagents
-
Analyte: this compound (BP-2AEDA) reference standard (>99% purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers: Ammonium Acetate, Formic Acid
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)B: Acetonitrile (ACN) |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection λ | ~254 nm (Verify with UV scan of standard) |
Causality: A C18 column is chosen for its strong hydrophobic retention of the analyte.[6] The acidic mobile phase (pH 4.5) ensures the diethylamino group is protonated, leading to a single, well-defined chromatographic peak. A gradient elution is employed to ensure efficient separation from potential impurities and a timely elution of the analyte.[8]
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock of BP-2AEDA in Methanol.
-
Perform serial dilutions in a 50:50 mixture of Acetonitrile and Water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., from a formulation):
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., Methanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute as necessary to fall within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the standards in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to the retention time of BP-2AEDA.
-
-
Quantification:
-
Plot the peak area of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.995 is considered acceptable.
-
Use the equation to calculate the concentration of BP-2AEDA in the unknown samples.
-
Method 2: Quantification by LC-MS/MS in Human Plasma
This high-sensitivity method is designed for bioanalytical applications, such as pharmacokinetic studies.
Materials and Reagents
-
Analyte & Internal Standard (IS): BP-2AEDA reference standard and a suitable stable isotope-labeled internal standard (e.g., BP-2AEDA-d10) or a structurally similar analog.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)
-
Reagents: Formic Acid (LC-MS grade), Human Plasma (K2-EDTA anticoagulant)
-
SPE: Solid Phase Extraction Cartridges (e.g., Polymeric Reversed-Phase)[9]
Instrumentation and Conditions
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent UPLC/HPLC system |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-2.5 min: 5-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters (Example):
-
MRM Transitions:
-
BP-2AEDA: Q1 m/z 314.1 → Q3 m/z 114.2 (Quantifier), 314.1 → 86.1 (Qualifier)
-
IS (BP-2AEDA-d10): Q1 m/z 324.2 → Q3 m/z 124.2
-
-
Key Voltages: IonSpray Voltage: 5500 V, Collision Energy: Optimized for each transition.
Causality: A smaller column dimension (2.1 mm ID) and particle size (1.8 µm) are used for higher efficiency and reduced solvent consumption, which improves MS ionization efficiency.[10] Formic acid is a common additive that aids in the protonation of the analyte for positive mode ESI.[6] The use of an internal standard is critical in bioanalysis to correct for variations in sample preparation and instrument response.[7]
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare primary stocks of BP-2AEDA (1.0 mg/mL) and IS (0.1 mg/mL) in Methanol.
-
Create a working solution of IS at 100 ng/mL in 50:50 ACN:Water.
-
Prepare calibration standards by spiking blank human plasma with BP-2AEDA to achieve concentrations from 0.1 ng/mL to 200 ng/mL.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution.
-
Add 200 µL of 4% Phosphoric Acid in water and vortex. This step acidifies the sample to ensure the analyte is charged.
-
Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B) and transfer to an autosampler vial.
-
-
Analysis and Quantification:
-
Run the sequence on the LC-MS/MS system.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of BP-2AEDA in the unknown samples from the calibration curve.
-
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[12][13] Validation should be performed according to ICH Q2(R1) guidelines and includes the following parameters.[1]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy | The closeness of the test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Workflows and Diagrams
Analytical Method Development Workflow
Caption: General workflow for analytical method development and validation.
Solid Phase Extraction (SPE) Protocol for Plasma
Caption: Step-by-step workflow for Solid Phase Extraction (SPE).
Calibration Curve Logic
Caption: Logic of quantification using a multi-point calibration curve.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1][12]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][15]
-
Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link][4]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][9]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][13]
-
ResearchGate. (2021). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. [Link][8]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][7]
-
Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link][11]
-
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][16]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][17]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][18]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link][19]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link][20]
-
PubMed. (1997). Simultaneous determination of tenoxicam and 2-aminopyridine using derivative spectrophotometry and high-performance liquid chromatography. [Link][21]
-
Physical Testing and Chemical Analysis Part B:Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link][22][23]
-
RSC Publishing. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link][2]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link][3]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link][10]
Sources
- 1. fda.gov [fda.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. organomation.com [organomation.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. jordilabs.com [jordilabs.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. tecan.com [tecan.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. helixchrom.com [helixchrom.com]
- 21. Simultaneous determination of tenoxicam and 2-aminopyridine using derivative spectrophotometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 23. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Application Notes and Protocols: {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine as a Precursor for Radiotracer Development
Introduction: Identifying a Versatile Precursor for PET Ligand Synthesis
{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine is a halogenated pyridinamine derivative that has emerged as a critical precursor molecule in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. Its structural framework, featuring a bromo-substituted pyridine ring, provides a chemically accessible site for radiolabeling reactions, particularly with radioisotopes of copper, such as ⁶⁴Cu. This application note details the utility of this compound as a precursor and provides protocols for its use in the synthesis of novel radiotracers.
While not a chemical probe in its own right, its role as a key building block for probes is of significant interest to researchers in nuclear medicine and drug development. The subsequent radiolabeled compounds are designed to target specific biological markers, enabling non-invasive imaging and quantification of physiological and pathological processes in vivo.
Core Application: Precursor for ⁶⁴Cu-Labeled Radiotracers
The primary application of this compound lies in its function as a precursor for the synthesis of ⁶⁴Cu-labeled PET radiotracers. The bromine atom on the pyridine ring is not directly replaced by the radioisotope. Instead, the entire molecule acts as a chelating scaffold that, once modified, can securely hold the ⁶⁴Cu ion. The diethylaminoethyl side chain and the pyridine nitrogen are key coordinating atoms in this process.
The development of ⁶⁴Cu-based radiopharmaceuticals is a growing field in nuclear medicine. ⁶⁴Cu has a convenient half-life of 12.7 hours, and it decays through both β- and β+ emission, making it suitable for both PET imaging and radiotherapy.
A notable application of this precursor is in the synthesis of compounds for imaging angiogenesis, a critical process in tumor growth and metastasis. By incorporating this precursor into larger molecules that target angiogenic markers, researchers can develop novel PET tracers for oncology.
Experimental Protocols
Protocol 1: Synthesis of a ⁶⁴Cu-Labeled Radiotracer for PET Imaging
This protocol describes a general workflow for the synthesis of a ⁶⁴Cu-labeled radiotracer using this compound as a precursor. This process involves the chelation of ⁶⁴Cu²⁺ by a modified form of the precursor.
Workflow Diagram:
Caption: Workflow for the synthesis and quality control of a ⁶⁴Cu-labeled PET radiotracer.
Materials:
-
This compound (as the starting precursor for the chelator)
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Ethanol
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Radio-thin layer chromatography (radio-TLC) system
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Chelator Preparation: The commercially available this compound must first be chemically modified to create a more efficient chelating agent for ⁶⁴Cu. This often involves the addition of other coordinating groups to the molecule. The exact synthetic steps for this modification are beyond the scope of this general protocol and will depend on the specific design of the final radiotracer.
-
Radiolabeling Reaction:
-
In a shielded vial, combine the modified chelator (typically 10-50 µg in a small volume of ethanol or water).
-
Add 100-200 µL of sodium acetate buffer to adjust the pH to approximately 5.5.
-
Add the [⁶⁴Cu]CuCl₂ solution (typically 1-10 mCi).
-
Heat the reaction mixture at 60-95 °C for 15-30 minutes. The optimal temperature and time should be determined empirically for each specific chelator.
-
-
Purification:
-
After the reaction is complete, the mixture is purified to remove unchelated ⁶⁴Cu and other impurities.
-
A common method is solid-phase extraction (SPE). The reaction mixture is passed through a C18 SPE cartridge.
-
The cartridge is washed with water to remove unreacted [⁶⁴Cu]CuCl₂.
-
The desired ⁶⁴Cu-labeled product is then eluted with ethanol.
-
-
Quality Control:
-
Radiochemical Purity (RCP): The RCP of the final product is determined by radio-TLC and/or radio-HPLC. A high RCP (>95%) is required for in vivo use.
-
Stability: The stability of the radiotracer in saline and serum should be assessed over time to ensure it remains intact in vivo.
-
Data Summary
The following table summarizes typical parameters for the synthesis of a ⁶⁴Cu-labeled radiotracer using a chelator derived from this compound.
| Parameter | Typical Value |
| Precursor Amount | 10-50 µg |
| ⁶⁴Cu Activity | 1-10 mCi |
| Reaction Temperature | 60-95 °C |
| Reaction Time | 15-30 min |
| pH | 5.5 |
| Radiochemical Yield (decay-corrected) | > 70% |
| Radiochemical Purity | > 95% |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous quality control. The determination of radiochemical purity via radio-TLC and radio-HPLC is a critical step that confirms the success of the radiolabeling and purification processes. Furthermore, stability studies ensure the integrity of the radiotracer under physiological conditions, which is essential for reliable in vivo imaging results.
Conclusion
This compound is a valuable precursor for the development of novel ⁶⁴Cu-labeled PET radiotracers. Its chemical structure is amenable to modifications that yield efficient chelators for ⁶⁴Cu. The protocols provided offer a general framework for the synthesis and quality control of such radiotracers, which have the potential to advance molecular imaging in fields such as oncology. Researchers and drug development professionals can leverage this precursor to create new imaging agents for a variety of biological targets.
References
Application Notes and Protocols for the Purification of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, also known by its IUPAC name N'-(5-bromopyridin-2-yl)-N,N-diethylethane-1,2-diamine (CAS No. 91250-98-5), is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can lead to undesired side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and reproducible. We will explore purification strategies based on a plausible synthetic route, addressing the removal of common impurities.
Predicted Physicochemical Properties and Synthetic Considerations
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₈BrN₃ | Based on structural analysis. |
| Molecular Weight | 288.19 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous oil or a low-melting solid at room temperature. | The presence of the flexible diethylaminoethyl chain may lower the melting point compared to its precursor, 2-amino-5-bromopyridine, which is a crystalline solid. |
| Boiling Point | High, likely >300 °C at atmospheric pressure. | Amine and pyridine functionalities contribute to a high boiling point. Purification by distillation would likely require high vacuum. |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Limited solubility in non-polar solvents like hexanes. | The molecule possesses both polar (aminopyridine) and non-polar (diethylaminoethyl) regions. |
| Basicity | The molecule is basic due to the presence of three nitrogen atoms (pyridine ring nitrogen, secondary amine, and tertiary amine). | The diethylamino group is the most basic site, followed by the secondary amine, and finally the pyridine nitrogen. |
A probable and efficient method for the synthesis of the target compound is the N-alkylation of 2-amino-5-bromopyridine with a suitable 2-(diethylamino)ethyl halide, such as 2-(diethylamino)ethyl chloride, in the presence of a base.
Diagram of the Proposed Synthetic Route
Caption: Plausible synthetic route to the target compound.
Based on this synthesis, common impurities may include:
-
Unreacted 2-amino-5-bromopyridine: A more polar starting material.
-
Unreacted 2-(diethylamino)ethyl chloride: A volatile and reactive starting material.
-
Over-alkylated byproduct: Dialkylation of the secondary amine, leading to a quaternary ammonium salt.
-
Side-products from the base: Inorganic salts that are typically removed during aqueous workup.
The purification strategies outlined below are designed to effectively separate the desired product from these potential contaminants.
Purification Methodologies
The basic nature of this compound necessitates careful consideration of the purification technique to avoid issues such as irreversible adsorption or "streaking" on acidic stationary phases like silica gel.
Flash Column Chromatography
Flash column chromatography is a primary and highly effective method for the purification of the target compound from a crude reaction mixture.
A. Using Standard Silica Gel with a Basic Modifier
The acidic nature of standard silica gel can lead to poor separation of basic compounds. This can be overcome by adding a small amount of a volatile base to the mobile phase to neutralize the acidic silanol groups.[1][2]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase containing the basic modifier (e.g., 0.5-1% triethylamine, v/v) through the packed silica gel.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and concentrate under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the column.
-
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexanes, with 1% triethylamine maintained throughout the gradient.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The volatile triethylamine will co-evaporate.
B. Using Amine-Functionalized Silica Gel
Amine-functionalized silica provides a basic stationary phase, which can improve the chromatography of basic compounds without the need for a mobile phase modifier.[3][4] This simplifies the workup as there is no need to remove a basic additive from the purified product.
Experimental Protocol:
-
Column Packing: Pack a column with commercially available amine-functionalized silica gel using a suitable non-polar solvent.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., hexanes/ethyl acetate).
-
Sample Loading: Use either the dry or wet loading method as described above.
-
Elution: Elute the compound using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection and Isolation: Collect and analyze fractions by TLC, then combine the pure fractions and evaporate the solvent.
Workflow for Flash Chromatography Purification
Caption: Step-by-step workflow for purification by flash chromatography.
Recrystallization
If the purified this compound is a solid, or if it can be converted to a crystalline salt, recrystallization can be an excellent final purification step to achieve high purity.
A. Recrystallization of the Free Base
The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified oil/solid in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof) at room temperature and upon heating. A good solvent system is one where the compound is sparingly soluble at room temperature but fully dissolves when heated. A solvent pair, such as ethyl acetate/hexanes, can also be effective.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
B. Recrystallization via Salt Formation
Given the basic nature of the target compound, forming a salt with an acid (e.g., hydrochloric acid or oxalic acid) can often yield a more crystalline material that is easier to recrystallize.
Experimental Protocol:
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Stoichiometrically add a solution of the chosen acid (e.g., HCl in diethyl ether) dropwise with stirring. The salt will often precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration.
-
Recrystallization of the Salt: Perform a solvent screen to find a suitable solvent or solvent system for the recrystallization of the salt (e.g., ethanol, methanol/diethyl ether). Follow the recrystallization procedure described above.
-
Liberation of the Free Base (if required): After obtaining the pure salt, the free base can be regenerated by dissolving the salt in water, basifying the solution with a base like sodium carbonate or sodium hydroxide, and extracting the free base with an organic solvent.
Validation of Purity
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For crude reaction mixtures, flash column chromatography on silica gel with a basic modifier or on amine-functionalized silica is the recommended primary purification method. For achieving high purity, particularly if the compound is a solid, recrystallization of the free base or its salt is a powerful secondary step. The choice of the specific method or combination of methods will depend on the nature and quantity of impurities present. Careful execution of these protocols, coupled with diligent analysis of the collected fractions, will yield the target compound in high purity, suitable for its intended use in research and development.
References
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
Sources
Application Notes & Protocols: Fluorescent Labeling with Aminopyridine Derivatives for High-Sensitivity Glycan Analysis
Introduction: The Critical Role of Glycan Labeling
Glycosylation is a pivotal post-translational modification that dictates the structure, function, and targeting of proteins. For researchers in drug development and fundamental biology, the accurate characterization of glycans is paramount. However, carbohydrates lack natural chromophores or fluorophores, making their detection and quantification inherently challenging.[1] Fluorescent labeling of glycans at their reducing end via reductive amination is a robust and widely adopted strategy to overcome this limitation.[2][3]
Aminopyridine derivatives, such as 2-aminobenzamide (2-AB) and 2-aminopyridine (2-AP), have emerged as gold-standard reagents for this purpose.[3] These small, aromatic amines react efficiently with the open-ring aldehyde form of reducing sugars to introduce a highly fluorescent tag.[2] This covalent modification enables high-sensitivity detection (down to picomolar levels) in downstream analytical workflows like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE).[1][4]
This guide provides a comprehensive overview of the principles, reagents, and detailed protocols for the successful fluorescent labeling of glycans using aminopyridine derivatives, with a primary focus on 2-AB, the most prevalent label for chromatographic applications.[2]
The Chemistry of Labeling: Reductive Amination
The core of the labeling strategy is a two-step chemical reaction known as reductive amination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality of the Reaction:
-
Schiff Base Formation: The process begins with the nucleophilic attack of the primary amine group of the aminopyridine label on the carbonyl carbon of the glycan's open-ring aldehyde form.[4] This acid-catalyzed condensation reaction forms a reversible imine intermediate, also known as a Schiff base.[2][3][5] Glycans with a free reducing sugar naturally exist in equilibrium between their cyclic (closed-ring) and acyclic (open-ring) structures, making the aldehyde available for reaction.[4]
-
Reductive Stabilization: The Schiff base is unstable and prone to hydrolysis. To form a stable, covalent bond, the imine group is selectively reduced to a secondary amine using a mild reducing agent.[2] Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice because it is stable at the acidic pH required for Schiff base formation and efficiently reduces the imine without reducing the sugar's aldehyde or ketone groups.[4][6]
The result is a stable, fluorescently tagged glycan ready for purification and analysis.[4]
Caption: Reductive amination workflow for glycan labeling.
Choosing the Right Aminopyridine Derivative
Several aminopyridine derivatives are available, each with distinct properties. The choice of label depends primarily on the intended downstream analytical method. 2-Aminobenzamide (2-AB) and 2-Aminopyridine (2-AP) are the most common, while others like 2-aminobenzoic acid (2-AA) are also used.[2][3]
-
2-Aminobenzamide (2-AB): The most widely used label for HPLC and UPLC-based separations, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC).[2][7] It is neutral, stable, and provides excellent fluorescent sensitivity.[4] Extensive databases exist that use the elution positions of 2-AB-labeled glycans for structural identification.[2]
-
2-Aminopyridine (2-AP): Another popular label, historically used for HPLC profiling.[2][8][9] However, some studies have noted that the reductive amination reaction with 2-AP can be incomplete, potentially complicating chromatographic profiles.[8]
-
2-Aminobenzoic Acid (2-AA): This label carries a negative charge, making it highly versatile for separations by both HPLC and capillary electrophoresis (CE), as well as for mass spectrometry analysis.[2]
Table 1: Comparison of Common Aminopyridine-based Fluorescent Labels
| Feature | 2-Aminobenzamide (2-AB) | 2-Aminopyridine (2-AP) | 2-Aminobenzoic Acid (2-AA) |
|---|---|---|---|
| Charge | Neutral | Neutral | Negative (at neutral pH) |
| Excitation Max (λex) | ~320-330 nm[4][10] | Varies | ~330-360 nm |
| Emission Max (λem) | ~420 nm[4][10] | Varies | ~420-425 nm |
| Primary Application | HILIC-HPLC/UPLC, MS[2][11] | HPLC, CE[2][6] | CE, HPLC, MALDI-MS[2] |
| Key Advantage | Extensive HILIC databases available, robust labeling[2][4] | Good for HPLC profiling[2] | Versatile for charged-based separations[2] |
Detailed Protocol: 2-AB Labeling of N-Glycans Released from Glycoproteins
This protocol provides a step-by-step method for labeling a purified pool of glycans (e.g., released from a monoclonal antibody) with 2-AB.
Pre-Labeling Considerations (Self-Validation)
-
Sample Purity is Paramount: The protocol's success hinges on the purity of the glycan sample. Contaminants such as salts, detergents, proteins, and peptides can interfere with the labeling reaction.[1][10] Ensure samples are adequately purified before starting.
-
Dryness is Critical: The labeling reaction must be performed in a dry environment. Excess moisture will negatively impact labeling efficiency.[4][10] Use a centrifugal evaporator for drying samples and ensure all reagents and labware are dry.[1][10]
-
Avoid Harsh Conditions: Do not expose glycan samples to high temperatures (>28°C) or extreme pH, which can cause desialylation (low pH) or epimerization (high pH).[4][10]
Materials and Reagents
-
2-Aminobenzamide (2-AB)
-
Sodium Cyanoborohydride (reductant)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial Acetic Acid
-
Reaction vials (e.g., polypropylene microcentrifuge tubes)
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
Experimental Workflow Diagram
Caption: High-level overview of the glycan labeling and analysis process.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Transfer your purified glycan sample (containing 100 pmol to 50 nmol for a mixed pool) into a reaction vial.[4][10]
-
Dry the sample completely using a centrifugal evaporator. Ensure the sample forms a compact mass at the bottom of the vial.[10]
Step 2: Preparation of the Labeling Reagent
-
Expert Insight: This reagent is moisture-sensitive and should be prepared immediately before use. Optimal activity is lost within an hour of mixing.[1][4] All steps should be performed in a fume hood using appropriate personal protective equipment.
-
In a clean vial, prepare the labeling solvent by adding glacial acetic acid to DMSO. A common ratio is approximately 30% acetic acid in DMSO (e.g., 150 µL acetic acid to 350 µL DMSO).[4][10]
-
Add an appropriate amount of the DMSO/acetic acid solvent to the vial containing the 2-AB dye (e.g., 5 mg) and mix until fully dissolved.[4][10]
-
Transfer the dissolved dye solution to the vial containing the sodium cyanoborohydride reductant (e.g., 6 mg) and mix by pipetting until the reductant is completely dissolved. This is your final labeling reagent.[4][10]
Step 3: The Labeling Reaction
-
Add 5 µL of the freshly prepared labeling reagent to each dried glycan sample.[10]
-
Cap the vial securely and mix thoroughly to ensure the dried glycan pellet is completely dissolved. This step is critical for high labeling efficiency.[1]
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Incubate the reaction vials in a heating block or dry oven at 65°C for 2 to 3 hours.[10] Do not use a water bath , as this can introduce moisture.[10]
-
Optional but recommended: After 30 minutes of incubation, briefly vortex the samples to encourage complete dissolution and then return them to the heating block.[1]
Step 4: Post-Incubation
-
After the incubation period, remove the samples and allow them to cool completely to room temperature.
-
The labeled glycans are now ready for purification to remove excess 2-AB label and reaction reagents.
Post-Labeling Cleanup
It is essential to remove the large excess of unreacted fluorescent dye and other reagents before analysis, as they will interfere with detection. Solid-Phase Extraction (SPE) based on Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective cleanup method. Commercially available glycan cleanup cartridges or plates are highly recommended for this purpose.[4]
Analysis and Storage
-
Analysis: The purified, 2-AB labeled glycans are most commonly analyzed by HILIC-HPLC or HILIC-UPLC with fluorescence detection (λex ≈ 330 nm, λem ≈ 420 nm).[4][7] This technique separates glycans based on their hydrophilicity.[7]
-
Storage: Store the final labeled glycan samples at -20°C in the dark. The 2-AB label is very stable under these conditions.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal / Poor Labeling Yield | 1. Incomplete dissolution of the glycan sample in the labeling reagent.[1]2. Sample contained interfering contaminants (salts, detergents).[1]3. Labeling reagent was inactive (exposed to moisture or not freshly prepared).[1]4. Glycan sample was not completely dry.[4] | 1. Ensure thorough mixing/vortexing at the start of and during incubation.2. Re-purify the glycan sample before labeling.3. Always prepare the labeling reagent immediately before use.4. Ensure complete drying via centrifugal evaporation. |
| Extra Peaks in Chromatogram | 1. Incomplete removal of excess 2-AB dye.2. Incomplete reduction of Schiff base intermediates.[8] | 1. Optimize the post-labeling cleanup protocol.2. Ensure sufficient reductant is present and incubation time is adequate (2-3 hours). |
| Loss of Sialic Acids (Shift to Earlier Elution Times in HILIC) | 1. Sample was exposed to high temperatures or low pH during preparation.[10] | 1. Ensure drying steps are performed at or below 28°C. Avoid any strongly acidic conditions outside of the labeling reaction itself. The mild acidic conditions of the labeling protocol itself cause negligible sialic acid loss.[1][4] |
Conclusion
Fluorescent labeling with aminopyridine derivatives, particularly 2-AB, is a cornerstone technique in modern glycoanalysis. It provides the sensitivity required to characterize complex glycan profiles from biologically significant samples. By understanding the underlying chemistry of reductive amination and adhering to a robust, validated protocol, researchers can achieve high-efficiency, non-selective labeling.[1][12] This enables the generation of reliable, high-quality data for applications ranging from biopharmaceutical characterization to biomarker discovery.
References
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Ludger Ltd. (2010). LudgerTag™ 2-AB (2-aminobenzamide) Glycan Labeling Kit - Guide. Ludger. Available at: [Link]
-
Agilent Technologies. (n.d.). SIGNAL™ 2-AB LABELING KIT - User Guide. Agilent. Available at: [Link]
-
France, R. R., et al. (2007). Fluorescence labelling of carbohydrates with 2-aminobenzamide (2AB). Request PDF on ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Glycan Labeling. Creative Biolabs. Available at: [Link]
-
Agilent Technologies. (2020). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent. Available at: [Link]
-
Kon, A., et al. (1991). Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. Journal of Biochemistry. Available at: [Link]
-
Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry. Available at: [Link]
-
Cole, E., et al. (1989). Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. Journal of Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). UPLC-FLR Method Development of 2-AB Labeled Glycan Separation in Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. Available at: [Link]
-
Hase, S., et al. (1978). Tagging of Sugars with a Fluorescent Compound, 2-Aminopyridine. Journal of Biochemistry. Available at: [Link]
-
Gillece-Castro, B., et al. (2007). High Resolution UPLC Analysis of 2-AB Labelled Glycans. LCGC International. Available at: [Link]
-
Her, G. R., et al. (1987). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes. Journal of Liquid Chromatography. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ludger.com [ludger.com]
- 11. researchgate.net [researchgate.net]
- 12. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine as a Versatile N,N'-Bidentate Ligand in Organometallic Chemistry
Introduction
In the dynamic field of organometallic chemistry, the design and synthesis of ligands are paramount to tailoring the electronic and steric properties of metal centers, thereby influencing the reactivity and selectivity of catalytic processes.[1][2][3] Among the vast array of ligand scaffolds, N-heterocyclic compounds, particularly those based on pyridine, have garnered significant attention due to their robust coordination properties and the ease with which they can be functionalized. This guide provides a detailed exploration of the synthesis, coordination chemistry, and potential applications of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, a promising yet under-explored N,N'-bidentate ligand.
The presence of a pyridine nitrogen, an amino nitrogen, and a diethylamino moiety within a flexible ethyl backbone offers a unique combination of σ-donating properties and steric hindrance. The bromo-substituent on the pyridine ring provides a valuable synthetic handle for further post-complexation modifications, such as cross-coupling reactions, allowing for the development of more complex molecular architectures and catalyst immobilization.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of this ligand, including detailed, field-proven protocols for its synthesis and its application in the formation of organometallic complexes, with a particular focus on palladium(II) chemistry. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Part 1: Ligand Synthesis
The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction, a cornerstone of synthetic organic chemistry. The commercially available 2-amino-5-bromopyridine serves as a key precursor.[4][5][6]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of 2,5-dibromopyridine with N,N-diethylethylenediamine. This approach leverages the differential reactivity of the C-Br bonds on the pyridine ring, with the C2 position being more susceptible to nucleophilic attack.
Caption: Proposed synthesis of the target ligand.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine
-
N,N-Diethylethylenediamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-diethylethylenediamine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ligand.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild, non-nucleophilic base that effectively scavenges the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
Part 2: Coordination Chemistry and Complex Synthesis
The this compound ligand is expected to act as a strong N,N'-bidentate chelating agent, forming stable five-membered chelate rings with a variety of transition metals. The coordination typically involves the pyridyl nitrogen and the secondary amine nitrogen.
Caption: Bidentate coordination of the ligand.
Application in Palladium(II) Complex Synthesis
Palladium complexes are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions.[7] The synthesis of a square planar palladium(II) complex with the title ligand is a representative example of its coordination capabilities.
Detailed Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II)
Materials:
-
This compound (the ligand)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Palladium(II) chloride (PdCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ligand (1.0 eq) in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane. Note: If using PdCl₂, a solvent with higher coordinating ability like acetonitrile might be necessary to facilitate the dissolution of the salt.
-
Slowly add the palladium precursor solution to the stirred ligand solution at room temperature.
-
A color change and/or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Rationale for Experimental Choices:
-
Palladium Precursor: Bis(acetonitrile)dichloropalladium(II) is often preferred over PdCl₂ due to its better solubility in common organic solvents, allowing the reaction to proceed under homogeneous conditions. The labile acetonitrile ligands are readily displaced by the stronger N,N'-bidentate ligand.
-
Solvent: Dichloromethane is a relatively non-coordinating solvent that facilitates the complexation reaction without competing for coordination sites on the palladium center.
-
Precipitation: Diethyl ether is a non-polar solvent in which the polar palladium complex is insoluble, allowing for its efficient isolation.
Characterization Data (Representative)
The synthesized complex should be characterized using standard analytical techniques. Below are expected data based on analogous complexes.[8][9]
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of the pyridyl and amino protons upon coordination to palladium. |
| ¹³C NMR | Shift in the resonance of carbon atoms adjacent to the coordinating nitrogen atoms. |
| FT-IR | Changes in the N-H and C=N stretching frequencies upon complexation. |
| Elemental Analysis | Agreement between the calculated and found percentages of C, H, and N. |
| X-ray Crystallography | Would provide definitive structural information, including bond lengths and angles, confirming the square planar geometry around the palladium center.[10][11] |
Part 3: Applications in Catalysis
Organometallic complexes bearing aminopyridine ligands have shown promise as catalysts in a variety of organic transformations.[12][13] The synthesized palladium(II) complex of this compound is a potential pre-catalyst for Suzuki-Miyaura cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol outlines the use of the synthesized palladium complex as a pre-catalyst for the coupling of 4-bromoanisole with phenylboronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
Dichloro[this compound]palladium(II) (pre-catalyst)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a Schlenk tube, add the palladium pre-catalyst (e.g., 1 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Rationale for Experimental Choices:
-
Pre-catalyst: The Pd(II) complex is reduced in situ to the catalytically active Pd(0) species.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic reactants and the inorganic base.
Conclusion
This compound represents a ligand with significant potential in the field of organometallic chemistry and catalysis. Its straightforward synthesis, robust coordination properties, and the presence of a functionalizable bromo-substituent make it an attractive platform for the development of novel catalysts and functional materials. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile ligand and its metal complexes. Further investigations into its coordination with other transition metals and its application in a broader range of catalytic transformations are warranted and encouraged.
References
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [vtechworks.lib.vt.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Group 10 metal aminopyridinato complexes: synthesis, structure, and application as aryl-Cl activation and hydrosilane polymerization catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiralen.com [chiralen.com]
- 18. Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation and Biological Screening of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Introduction: Unveiling the Potential of a Novel Pyridinyl-Amine Derivative
In the landscape of modern drug discovery, small molecules bearing the pyridine scaffold are of significant interest due to their prevalence in FDA-approved drugs and their ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The compound {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, hereafter referred to as Cpd-X, represents a novel investigational molecule with potential therapeutic applications. Its structure, featuring a 5-bromopyridin-2-amine core, suggests possible interactions with ATP-binding sites of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation and subsequent biological screening of Cpd-X to elucidate its pharmacological profile. The protocols outlined herein are designed to ensure data integrity, reproducibility, and a logical progression from initial characterization to robust biological evaluation.
Compound Characterization and Physicochemical Properties
Prior to biological screening, a thorough understanding of the physicochemical properties of Cpd-X is paramount for developing a suitable formulation. The parent compound, 2-Amino-5-bromopyridine, is an off-white to light powder or crystalline solid with limited water solubility but is soluble in organic solvents like methanol, chloroform, and ethyl acetate.[5][6]
| Property | Predicted/Measured Value for Cpd-X | Rationale/Implication for Formulation |
| Molecular Formula | C11H18BrN3 | --- |
| Molecular Weight | 272.19 g/mol | Influences molar concentration calculations. |
| Appearance | Off-white to pale yellow solid | Visual inspection for purity and consistency. |
| pKa (predicted) | Basic (amine nitrogens) | pH will significantly impact solubility. |
| LogP (predicted) | 2.5 - 3.5 | Suggests moderate lipophilicity and potential for membrane permeability, but may also indicate poor aqueous solubility. |
| Aqueous Solubility | Low | A key challenge to address in formulation development.[7] |
Formulation Development for Biological Screening
The primary objective of formulation development is to deliver a consistent and known concentration of the test compound to the biological system, whether in vitro or in vivo, without the vehicle itself exerting any biological effect.[8][9][10]
Solubility Assessment Protocol
A critical initial step is to determine the solubility of Cpd-X in various pharmaceutically acceptable vehicles.[11][12][13]
Objective: To identify suitable solvents and vehicles for preparing stock solutions and final assay concentrations.
Materials:
-
Cpd-X
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (EtOH), absolute
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, sonicator, and a light microscope
Procedure:
-
Prepare a supersaturated solution of Cpd-X in each solvent (e.g., 10 mg in 1 mL).
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes.
-
Equilibrate at room temperature for 24 hours.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved compound.
-
Carefully collect the supernatant and perform a serial dilution.
-
Analyze the concentration of the top standard by a suitable method (e.g., HPLC-UV).
-
Visually inspect for precipitation under a microscope at each dilution step.
| Vehicle | Solubility (mg/mL) | Observations |
| DMSO | >50 | Clear solution, suitable for high-concentration stock. |
| Ethanol | ~10 | Clear solution. |
| PEG400 | ~20 | Clear solution. |
| Propylene Glycol | ~15 | Clear solution. |
| Saline (0.9% NaCl) | <0.1 | Insoluble, suspension forms. |
| PBS, pH 7.4 | <0.1 | Insoluble, suspension forms. |
Recommended Formulations
For In Vitro Screening:
-
Primary Stock: 20 mM Cpd-X in 100% DMSO. Store at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare intermediate dilutions from the primary stock in 100% DMSO. The final dilution into aqueous assay buffer should result in a final DMSO concentration of ≤ 0.5%.
For In Vivo Screening (Rodent Models):
-
Vehicle: 10% DMSO, 40% PEG400, 50% Saline (v/v/v).
-
Preparation:
-
Dissolve the required amount of Cpd-X in DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Add saline dropwise while vortexing to prevent precipitation.
-
The final formulation should be a clear, homogenous solution. Prepare fresh daily.
-
Tiered Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify the biological activity of Cpd-X, starting with broad, high-throughput screens and progressing to more specific, lower-throughput assays.[14]
Caption: Tiered screening cascade for Cpd-X.
Tier 1: Primary Screening Protocols
1. High-Throughput Kinase Panel Screen
Objective: To identify potential kinase targets of Cpd-X from a broad panel.
Methodology:
-
Assay Principle: In vitro radiometric or fluorescence-based assays measuring the phosphorylation of a substrate by a panel of protein kinases.[3]
-
Compound Concentration: Single point screen at 1 µM.
-
ATP Concentration: At or near the Km for each respective kinase to ensure detection of ATP-competitive inhibitors.[15]
-
Procedure:
-
Dispense kinase, substrate, and buffer into a 384-well plate.
-
Add Cpd-X (final concentration 1 µM) or vehicle control (0.5% DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the signal (e.g., radioactivity incorporation or fluorescence).
-
-
Data Analysis: Calculate percent inhibition relative to vehicle controls. Hits are typically defined as >50% inhibition.
2. Phenotypic Cancer Cell Line Panel Screen
Objective: To assess the anti-proliferative activity of Cpd-X across a diverse panel of human cancer cell lines.
Methodology:
-
Assay Principle: Measurement of cell viability after a defined incubation period with the test compound.
-
Compound Concentration: Single point screen at 10 µM.
-
Cell Lines: A diverse panel such as the NCI-60 or similar, representing various cancer types.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with Cpd-X (10 µM) or vehicle control (0.5% DMSO).
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, Resazurin) and measure the signal (luminescence or fluorescence).
-
-
Data Analysis: Calculate percent growth inhibition relative to vehicle-treated cells.
Tier 2: Hit Confirmation and Elucidation Protocols
1. IC50 Determination for Kinase Hits
Objective: To determine the potency of Cpd-X against confirmed kinase hits.
Methodology:
-
Assay Principle: Same as the primary kinase screen.
-
Compound Concentration: 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM).
-
Procedure: Follow the primary kinase screen protocol, but with a range of Cpd-X concentrations.
-
Data Analysis: Plot percent inhibition versus log[Cpd-X] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for IC50 determination.
2. Cellular Target Engagement Assay
Objective: To confirm that Cpd-X can inhibit its target kinase within a cellular context.[16]
Methodology (Example: Western Blot for Phospho-Substrate):
-
Principle: Measure the phosphorylation status of a known downstream substrate of the target kinase in cells treated with Cpd-X.
-
Procedure:
-
Culture a relevant cell line (expressing the target kinase) to ~80% confluency.
-
Treat cells with various concentrations of Cpd-X for 1-2 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate and total substrate (as a loading control).
-
Add HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity. A dose-dependent decrease in the phospho-substrate signal indicates cellular target engagement.
Conclusion and Future Directions
This application note provides a structured and scientifically grounded framework for the initial formulation and biological evaluation of this compound (Cpd-X). By systematically assessing its physicochemical properties and employing a tiered screening cascade, researchers can efficiently identify its biological targets and cellular activity. Positive results from this workflow will provide the necessary foundation for advancing Cpd-X into further lead optimization, detailed mechanistic studies, and in vivo efficacy models, ultimately paving the way for its potential development as a novel therapeutic agent.
References
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]
-
ACS Publications. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
-
Ribeiro, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 82-95. Available at: [Link]
-
Klaeger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8751. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 14. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of {2-[(5-Bromopyrin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support center for the synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, simplify purification, and improve your overall yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is complete by TLC, but I see multiple product spots and my NMR is complex. What are the most likely byproducts?
This is the most common issue encountered in this synthesis. The complexity arises from the multiple nucleophilic sites in both the starting materials and the product. The primary byproducts are typically a result of over-alkylation or reaction at an alternative site.
Answer: The most probable byproducts in the synthesis of this compound are:
-
N,N-Dialkylated Product: The secondary amine product is also nucleophilic and can react with a second molecule of the electrophile, 2-(diethylamino)ethyl chloride, to form a tertiary amine. This is often the major byproduct.
-
Pyridinium Salt Formation: The pyridine ring nitrogen can be alkylated by the electrophile, forming a quaternary pyridinium salt. This is generally a minor byproduct but can complicate purification.
-
Unreacted Starting Materials: Incomplete reactions will leave behind 2-amino-5-bromopyridine and potentially 2-(diethylamino)ethyl chloride or its degradation products.
The reaction of 2-amino-5-bromopyridine with an alkylating agent can lead to several products.[1] The desired mono-alkylation product can further react to form a di-alkylated byproduct, which can reduce the yield of the desired product.[2]
Identifying Byproducts:
| Compound | TLC Rf (Typical) | Key ¹H NMR Signals (Conceptual) |
| Desired Product | Baseline - Mid | Singlet/triplet for NH, distinct aromatic signals, diethyl group signals. |
| Dialkylated Byproduct | Higher Rf than product | Absence of NH signal, duplication of diethylaminoethyl signals. |
| 2-Amino-5-bromopyridine | Mid - High | Broad NH₂ singlet, characteristic aromatic signals. |
| Pyridinium Salt | Baseline (highly polar) | Downfield shift of pyridine protons, characteristic diethylaminoethyl signals. |
Troubleshooting Workflow: Impurity Identification
Caption: Workflow for identifying common synthesis byproducts.
FAQ 2: How can I prevent the formation of the N,N-dialkylated byproduct?
Minimizing the dialkylation byproduct is crucial for improving the yield and simplifying the purification of the desired secondary amine. The key is to control the reaction conditions to favor mono-alkylation.
Answer: The formation of the dialkylated byproduct occurs because the product, a secondary amine, can be as nucleophilic, or even more so, than the starting primary amine. To suppress this follow-on reaction, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine starting material (2-amino-5-bromopyridine) relative to the alkylating agent. A ratio of 1.2 to 1.5 equivalents of the aminopyridine is a good starting point.
-
Slow Addition: Add the alkylating agent (2-(diethylamino)ethyl chloride) slowly, portion-wise or via a syringe pump, to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the mono-alkylation product, although this may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Choice of Base: A bulky, non-nucleophilic base can help to deprotonate the primary amine without interfering with the reaction. However, a very strong base might increase the nucleophilicity of the product amine, potentially increasing dialkylation. A moderately strong base like potassium carbonate is often a good choice.[3]
Protocol 1: Optimized Mono-alkylation Reaction
-
To a solution of 2-amino-5-bromopyridine (1.2 eq.) and potassium carbonate (2.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar), heat the mixture to 60-80 °C.
-
Slowly add a solution of 2-(diethylamino)ethyl chloride (1.0 eq.) in the same solvent over 2-4 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS every hour.
-
Once the starting electrophile is consumed, cool the reaction to room temperature.
-
Proceed with aqueous workup and extraction.
FAQ 3: My product seems to be stuck on the silica gel column or streaks badly. How can I effectively purify it?
The basic nature of the aminopyridine product can lead to strong interactions with the acidic silica gel, causing poor separation and recovery.
Answer: To improve chromatographic purification, the silica gel needs to be "deactivated" or an alternative purification method should be employed.
Chromatography Strategies:
-
Basified Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing 1-2% of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide before packing the column.
-
Amine in Mobile Phase: Add a small amount (0.5-1%) of triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexanes). This will compete with your product for the acidic sites on the silica, improving elution.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse phase) for purification if standard methods fail.
Alternative Purification: Acid-Base Extraction
This classic technique is highly effective for separating basic compounds from neutral or acidic impurities.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and any unreacted amine will move into the aqueous layer as their hydrochloride salts, while neutral byproducts (like the dialkylated product) will remain in the organic layer.
-
Separate the layers. The organic layer contains the dialkylated byproduct.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 by the slow addition of a strong base (e.g., 10 M NaOH), while cooling in an ice bath.
-
The free-base product will precipitate or can be extracted back into an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Reaction and Side Reaction Overview
Caption: Main reaction pathway and common side reactions.
References
- Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine?
- University lecture notes. (n.d.). Nucleophilic Aromatic Substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- ResearchGate. (2025, August 7). A Facile N-Monoalkylation of Aminopyridines.
- ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- ResearchGate. (n.d.). Alkylation of 4-alkylaminopyridine.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine synthesis.
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
- CHIRALEN. (n.d.). This compound.
- ResearchGate. (2025, August 10). Aminoborohydrides. Part 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine.
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
- ATB. (n.d.). Diethylamine | C4H11N | MD Topology | NMR | X-Ray.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- National Institutes of Health. (n.d.). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline.
- ChemicalBook. (n.d.). 2-Aminoethyl(ethyl)amine(110-72-5) 1H NMR spectrum.
- SpectraBase. (n.d.). Diethylamine - Optional[1H NMR] - Chemical Shifts.
Sources
Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of aminopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this important class of heterocycles. Aminopyridines are foundational building blocks in pharmaceuticals and functional materials, but their unique electronic properties and coordination chemistry often present significant synthetic challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the optimization of cross-coupling and other synthetic reactions involving aminopyridine derivatives.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section is designed for rapid problem-solving of common issues.
Q1: My Suzuki-Miyaura coupling reaction with a bromo-aminopyridine substrate is showing low to no yield. What's the first thing I should check?
A1: The most common culprit is catalyst deactivation or inhibition. The pyridine nitrogen, especially in 2-aminopyridines, can coordinate to the palladium center, hindering the catalytic cycle.[1] Start by evaluating your ligand choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos, which can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition.[2]
Q2: I'm observing a significant amount of starting material decomposition in my Buchwald-Hartwig amination. What could be the cause?
A2: This often points to an issue with your choice of base. Strong bases like sodium tert-butoxide (NaOtBu), while common, can be too harsh for sensitive aminopyridine substrates, leading to decomposition or side reactions. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Interestingly, for reactions with K₃PO₄ under anhydrous conditions, the addition of a small, controlled amount of water can be beneficial for activating the base.[3]
Q3: My aminopyridine product is showing significant tailing during silica gel column chromatography. How can I improve the purification?
A3: Tailing is a classic issue when purifying basic compounds like aminopyridines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface causes poor peak shape. To resolve this, add a basic modifier to your mobile phase. A small amount (typically 0.5-1% v/v) of triethylamine (TEA) or pyridine will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.
Q4: I'm struggling with the solubility of my aminopyridine derivative in common reaction solvents. What are good solvent choices?
A4: Aminopyridine solubility can be challenging. For many cross-coupling reactions, polar aprotic solvents are a good starting point. Solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) often provide good solubility for the starting materials and reagents.[4] If solubility remains an issue, particularly with larger, more complex derivatives, a solvent screen is highly recommended.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems, with recommended solutions and protocols.
Guide 1: Low Yield and Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Low yields are a frequent frustration in aminopyridine chemistry. The following decision tree and detailed explanations will help you systematically diagnose and solve the problem.
Troubleshooting Decision Tree for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Causality and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand for the palladium catalyst, forming a stable complex that is catalytically inactive. This is particularly problematic for 2-substituted aminopyridines.
-
Inefficient Catalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. This reduction can be inefficient.
-
Solution: Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, even better, a modern palladium precatalyst like a Buchwald G3 precatalyst.[6] These are designed for rapid and clean generation of the active LPd(0) catalyst.
-
-
Catalyst Decomposition (Palladium Black): The active catalyst can aggregate to form inactive palladium black, especially at high temperatures or with prolonged reaction times.[3]
-
Solution: Ensure a strictly inert atmosphere to prevent oxidation of the catalyst and ligands.[3][6] Sometimes, a slightly lower reaction temperature or a shorter reaction time can mitigate decomposition without significantly impacting the reaction rate. Increasing the ligand-to-palladium ratio can also help stabilize the active catalyst.
-
-
Suboptimal Base Selection: The base plays a critical role in activating the coupling partners (e.g., the boronic acid in Suzuki coupling) and neutralizing the acid generated in the reaction.
-
Solution: The choice of base is highly substrate-dependent. For Suzuki couplings with challenging aminopyridine chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5] For Buchwald-Hartwig aminations, a screen of bases from strong (NaOtBu, LHMDS) to milder (K₃PO₄, Cs₂CO₃) is recommended to balance reactivity with substrate stability.[1][7] For sensitive substrates, LHMDS has been shown to be effective, potentially acting as a pseudo-protecting group for acidic protons.[4]
-
-
Air and Moisture Contamination: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Moisture can hydrolyze reagents and interfere with the catalytic cycle.
-
Solution: Rigorous exclusion of air and moisture is critical. Solvents must be anhydrous and degassed. The reaction should be set up and run under an inert atmosphere of argon or nitrogen.
-
Guide 2: Purification Challenges - Removing Palladium and Handling Basic Products
Even with a successful reaction, isolating the pure aminopyridine derivative can be challenging.
Workflow for Purification of Aminopyridine Derivatives
Caption: A general workflow for the purification of aminopyridine products.
Detailed Purification Strategies:
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications. Simple filtration is often insufficient as palladium can remain in a soluble, chelated form with the aminopyridine product.[8]
-
Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines. The crude product solution is stirred with the scavenger resin, which binds the palladium and is then easily removed by filtration. This is a highly effective method.[8]
-
Activated Carbon: A cost-effective alternative is treatment with activated carbon. However, its non-specific nature can sometimes lead to co-adsorption and loss of the desired product.[8] A small-scale trial is recommended to assess its suitability.
-
Quantification: The industry standard for quantifying trace palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8]
-
-
Column Chromatography of Basic Compounds: As mentioned in the FAQs, the basicity of aminopyridines necessitates a modified approach to silica gel chromatography.
-
Protocol: Prepare your eluent system as usual (e.g., a gradient of ethyl acetate in hexanes). Add 0.5-1% triethylamine (TEA) by volume to the eluent mixture. This will significantly improve peak shape and reduce tailing.
-
Part 3: Experimental Protocols
These protocols provide a starting point for common procedures. Always perform a thorough risk assessment before starting any new experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminopyridine
This protocol is adapted for challenging aminopyridine substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-aminopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
-
Reaction:
-
Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Proceed with palladium removal and/or column chromatography as described in the purification guide.
-
Protocol 2: Setting Up an Inert Atmosphere Reaction
This is a critical technique for successful cross-coupling reactions.[9][10]
-
Glassware Preparation: Oven-dry or flame-dry all glassware (reaction flask, stir bar) to remove adsorbed water.
-
Assembly: While the flask is still hot, cap it with a rubber septum and clamp it to a stand.
-
Inert Gas Balloon: Fill a balloon with nitrogen or argon and attach a needle.
-
Purging the Flask: Insert the needle from the inert gas balloon into the septum. Insert a second "exit" needle to allow the air to be displaced.
-
Flushing: Allow the inert gas to flush through the flask for approximately 5 minutes.[11]
-
Final Setup: Remove the exit needle first, then the inert gas needle. The flask is now under a positive pressure of inert gas and ready for reagent addition.
Part 4: Data Tables for Reaction Optimization
The following tables provide a starting point for selecting reaction components based on literature precedents for challenging pyridine substrates.
Table 1: Ligand and Base Selection for Suzuki Coupling of Chloro- and Bromo-pyridines
| Aryl Halide Substrate | Boronic Acid | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 88 | Caron et al.[5] |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos (as G3 precatalyst) | K₃PO₄ (2) | Toluene/H₂O | 110 | 94 | Buchwald et al.[5] |
| 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | Buchwald et al.[2] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos (as precatalyst) | LiHMDS | Toluene | 100 | High | Perez & Minatti[12] |
Table 2: Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Amine | Ligand System | Base | Solvent | Temp (°C) | Notes |
| Primary Amines | BrettPhos / Pd₂(dba)₃ | LiHMDS | Toluene | 100 | BrettPhos is often optimal for primary amines.[7][12] |
| Secondary Amines | RuPhos / Pd₂(dba)₃ | LiHMDS | Dioxane | 100 | RuPhos shows excellent performance with secondary amines.[1][12] |
| Various Amines | XantPhos / Pd₂(dba)₃ | DBU | Toluene/DMF | 100-120 | DBU offers a soluble, homogeneous base system.[13] |
References
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
- Smith, M. K., & Herzon, S. B. (2016). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters.
- Wisniewski, A. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
- Kashani, S. K., Jessiman, J. E., et al.
- Zhang, X., & Driver, T. G. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025).
- Powers, K. M., & Doyle, A. G. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines.
- Köhling, P., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available from: [Link]
- Blaskovich, P. D. T. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Essery, J. M., & Schofield, K. (1961). The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed).
- Sumimoto, M., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Zhang, X., & Driver, T. G. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society, 144(39), 17797–17802.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available from: [Link]
- Powers, K. M., & Doyle, A. G. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines.
- Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry.
- Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters.
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available from: [Link]
- Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters.
- Makino, Y., et al. (1993).
- Köhling, P., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal.
- Hurmalainen, M., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. (2025).
- Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters.
- Mondal, S., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing.
- Scott, J. S., et al. (2022).
- Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. (2025).
- Adams, R. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Recent Advances in Direct Pyridine C-H Activation Strategies. (2025).
- Palladium-catalyzed cross-couplings by C–O bond activation. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support guide for the synthesis of N'-(5-bromopyridin-2-yl)-N,N-diethylethane-1,2-diamine, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yield, minimize impurities, and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine?
There are two principal and highly effective routes for the synthesis of this target molecule. The choice between them often depends on the availability of starting materials, desired purity profile, and scale of the reaction.
-
Direct N-Alkylation: This is a classical and straightforward approach involving the nucleophilic substitution of a suitable alkylating agent by 2-amino-5-bromopyridine. The reaction forms the secondary amine bond directly. The most common alkylating agent is 2-chloro-N,N-diethylethanamine or its corresponding bromide. This method relies on the deprotonation of the primary amino group of the pyridine to enhance its nucleophilicity.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides an alternative route by forming the C-N bond between an aryl halide and an amine.[1][2] In this case, 2,5-dibromopyridine is coupled with N,N-diethylethylenediamine. This method is renowned for its broad substrate scope and functional group tolerance but requires careful control to achieve selective mono-amination.[3][4]
Caption: Primary synthetic routes to the target molecule.
Troubleshooting Guide: Direct N-Alkylation Route
This route is often the first choice due to its simplicity. However, several common issues can arise, primarily related to yield and purity.
Q2: My reaction yield is consistently low. What factors should I investigate?
Low conversion is a frequent challenge and can typically be traced back to suboptimal reaction conditions. The key is to effectively generate a nucleophilic aminopyridine anion and ensure it reacts efficiently with the electrophile.
Causality: The N-H bond of the amino group on the pyridine ring is not acidic enough to be fully deprotonated by weak bases. A strong, non-nucleophilic base is required to irreversibly generate the highly nucleophilic amide anion, which then readily attacks the alkyl halide. The choice of solvent is also critical; it must be aprotic to avoid quenching the base and the anion, and polar enough to solvate the intermediates.
Troubleshooting Steps & Optimization:
-
Base Selection: The choice and stoichiometry of the base are paramount. Weak bases like K₂CO₃ may result in a slow reaction and incomplete conversion.
-
Recommendation: Use a strong base such as Sodium Hydride (NaH). NaH deprotonates the amine to form the sodium salt and H₂ gas, driving the reaction to completion. Use at least 1.1-1.5 equivalents to ensure full deprotonation.[5]
-
-
Solvent Choice: The solvent must be anhydrous and polar aprotic.
-
Recommendation: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices. They effectively solvate the sodium salt of the aminopyridine. Ensure you are using a high-purity, anhydrous grade of solvent.
-
-
Temperature Control: The reaction may require heating to overcome the activation energy barrier.
-
Recommendation: Start the deprotonation step at 0 °C to control the initial exothermic reaction and hydrogen evolution. After the addition of the alkylating agent, gradually warm the reaction to room temperature and then heat to 50-80 °C to drive the substitution.[5] Monitor progress by TLC or LC-MS.
-
-
Reagent Quality: Ensure the 2-amino-5-bromopyridine is pure and the alkylating agent has not degraded.
Optimized Reaction Parameters (N-Alkylation)
| Parameter | Standard Condition | Optimized Recommendation | Rationale |
|---|---|---|---|
| Base | K₂CO₃, Et₃N | NaH (1.5 equiv) or KHMDS | Irreversibly forms the highly nucleophilic amide anion. |
| Solvent | THF, Acetonitrile | Anhydrous DMF or DMSO | Better solvation of the anionic intermediate.[5][6] |
| Temperature | Room Temperature | 0 °C to RT, then 50-80 °C | Controls initial deprotonation and provides energy for Sₙ2 reaction. |
| Stoichiometry | 1.1 eq. Alkyl Halide | 1.1-1.3 eq. Alkyl Halide | Ensures complete consumption of the limiting aminopyridine. |
Q3: I'm observing a significant byproduct with a higher molecular weight. How can I prevent its formation?
This is a classic case of overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts with another molecule of the alkylating agent to form a tertiary amine.
Causality: The newly formed secondary amine product can be deprotonated by any excess strong base or exist in equilibrium with its protonated form, allowing it to compete with the starting material for the alkylating agent.
Mitigation Strategies:
-
Controlled Addition: Add the alkylating agent (2-chloro-N,N-diethylethanamine) slowly, dropwise, to the solution of the deprotonated 2-amino-5-bromopyridine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine anion.
-
Stoichiometry Adjustment: Avoid using a large excess of the alkylating agent. Limit the excess to 1.1 equivalents.
-
Reverse Addition: Consider adding the solution of the deprotonated aminopyridine slowly to a solution of the alkylating agent. This ensures the alkylating agent is always in excess relative to the nucleophile, which can sometimes suppress dialkylation, although it may leave unreacted starting material.
Caption: Troubleshooting logic for low yield in the N-alkylation route.
Troubleshooting Guide: Buchwald-Hartwig Amination Route
This route offers excellent control against overalkylation but introduces the complexities of organometallic catalysis.
Q4: The reaction is sluggish and I see a lot of starting 2,5-dibromopyridine remaining. What's wrong with my catalyst?
Catalyst inactivity is a common pitfall in cross-coupling reactions. The active Pd(0) species is sensitive to oxidation and requires a specific electronic and steric environment provided by the ligand to function.
Causality: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[1][4] A failure at any step will halt the cycle. Common causes include an inactive palladium source (oxidized Pd(II) that isn't reduced in situ), an inappropriate ligand, or an insufficiently strong base to facilitate deprotonation of the amine-palladium complex.
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Not all ligands work for all substrates. For electron-deficient heteroaryles like bromopyridines, bulky, electron-rich phosphine ligands are generally required.
-
Recommendation: Use a modern, well-established ligand such as XPhos, SPhos, or RuPhos. Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts (e.g., XPhos Pd G3) are often more reliable and air-stable.
-
-
Base Strength: A strong, non-coordinating base is essential for the deprotonation step of the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option.
-
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of aminopyridine) via syringe.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-45 minutes until gas evolution ceases.
-
Add 2-chloro-N,N-diethylethanamine (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.045 eq), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.
-
Outside the glovebox, add 2,5-dibromopyridine (1.0 eq) to the flask, followed by anhydrous, degassed toluene.
-
Begin stirring and add N,N-diethylethylenediamine (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify by column chromatography.
References
- Technical Support Center: Pyridine Alkyl
- Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews.
- Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Optimization of the reaction conditions for the alkylation step using bromide 5.
- Buchwald–Hartwig amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reactivity in Nucleophilic Aromatic Substitution: A Compar
- Buchwald-Hartwig Amin
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides.
- 2-Amino-5-bromopyridine synthesis. ChemicalBook.
- Synthesis of 2-Amino-5-bromopyridine.
- A mild, catalyst-free synthesis of 2-aminopyridines.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support center for {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and data from related molecular structures to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the main degradation pathways for this compound are anticipated to be oxidation, photodegradation, and hydrolysis. The aromatic amine, the brominated pyridine ring, and the diethylaminoethyl side chain are all susceptible to specific types of degradation under various experimental and storage conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dark, and dry place. The following table summarizes the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Light | Protected from light (e.g., in an amber vial) | The brominated pyridine ring is susceptible to photodegradation upon exposure to UV or visible light.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidative degradation of the aromatic amine and diethylamine moieties.[3][4] |
| Moisture | Tightly sealed container in a desiccated environment | Prevents hydrolysis of the aminopyridine structure.[5][6][7] |
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an aqueous buffer. What could be the cause?
A3: The appearance of new peaks in your chromatogram when using aqueous buffers suggests potential hydrolysis. The 2-aminopyridine moiety can be susceptible to hydrolysis, particularly if the buffer is acidic or basic.[5][6][7] It is advisable to check the pH of your buffer and analyze the sample as quickly as possible after preparation. If the issue persists, consider using a non-aqueous solvent if your experimental design permits.
Q4: My sample has developed a yellowish or brownish tint over time. What does this indicate?
A4: A change in color often indicates oxidative degradation. Aromatic amines are known to form colored by-products upon oxidation.[3][8] This can be exacerbated by exposure to air and light. To prevent this, store the compound under an inert atmosphere and protected from light.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[9] This allows for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography (GC) could also be a viable option depending on the volatility and thermal stability of the compound and its degradants.[10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound purity over time, even with proper storage. | Slow Oxidative Degradation | 1. Re-evaluate Storage: Ensure the container is properly sealed and consider purging with an inert gas before sealing. 2. Aliquot Samples: For frequently used stock solutions, prepare smaller aliquots to minimize repeated exposure of the entire stock to the atmosphere. |
| Inconsistent results in bioassays. | Degradation in Assay Medium | 1. Medium Stability Study: Perform a time-course experiment to assess the stability of the compound in your specific assay medium. Analyze samples at different time points using HPLC. 2. pH and Component Check: The pH of the medium and the presence of oxidizing agents or metal ions can catalyze degradation. |
| Formation of a precipitate in solution. | Formation of Insoluble Degradation Products | 1. Characterize Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. This can provide clues about the degradation pathway. 2. Solvent Optimization: Experiment with different solvent systems to improve the solubility of both the parent compound and any potential degradants. |
| Discrepancy between expected and observed molecular weight in mass spectrometry. | Debromination or Oxidation | 1. Check for Debromination: Look for a mass peak corresponding to the loss of a bromine atom (approximately 79 or 81 m/z). This is a common photodegradation pathway.[1] 2. Check for Oxidation: Look for mass peaks corresponding to the addition of one or more oxygen atoms (+16 m/z per oxygen). |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.
Caption: Oxidative degradation pathways.
Caption: Photodegradation pathway.
Caption: Hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
A mass balance should be performed to account for the parent compound and all major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradants.
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar compounds. Other stationary phases can be explored if co-elution occurs. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution is recommended to resolve compounds with a range of polarities. The gradient can be optimized to improve the separation of critical pairs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or determined by UV scan) | The pyridine ring should have a strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions.
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Scilit.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Oxidative degradation of amines using a closed batch system.
- Aminopyridines. U.S. Environmental Protection Agency.
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem.
- Photodecomposition properties of brominated flame retardants (BFRs).
- A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of arom
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASĀYAN Journal of Chemistry.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. BenchChem.
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
- Persistent organic pollutant. Wikipedia.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
- What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
- (PDF) Degradation of Pyridines in the Environment.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Diethylamine - Key Chemical in Pharma Industries. SolvChem.
- Diethylamine. Wikipedia.
- Analytical Techniques In Stability Testing.
- Impact of Solvent on the Thermal Stability of Amines.
- The thermal decomposition of diethylamine : a thesis /.
- Diethylamine. PubChem.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Pyridine 1613. NIOSH.
- Trends in Analytical chemistry. CONICET.
- 2-Amino-5-bromopyridine. ChemicalBook.
- 2-Amino-5-bromopyridine. PubChem.
- 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. BLD Pharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdc.gov [cdc.gov]
Technical Support Center: Navigating the Complexities of Substituted Aminopyridines
Welcome to the Technical Support Center for Substituted Aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Substituted aminopyridines are prevalent scaffolds in pharmaceuticals and functional materials, yet their handling in the laboratory can present unique and often frustrating challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and handling. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure the success of your experiments.
Section 1: Synthesis and Reaction Challenges
The synthesis of substituted aminopyridines can be fraught with challenges ranging from poor yields and lack of regioselectivity to catalyst inhibition in cross-coupling reactions. This section addresses the most common synthetic hurdles.
FAQ 1: My palladium-catalyzed cross-coupling reaction with a halo-aminopyridine is sluggish or failing. What are the likely causes and how can I troubleshoot this?
This is a frequent issue stemming from the inherent properties of the aminopyridine scaffold. The pyridine nitrogen and the amino group can chelate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can promote the desired reductive elimination and prevent catalyst poisoning. Ligands like RuPhos and BrettPhos have shown particular efficacy in C-N cross-coupling reactions of unprotected 3-halo-2-aminopyridines.[1][2]
-
Use of Pre-catalysts: Utilizing palladium pre-catalysts, such as those derived from RuPhos and BrettPhos, can be highly effective. These pre-catalysts are more stable and facilitate the formation of the active catalytic species in situ.[1]
-
Base Selection: The choice of base is also crucial. A strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) is often effective in these couplings.[1]
-
Protecting Groups: While often desirable to avoid, protection of the amino group (e.g., as an acetamide) can be a last resort to prevent its interference with the catalyst. However, this adds extra steps to your synthetic route.[3]
Workflow for Troubleshooting Palladium-Catalyzed Cross-Coupling of Halo-Aminopyridines
Caption: Troubleshooting flowchart for Pd-catalyzed cross-coupling reactions.
FAQ 2: I am struggling with regioselectivity in the amination of a substituted pyridine. How can I control which position the amino group adds to?
Regioselectivity in nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by the electronic and steric effects of the existing substituents.
Key Principles:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN) activate the ortho and para positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The inductive effect of a highly electronegative group like a nitro group can make the adjacent ortho position more electron-deficient and thus more susceptible to kinetically controlled attack.[4]
-
Steric Hindrance: Bulky substituents will sterically hinder attack at adjacent positions. A less hindered position may be favored, even if it is electronically less activated.[4]
-
Leaving Group: The nature of the leaving group is also important. Halogens are good leaving groups in SNAr reactions.
Troubleshooting Strategies:
-
Reaction Conditions: The regioselectivity can sometimes be influenced by reaction conditions. For instance, thermodynamic vs. kinetic control can lead to different product ratios. Lower temperatures may favor the kinetically controlled product.
-
Directing Groups: The strategic placement of electron-withdrawing or donating groups can direct the incoming nucleophile.
-
Alternative Synthetic Routes: If direct amination is not regioselective, consider alternative strategies such as synthesis from a pyridine N-oxide. The reaction of pyridine N-oxides with isocyanides, for example, provides a route to 2-aminopyridines.[5][6][7]
Section 2: Purification and Isolation
The basicity and polarity of aminopyridines can make their purification challenging, leading to issues like peak tailing in chromatography and difficulty in removing certain reagents.
FAQ 3: My substituted aminopyridine is difficult to purify by standard silica gel chromatography. What alternative methods can I use?
The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation.
Purification Strategies:
| Method | Description | Best For |
| Florisil Chromatography | Florisil (magnesium silicate) is a less acidic stationary phase than silica gel. It can significantly improve the chromatography of basic compounds like aminopyridines.[5] | Basic aminopyridines that streak on silica gel. |
| Cation-Exchange Chromatography | This method is particularly useful for removing a large excess of a basic starting material, such as 2-aminopyridine, from a reaction mixture.[8] | Purification of pyridylaminated derivatives or when a large excess of a basic reagent needs to be removed. |
| Base-Treated Silica | Pre-treating silica gel with a base like triethylamine can neutralize the acidic silanol groups and improve the chromatography of basic compounds. | General improvement of aminopyridine chromatography on silica. |
| Reverse-Phase HPLC | For analytical and small-scale preparative separations, reverse-phase HPLC can be very effective.[9][10] | High-purity isolation of small quantities of material. |
Step-by-Step Protocol for Florisil Chromatography:
-
Column Packing: Dry pack the column with Florisil, then flush with the starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Aminopyridines tend to elute at higher solvent polarities.[5]
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.
Section 3: Stability and Storage
While many aminopyridines are stable, some can be sensitive to environmental factors, leading to degradation over time.
FAQ 4: My aminopyridine sample has darkened over time. Is it degrading and how should I store it properly?
The darkening of aminopyridine samples, particularly 2-aminopyridine, is a common observation and is often due to oxidation.[11] This process can be accelerated by exposure to heat and light.[11]
Proper Storage and Handling:
-
Storage Conditions: Store substituted aminopyridines in a cool, dark place.[12][13][14][15] For long-term storage, refrigeration (4°C) is recommended.[12][13] Many aminopyridines show excellent chemical stability for extended periods when stored correctly.[12][13][14][15]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Protection from Light: Use amber vials or store containers in a light-blocking outer container.[12][13][14][15]
Studies on 4-aminopyridine and 3,4-diaminopyridine in oral capsule formulations have shown them to be very stable for at least 6 months at room temperature or under refrigeration when protected from light.[12][13][14]
Section 4: Analytical and Solubility Challenges
The analysis and formulation of substituted aminopyridines can be complicated by their chemical properties.
FAQ 5: I am observing inconsistent results in the analysis of my aminopyridine-containing sample by GC-MS or HPLC. What could be the cause?
Some aminopyridine-related compounds can be unstable under certain analytical conditions. For example, dipyrone, which is related to aminopyrine, is known to undergo thermal decomposition during GC-MS analysis and hydrolytic decomposition during HPLC analysis.[16] This can lead to the appearance of unexpected peaks and difficulty in quantifying the parent compound.
Analytical Troubleshooting:
-
Method Selection: If thermal degradation is suspected with GC-MS, switching to a less harsh analytical technique like HPLC-UV or LC-MS is advisable.[17]
-
HPLC Method Development: For HPLC, careful method development is key. The use of mixed-mode or hydrogen-bonding-based chromatography can be effective for separating isomers of aminopyridines.[9] The mobile phase composition, including pH and additives, can significantly impact retention and selectivity.[9]
-
Sample Preparation: Ensure that the sample is stable in the chosen diluent. For compounds susceptible to hydrolysis, minimize the time the sample spends in aqueous solutions before analysis.
FAQ 6: My substituted aminopyridine is poorly soluble in aqueous solutions, causing issues in biological assays. How can I improve its solubility?
Poor aqueous solubility is a common problem in drug development.[18][19]
Solubility Enhancement Strategies:
-
pH Adjustment: Aminopyridines are basic compounds. Lowering the pH of the aqueous solution will protonate the pyridine nitrogen and/or the amino group, forming a more soluble salt.[19][20]
-
Co-solvents: For in vitro experiments, using a co-solvent system can be effective. A stock solution can be made in an organic solvent like DMSO, and then diluted into the aqueous buffer.[19] However, be mindful of "antisolvent precipitation," where the compound crashes out upon dilution.[19] To mitigate this, use the lowest possible concentration of the organic stock solution.
-
Formulation with Excipients: For more advanced formulations, cyclodextrins can be used to form inclusion complexes that enhance solubility.
Decision Tree for Improving Aqueous Solubility
Caption: Decision-making process for enhancing the aqueous solubility of substituted aminopyridines.
Section 5: Safety and Handling
Substituted aminopyridines can be toxic, and proper safety precautions are essential.
FAQ 7: What are the primary safety concerns when handling substituted aminopyridines?
Many aminopyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.[21][22][23][24] They can cause skin and eye irritation, and may also cause respiratory irritation.[21][22][23][24]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses or goggles.[21][22][23][24]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[21][23]
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[21][23]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[21][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21][23]
-
Ingestion: If swallowed, rinse the mouth and immediately call a poison center or doctor.[21][23][24]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[21][23]
-
Always consult the Safety Data Sheet (SDS) for the specific substituted aminopyridine you are working with for detailed safety information.[21][22][23][24][25]
References
-
Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 72(23), 8869–8872. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 5(5), 398–400. [Link]
-
Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18–24. [Link]
-
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
ResearchGate. (2001). Chemical stability of 4-aminopyridine capsules. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Al-Mokhanam, A. S., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4984. [Link]
-
Sci-Hub. (1987). The Regioselectivity of Amination of Certain 4-Dimethylaminopyridines. HETEROCYCLES. [Link]
-
de Heuvel, D., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 12(10), 1629–1643. [Link]
-
RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Wang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1581. [Link]
-
Isaacs, R. C., & DePaoli, A. (2016). Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples. Forensic Science International, 269, 62–69. [Link]
-
PubMed. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
-
ACS Publications. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
PubMed. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
PubChem. (n.d.). 2-Aminopyridine N-Oxide. [Link]
-
ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. [Link]
-
Wageningen University & Research. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. [Link]
-
PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sefh.es [sefh.es]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. researchgate.net [researchgate.net]
- 16. Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lobachemie.com [lobachemie.com]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. lobachemie.com [lobachemie.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. geneseo.edu [geneseo.edu]
Technical Support Center: Scale-Up Synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support guide for the synthesis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. This resource is designed for researchers, process chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this key pyridine intermediate. We will explore common issues, provide evidence-based solutions, and explain the underlying chemical principles to empower you to optimize your process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when first approaching this synthesis.
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two principal routes for forming the critical C-N bond:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical method involving the reaction of 2,5-dibromopyridine with N,N-diethylethylenediamine, typically at elevated temperatures with a strong base. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the bromo-substituents.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern cross-coupling reaction that uses a palladium catalyst and a specialized ligand to couple 2,5-dibromopyridine with N,N-diethylethylenediamine under milder conditions than SNAr.[3]
Q2: For a multi-gram scale-up, which synthetic route do you recommend and why?
A2: For scale-up, the Buchwald-Hartwig amination is generally the preferred route . While SNAr appears simpler and avoids expensive catalysts, it often requires high temperatures and strong bases, which can lead to poor selectivity and the formation of difficult-to-remove impurities. The Buchwald-Hartwig reaction offers superior control and selectivity, typically resulting in higher yields of the desired product under milder conditions.[4][5] The primary challenges for scaling this route—catalyst cost and palladium removal—are often outweighed by the benefits of a cleaner, more reproducible reaction profile.
Q3: What are the most critical safety precautions for this synthesis?
A3: Both starting materials require careful handling.
-
2,5-Dibromopyridine: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
N,N-diethylethylenediamine: This reagent is flammable, harmful if swallowed, and can cause serious eye damage.[7] It is also toxic if inhaled.[7] Strict adherence to safety protocols, including the use of a fume hood and proper PPE, is mandatory.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are pyrophoric and must be handled under an inert atmosphere.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that provides good separation between the starting 2,5-dibromopyridine, the product, and any major byproducts (e.g., 20-50% Ethyl Acetate in Hexanes). Visualize spots using a UV lamp at 254 nm. For more precise, quantitative monitoring during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Section 2: Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during the synthesis, with a focus on the recommended Buchwald-Hartwig approach.
Part A: Reaction & Optimization Issues
Q5: My Buchwald-Hartwig reaction is showing low or no conversion. What are the likely causes?
A5: This is a common issue often traced back to catalyst deactivation or suboptimal conditions.
-
Cause 1: Inactive Catalyst System. The active Pd(0) catalyst is sensitive to oxygen.[8]
-
Solution: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).[8] Use freshly degassed, anhydrous solvents. If you are not using a pre-formed catalyst, ensure the palladium precursor and ligand have been stored correctly.
-
-
Cause 2: Catalyst Poisoning. The bidentate nature of N,N-diethylethylenediamine can allow it to chelate the palladium center, inhibiting catalytic turnover. Functional groups like azo groups can also poison the catalyst.[3]
-
Solution: Avoid a large excess of the amine starting material. A slight excess (1.1-1.2 equivalents) is usually sufficient. Also, ensure the purity of your starting materials and solvents.
-
-
Cause 3: Incorrect Base or Solvent. The choice of base and solvent is critical and interdependent.[9]
Q6: I'm observing significant byproduct formation, especially a dark, tarry material. How can I prevent this?
A6: Tar formation often indicates product or reagent degradation due to excessive heat or overly harsh conditions.
-
Cause 1: Reaction Temperature is Too High. While heating is required, excessive temperatures can lead to decomposition and side reactions.
-
Solution: Maintain a consistent internal reaction temperature, typically between 80-110 °C for toluene or dioxane. Use a pre-heated oil bath to avoid temperature spikes.[8] Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
-
Cause 2: Wrong Choice of Base. Strong bases like NaOtBu can promote side reactions if not carefully controlled.
-
Solution: Switch to a milder base like Cs₂CO₃. While potentially slower, it often results in a cleaner reaction profile, which simplifies purification significantly.
-
Part B: Work-Up and Purification Challenges
Q7: My product is a thick oil, and I cannot get it to crystallize. How can I purify it effectively at scale?
A7: This is the most significant challenge for this molecule. Direct crystallization of the free base is difficult.
-
Solution 1: Salt Formation & Crystallization. This is the most robust and scalable purification method. Convert the basic amine product into a salt (e.g., hydrochloride or hydrobromide), which is typically a stable, crystalline solid.
-
Protocol: After an initial aqueous work-up and extraction into a solvent like ethyl acetate or MTBE, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise. The hydrochloride salt will precipitate. The solid can then be collected by filtration and optionally recrystallized from a suitable solvent system like ethanol/ether.[10]
-
-
Solution 2: Column Chromatography. While effective at the lab scale, silica gel chromatography is not ideal for large quantities due to cost, time, and solvent waste.[11] The basic nature of the product can also cause it to streak on silica gel.
-
Optimization: If chromatography is unavoidable, consider treating your silica gel with triethylamine (~1% in the eluent) to neutralize acidic sites and improve peak shape. Alternatively, use a less acidic stationary phase like alumina.
-
Q8: I'm struggling with emulsions during the aqueous work-up. How can I resolve this?
A8: Emulsions are common when working with amine products and basic solutions.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product, forcing it into the organic layer. Gentle swirling rather than vigorous shaking during extraction can also prevent stable emulsions from forming.
Section 3: Recommended Scale-Up Protocol & Methodologies
This section provides a vetted starting protocol for the Buchwald-Hartwig synthesis of this compound on a multi-gram scale.
Buchwald-Hartwig Amination: A Scalable Approach
This protocol is designed to maximize yield and purity while minimizing common scale-up issues.
-
Vessel Preparation: To a 3-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromopyridine (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and the chosen palladium catalyst system (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes.[8]
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous, degassed Toluene via cannula. Begin vigorous stirring. Add N,N-diethylethylenediamine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and maintain for 4-12 hours. Monitor the reaction by TLC (25% EtOAc/Hexanes) until the 2,5-dibromopyridine spot is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing the pad with Toluene or Ethyl Acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oil.
-
Purification (via Salt Formation): Dissolve the crude oil in a minimal amount of isopropanol or MTBE. Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete. Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the pure hydrochloride salt.
Section 4: Visual & Data Summaries
Diagrams
Data Tables
Table 1: Comparison of Synthetic Routes for Scale-Up
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Conditions | Harsh (High Temp, Strong Base) | Mild (Lower Temp, Weaker Base) |
| Selectivity | Moderate to Low (Risk of side reactions) | High |
| Reagent Cost | Low (No catalyst needed) | High (Palladium catalyst & ligand) |
| Reproducibility | Moderate | High |
| Purification | Often difficult due to byproducts | Simpler, but requires palladium removal |
| Recommendation | Suitable for initial exploration | Preferred for Scale-Up |
Table 2: Recommended Bases and Solvents
| Reagent | Type | Key Considerations for Scale-Up |
| Bases | ||
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Mild, good selectivity, but expensive and dense.[4] |
| Potassium Phosphate (K₃PO₄) | Inorganic | Effective, cheaper than Cs₂CO₃, but can be difficult to stir.[3] |
| Sodium tert-butoxide (NaOtBu) | Organic | Strong, inexpensive, but can cause side reactions.[3] |
| Solvents | ||
| Toluene | Aromatic Hydrocarbon | Good temperature range, relatively easy to remove. |
| Dioxane | Ether | Common in cross-coupling, but has a high freezing point and is a peroxide former. |
| Tetrahydrofuran (THF) | Ether | Lower boiling point, may require higher pressures for sufficient temperature.[4] |
References
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of Pyridine. YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]
-
Electronic Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
- Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid.
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC - NIH. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of {2-[(5-Bromopyyridin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support hub for the analysis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of this molecule. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.
Introduction to the Molecule and its Spectral Complexity
This compound presents a unique set of challenges in NMR spectral interpretation due to its combination of a substituted pyridine ring and a flexible diethylaminoethyl side chain. The presence of nitrogen atoms, the bromine substituent, and the various proton environments can lead to overlapping signals, complex splitting patterns, and other spectral artifacts. This guide will equip you with the knowledge to dissect these complexities with confidence.
Molecular Structure:
Troubleshooting Guide & FAQs
This section is structured to anticipate and solve common problems encountered during the NMR analysis of this compound.
Section 1: ¹H NMR Spectra Interpretation
Question 1: I'm seeing broad signals for the N-H proton and the protons on the carbons adjacent to the nitrogens. Is this normal, and how can I confirm their assignment?
Answer: Yes, this is a common observation for amine-containing compounds.[1]
-
Causality: The broadening of the N-H signal is due to several factors:
-
Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with other labile protons in the sample (like residual water) or between molecules. This exchange happens at a rate that is often on the NMR timescale, leading to a broad, averaged signal.[1]
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to signal broadening.
-
-
Troubleshooting Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad N-H signal will either disappear or significantly decrease in intensity. This is because the N-H proton exchanges with a deuterium atom from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[1][2] The signals for the protons on the carbons adjacent to the nitrogen will likely become sharper as the coupling to the N-H proton is removed.
-
Question 2: The aromatic region of my ¹H NMR spectrum is complex and the splitting patterns are not clear first-order multiplets. How can I assign the pyridine protons?
Answer: The 5-bromo-2-aminopyridine moiety gives rise to a complex splitting pattern in the aromatic region, often appearing as a set of coupled multiplets rather than simple doublets or triplets.
-
Causality: The protons on the pyridine ring form a coupled spin system. Specifically, you will have an AX and an ABX or similar complex system depending on the magnetic field strength. The chemical shifts of these protons are influenced by the bromine and the amino substituents.
-
Expected ¹H NMR Data for the Pyridine Ring:
-
H-6: This proton is ortho to the nitrogen and the amino group. It is expected to be a doublet with a small coupling constant.
-
H-4: This proton is meta to the bromine and ortho to the amino group, appearing as a doublet of doublets.
-
H-3: This proton is ortho to the bromine and meta to the amino group, also appearing as a doublet.
-
-
Troubleshooting Workflow:
Caption: Workflow for assigning pyridine protons.
-
Step 1: 2D NMR Spectroscopy: The most effective way to resolve this is by using two-dimensional NMR techniques.[3]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You should see cross-peaks connecting H-3 to H-4 and H-4 to H-6.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. This will help confirm your proton assignments by relating them to the corresponding carbon signals.[3]
-
-
Question 3: The ethyl groups on the diethylamino moiety show overlapping signals. How can I accurately determine their chemical shifts and coupling constants?
Answer: The two ethyl groups are chemically equivalent, but the methylene protons (-CH₂-) are diastereotopic because of the chiral center that is transiently created upon protonation or coordination of the nitrogen. However, in an achiral solvent, they will likely appear as a single quartet. The methyl protons (-CH₃) should appear as a triplet. Overlap with other signals from the ethylenediamine bridge can occur.
-
Troubleshooting Steps:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals and may resolve the overlap.
-
Solvent Effects: Changing the deuterated solvent can sometimes alter the chemical shifts of overlapping signals enough to resolve them.
-
Spin Simulation: Software can be used to simulate the spectrum. By inputting estimated chemical shifts and coupling constants, you can compare the simulated spectrum to the experimental one and refine the parameters until a good match is achieved.[3]
-
Section 2: ¹³C NMR Spectra Interpretation
Question 4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. The signals are very weak.
Answer: Quaternary carbons (carbons not attached to any protons) often exhibit weak signals in a standard proton-decoupled ¹³C NMR spectrum.
-
Causality:
-
Long Relaxation Times (T₁): Quaternary carbons have longer spin-lattice relaxation times because they lack the efficient relaxation pathway provided by directly attached protons. If the pulse delay in the NMR experiment is too short, these carbons do not fully relax between pulses, leading to a weaker signal.
-
Nuclear Overhauser Effect (NOE): The signal intensity of carbons is enhanced by the Nuclear Overhauser Effect from nearby protons during proton decoupling. Quaternary carbons have no directly attached protons and thus receive a much smaller NOE enhancement, resulting in weaker signals.[4]
-
-
Troubleshooting Protocol:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, making weak signals more apparent.
-
Increase the Relaxation Delay: Increase the delay time between pulses (d1) in your acquisition parameters to allow the quaternary carbons to fully relax. A delay of 5-10 seconds is a good starting point.
-
Use a Different Pulse Program: Consider using a pulse program that is less dependent on the NOE, such as an inverse-gated decoupling experiment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT experiments do not directly show quaternary carbons, they can help you identify all the CH, CH₂, and CH₃ carbons, allowing you to assign the remaining weak signals as quaternary carbons by elimination.[5]
-
Question 5: How can I definitively assign the carbons in the pyridine ring?
Answer: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the electronic effects of the bromine and amino substituents.
-
Expected ¹³C NMR Chemical Shift Ranges: [4][6][7]
Carbon Atom Expected Chemical Shift (ppm) C2 (attached to N and NH) 155 - 165 C3 (attached to H) 105 - 115 C4 (attached to H) 135 - 145 C5 (attached to Br) 110 - 120 | C6 (attached to H) | 145 - 155 |
-
Troubleshooting with 2D NMR:
-
HMQC/HSQC: As mentioned earlier, this experiment will correlate the protonated carbons (C3, C4, C6) with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for assigning both protonated and quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. For example, the proton at H-6 should show a correlation to C-2 and C-4. The N-H proton may show correlations to C-2 and the adjacent CH₂ group.
Caption: A comprehensive workflow for ¹³C NMR assignments.
-
Section 3: General Troubleshooting
Question 6: My integrals in the ¹H NMR are not accurate. What could be the cause?
Answer: Inaccurate integration can arise from several experimental factors.
-
Causality and Solutions:
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, signals from protons with longer T₁ relaxation times will not be fully integrated. Solution: Increase the relaxation delay.
-
Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline can lead to significant integration errors.[8] Solution: Carefully reprocess the spectrum, ensuring proper phasing and baseline correction.
-
Signal Overlap: If signals are overlapping, it can be difficult to set the integration regions correctly. Solution: Use deconvolution or line-fitting software to separate the contributions of each signal.
-
Impure Sample: The presence of impurities with signals in the same region will affect the integration.[9] Solution: Ensure the purity of your sample.
-
Summary of Expected NMR Data
The following tables provide a summary of the expected chemical shifts for this compound. Note that actual values may vary depending on the solvent and other experimental conditions.[6]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | Triplet | 0.9 - 1.2 |
| -CH₂- (ethyl) | Quartet | 2.5 - 2.8 |
| -N-CH₂-CH₂-N- | Multiplet | 2.6 - 2.9 |
| -NH-CH₂- | Multiplet | 3.3 - 3.6 |
| N-H | Broad Singlet | 5.0 - 6.5 |
| Pyridine H-3 | Doublet | 6.4 - 6.7 |
| Pyridine H-4 | Doublet of Doublets | 7.3 - 7.6 |
| Pyridine H-6 | Doublet | 8.0 - 8.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | 10 - 15 |
| -CH₂- (ethyl) | 45 - 50 |
| -N-CH₂-CH₂-N- | 38 - 42 & 50 - 55 |
| Pyridine C-5 | 105 - 115 |
| Pyridine C-3 | 110 - 120 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-6 | 147 - 152 |
| Pyridine C-2 | 158 - 162 |
References
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available at: [Link]
-
Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
What can cause incorrect integration of certain peaks in HNMR of a pure compound?. ResearchGate. Available at: [Link]
-
The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Science Publishing. Available at: [Link]
-
13C NMR shifts of amino acids and related compounds. ResearchGate. Available at: [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Available at: [Link]
-
NMR exercises and their solutions. nmr.ch. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
Sources
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azooptics.com [azooptics.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Experiments with {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Welcome to the technical support center for {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine (CAS No. 91250-98-5). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and ensure the reproducibility of experiments involving this key synthetic intermediate. Inconsistent results in synthesis and downstream applications often stem from subtle, overlooked variables.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities, ensuring your experimental outcomes are both reliable and scalable.
Section 1: Core Concepts - Purity, Storage, and Stability
The foundation of any reproducible experiment is the quality and handling of the reagents. This section addresses the most fundamental questions regarding the integrity of your compound.
Q1: My downstream reaction is failing. How can I verify the identity and purity of my batch of this compound?
A1: Verification is a critical first step. Apparent low yields or unexpected side reactions are frequently traced back to impure starting materials.[3] A multi-pronged analytical approach is essential for robust validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is your primary tool for structural confirmation. The proton spectrum should show distinct signals corresponding to the aromatic protons on the bromopyridine ring, the methylene (-CH₂-) groups of the ethylenediamine linker, and the ethyl groups on the tertiary amine. Pay close attention to the integration values to ensure the correct ratio of protons. The presence of unexpected peaks may indicate residual solvents, starting materials, or side products.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Use ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm the molecular weight. Look for the protonated molecule [M+H]⁺. Given the presence of bromine, you should observe a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which provides a high degree of confidence in the compound's identity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the gold standard for assessing purity. A well-developed method should show a single major peak for the target compound. We recommend a reverse-phase C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). The purity should ideally be >98% for use in sensitive downstream applications.
-
Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?
A2: As a substituted aminopyridine, this compound is susceptible to oxidation and moisture. Improper storage is a common source of "reagent creep," where the compound's purity degrades over time, leading to diminishing reproducibility.
-
Storage Temperature: Store the compound at 2-8°C.[4] While some suppliers may list room temperature, refrigerated storage minimizes the rate of potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] The amine functionalities, particularly the secondary amine, can be susceptible to oxidation upon prolonged exposure to air.
-
Light: Keep the container in a dark place to prevent photochemical degradation.[4]
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vessel. Use clean, dry spatulas and weigh the compound quickly before resealing the container under an inert atmosphere.
Section 2: Troubleshooting Guide for Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyridine and N,N-diethylethylenediamine, or a related coupling reaction. Below are common issues encountered during this process.
Q3: I'm attempting the synthesis, but my reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
A3: Low yield is a multifaceted problem often rooted in reaction conditions or reagent quality.[3] Let's break down the potential culprits.
Potential Cause 1: Inactive or Impure Starting Materials
-
The "Why": The purity of your starting materials, 2-amino-5-bromopyridine and the diethylamino-substituted ethyl halide (e.g., 2-(diethylamino)ethyl chloride), is paramount.[5] Impurities can consume reagents or poison catalysts. The amine starting material can oxidize over time if not stored properly.
-
Solution Workflow:
-
Verify 2-Amino-5-bromopyridine: Confirm the purity of your 2-amino-5-bromopyridine via melting point (literature: 133-138 °C) and ¹H NMR.[6]
-
Verify the Amine Reagent: N,N-Diethylethylenediamine and its halide derivatives are hygroscopic and can absorb CO₂ from the air to form carbonate salts. It is best to use a freshly opened bottle or distill the amine before use.
-
Solvent Purity: Ensure your solvent (e.g., DMF, DMSO, or an alcohol) is anhydrous. Water can interfere with many base-mediated reactions.
-
Potential Cause 2: Suboptimal Base or Reaction Temperature
-
The "Why": The reaction requires a base to deprotonate the amine, making it a more potent nucleophile. The choice of base and temperature is a delicate balance. A base that is too weak will result in a slow reaction, while one that is too strong or temperatures that are too high can promote side reactions.
-
Solution Workflow:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may require higher temperatures or a phase-transfer catalyst.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0°C) during the addition of the base to control any exotherm, then slowly warm to the target reaction temperature (e.g., 80-120°C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion, which can lead to decomposition.
-
Troubleshooting Summary: Low Reaction Yield
| Parameter | Potential Issue | Recommended Action | Rationale |
| Reagents | Purity of 2-amino-5-bromopyridine or alkylating agent is <95%. | Verify purity by NMR/MS. Purify by recrystallization or distillation if necessary. | Impurities can lead to side reactions or inhibit the primary reaction pathway.[3] |
| Base | Base is too weak (e.g., NaHCO₃) or has degraded. | Use a stronger base (e.g., NaH, K₂CO₃, t-BuOK). Use freshly opened/handled base. | Efficient deprotonation of the aminopyridine nitrogen is required for nucleophilic attack. |
| Solvent | Solvent is not anhydrous. | Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures (e.g., molecular sieves). | Water can quench strong bases and participate in unwanted side reactions. |
| Temperature | Temperature is too low for the chosen conditions. | Gradually increase the temperature in 10°C increments, monitoring by TLC/LC-MS. | Nucleophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier. |
| Atmosphere | Reaction is exposed to air/oxygen. | Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation of sensitive amine reagents and intermediates. |
Q4: My crude product shows multiple spots on TLC/peaks on LC-MS. What are the likely side products and how can I minimize them?
A4: The formation of multiple products points to competing reaction pathways. Identifying these helps in optimizing the reaction to favor your desired product.
Potential Side Product 1: Dialkylation Product
-
The "Why": If using a reagent like 2-(diethylamino)ethyl chloride with 2-amino-5-bromopyridine, it's possible for the starting amine to react twice, leading to a more complex, higher molecular weight impurity. More commonly in related syntheses, if 2,5-dibromopyridine is used as a starting material, the N,N-diethylethylenediamine can substitute at both the 2 and 5 positions.
-
Minimization Strategy: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile (N,N-diethylethylenediamine) relative to the bromopyridine electrophile. This stoichiometric control favors the mono-substitution product.
Potential Side Product 2: Unreacted Starting Material
-
The "Why": This is often a result of the issues described in Q3 (inactive reagents, insufficient temperature/time).
-
Minimization Strategy: Monitor the reaction by TLC or LC-MS. If starting material remains after a reasonable time (e.g., 12-24 hours), consider a small additional charge of the base or a slight increase in temperature.
Q5: I have successfully synthesized the compound, but it is difficult to purify by column chromatography. The product streaks on the silica gel column. What can I do?
A5: The basic amine functionalities in your product can interact strongly with the acidic silica gel, causing poor separation and streaking.
-
The "Why": The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution.
-
Solution Workflow:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start by adding 0.5-1% Et₃N to your solvent mixture (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
-
The "How": The triethylamine will preferentially bind to the acidic sites on the silica, "masking" them from your product. This allows your compound to travel through the column more cleanly, resulting in sharper bands and better separation.
-
Alternative Sorbents: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase column chromatography setup if the compound is sufficiently non-polar.
-
Section 3: Protocols and Workflows
Reproducibility is built on detailed, unambiguous protocols.[7] The following sections provide standardized workflows.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative example and may require optimization for your specific setup.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Dimethylformamide (DMF, 10 mL per 1 mmol of the limiting reagent).
-
Reagent Addition: Add 2-amino-5-bromopyridine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add N-(2-chloroethyl)diethylamine hydrochloride (1.1 eq). Note: Using the hydrochloride salt often requires an extra equivalent of base to neutralize the HCl.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS every 4-6 hours until the 2-amino-5-bromopyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (3x the volume of DMF used).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Pack Column: Pour the slurry into a glass column and pack it using nitrogen or air pressure until the silica bed is firm and stable.
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.
-
Elute: Begin elution with the initial low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Workflow Visualizations
Caption: General experimental workflow for synthesis and purification.
Sources
- 1. Reproducibility in organic synthesis [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiralen.com [chiralen.com]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Efficacy of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine: A Comparative Experimental Framework
For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides a comprehensive, technically grounded framework for validating the biological efficacy of the novel compound {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. In the absence of established biological data for this specific molecule, we will construct a logical, multi-tiered validation strategy. This document will not merely list protocols but will delve into the scientific rationale behind experimental choices, enabling researchers to generate robust, publication-quality data. We will propose a comparative approach, benchmarking the performance of our target compound against established alternatives in hypothesized areas of activity.
The structure of this compound incorporates two key pharmacophores: the 2-amino-5-bromopyridine core and a diethylaminoethyl side chain. The 2-aminopyridine moiety is a versatile building block in medicinal chemistry, known to be a component in drugs targeting a range of conditions from cancer to inflammatory diseases[1][2]. Derivatives of 2-substituted pyridines have shown a variety of biological effects, including significant anticonvulsant and antihistaminic activities[3][4][5]. This structural precedent forms the logical foundation of our validation strategy.
This guide will therefore focus on three primary, hypothesized biological activities for this compound:
-
Cytotoxicity and Potential Anticancer Activity
-
Antihistaminic (H1 Receptor Antagonist) Activity
-
Anticonvulsant Activity
We will outline a systematic approach, beginning with broad cytotoxicity screening and progressing to more specific in vitro and in vivo functional assays.
Part 1: Foundational Cytotoxicity Screening
Before investigating specific therapeutic activities, it is imperative to establish the compound's basic cytotoxic profile. This initial screen provides a therapeutic window and identifies potential for anticancer applications. A multi-assay approach is recommended to ensure the reliability of the data, as different assays measure different aspects of cell death and viability[6].
Comparative Cytotoxicity Assays
We will compare three common colorimetric assays using a panel of human cell lines. This panel should include at least one cancerous line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells) to determine a preliminary selectivity index[7][8].
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[7][9] | Metabolic activity and cell viability.[7][9] | Well-established, high sensitivity. | Requires a solubilization step; can be affected by compounds altering cellular metabolism. |
| MTS Assay | Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the solubilization step.[9] | Metabolic activity and cell viability.[9] | Simpler and faster than MTT; suitable for high-throughput screening. | Can be more expensive than MTT. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[6] | Cell membrane integrity (cytotoxicity). | Directly measures cell death. | Less sensitive for detecting anti-proliferative effects without direct cytotoxicity. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
The workflow for this initial screening phase is illustrated below.
Caption: Workflow for foundational cytotoxicity screening.
Part 2: Validation of Antihistaminic Activity
Many 2-substituted pyridine derivatives exhibit antihistaminic properties. This section outlines a strategy to determine if this compound acts as an antagonist at the histamine H1 receptor.
In Vitro Validation: Histamine Receptor Functional Assay
The primary in vitro method to confirm H1 receptor antagonism is a functional assay measuring the inhibition of histamine-induced intracellular signaling. H1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium (Ca²⁺)[10].
Experimental Protocol: Calcium Flux Assay
-
Cell Line: Use a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK-H1).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known H1 antagonist (e.g., Cetirizine) as a positive control.
-
Histamine Challenge: Stimulate the cells with a fixed concentration of histamine (typically the EC₅₀ concentration).
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Analysis: Quantify the inhibition of the histamine-induced calcium signal by the test compound and calculate the IC₅₀ value.
In Vitro Validation: Isolated Guinea Pig Ileum Assay
A classic pharmacological preparation to assess H1 antihistaminic activity is the isolated guinea pig ileum, which contracts in response to histamine[11][12].
Experimental Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Baseline Recording: Record the isometric tension of the tissue using a force-displacement transducer.
-
Histamine Dose-Response: Establish a cumulative dose-response curve for histamine to determine the EC₅₀.
-
Antagonist Incubation: Incubate the tissue with a specific concentration of this compound or a standard antagonist for a set period.
-
Challenge with Histamine: Re-establish the histamine dose-response curve in the presence of the antagonist.
-
Analysis: Observe the rightward shift in the histamine dose-response curve. Calculate the pA2 value, which quantifies the antagonist's potency.
Caption: In vitro validation pathway for antihistaminic activity.
Part 3: Validation of Anticonvulsant Activity
The presence of the pyridine ring also suggests potential activity on the central nervous system, including anticonvulsant effects[3][4]. A combination of in vitro and in vivo models is essential for a thorough evaluation.
In Vivo Screening: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models
These are two widely used, acute in vivo models for the initial screening of anticonvulsant drugs in rodents.[13][14] The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ test suggests activity against absence seizures.[3][13]
| Model | Seizure Type Modeled | Typical Mechanism of Action Detected | Comparator Drugs |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures.[14] | Drugs that block voltage-gated sodium channels. | Phenytoin, Carbamazepine. |
| Pentylenetetrazole (PTZ) | Absence (myoclonic) seizures.[13] | Drugs that enhance GABAergic transmission. | Valproic Acid, Benzodiazepines. |
Experimental Protocol: MES Test in Mice
-
Animal Dosing: Administer this compound, a vehicle control, or a standard drug (e.g., Phenytoin) intraperitoneally to groups of mice.
-
Induction of Seizure: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated group is calculated and compared to the control group. Determine the ED₅₀ (median effective dose).
Experimental Protocol: PTZ Test in Mice
-
Animal Dosing: As in the MES test, administer the test compound, vehicle, or a standard drug (e.g., Valproic Acid) to groups of mice.
-
Induction of Seizure: At the time of peak drug effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a dose that induces clonic seizures in most control animals.
-
Observation: Observe the animals for a period of 30 minutes for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions).
-
Analysis: Determine the percentage of mice protected from seizures and calculate the ED₅₀.
Caption: In vivo screening workflow for anticonvulsant activity.
Conclusion: A Path Forward
This guide presents a structured, evidence-based approach for the initial biological validation of this compound. By systematically evaluating its cytotoxic, antihistaminic, and anticonvulsant potential in parallel with established standards, researchers can efficiently generate a comprehensive preliminary profile of this novel compound. The causality behind each experimental choice is grounded in the structural alerts of the molecule and established pharmacological screening paradigms. Each protocol is designed as a self-validating system through the inclusion of appropriate positive and negative controls. This rigorous, comparative framework will ensure that the resulting data is both reliable and translatable, providing a solid foundation for any subsequent drug development efforts.
References
- BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2024). Epilepsia Open, 9(3), 865-90.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (n.d.). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines.
- Cytotoxicity Assays. (n.d.).
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.).
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- PLOS One. (n.d.). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models.
- PubMed. (n.d.). In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin.
- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & pharmaceutical bulletin, 26(2), 182–187.
- PubMed Central. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- ResearchGate. (2020). (PDF) ANTIHISTAMINIC ACTIVITY MODELS.
- ResearchGate. (n.d.). IN VITRO H 1 -ANTIHISTAMINIC ACTIVITY OF TEST COMPOUNDS 4a-d.
- Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- ResearchGate. (2021).
- vels. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-bromopyridine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
- ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
- PubMed Central. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. - vels [ir.vistas.ac.in]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
Comparative Analysis of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine Analogs: A Guide for Medicinal Chemists
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Its ability to participate in hydrogen bonding and other molecular interactions has made it a valuable building block in the design of agents targeting various biological pathways implicated in cancer, infectious diseases, and neurological disorders.[1][2] This guide focuses on a specific class of 2-aminopyridine derivatives: analogs of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. We will delve into a comparative analysis of their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.
The core structure, 2-amino-5-bromopyridine, serves as a versatile starting material for the synthesis of these analogs. Its preparation is typically achieved through the bromination of 2-aminopyridine, a process that has been well-documented in the chemical literature.[3] The subsequent derivatization at the amino group allows for the introduction of various side chains, leading to a diverse library of compounds with potentially distinct pharmacological profiles.
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of this compound and its analogs generally follows a convergent approach, starting from the readily available 2-amino-5-bromopyridine. The key synthetic transformations involve the alkylation of the exocyclic amino group.
A general synthetic route is depicted below:
Caption: General synthetic scheme for this compound and its analogs.
This synthetic flexibility allows for the systematic modification of the terminal amine, enabling a thorough exploration of the structure-activity landscape.
Comparative Analysis of Biological Activity: A Focus on Anticancer Potential
While specific comparative studies on a series of this compound analogs are not extensively reported in publicly available literature, the broader class of 2-aminopyridine derivatives has shown significant promise as anticancer agents.[2][4] The analysis presented here is a composite of data from various studies on structurally related compounds, providing insights into the potential SAR of the target analogs.
Key Structural Features Influencing Anticancer Activity
The anticancer activity of 2-aminopyridine derivatives is often influenced by the nature of the substituents on the pyridine ring and the side chain attached to the amino group.
| Compound Series | Key Structural Features | Observed Anticancer Activity (IC50/GI50) | Cancer Cell Lines | Reference |
| Pyridine-Based Azomethines | Varied aromatic aldehydes condensed with an aminopyridine core. | 15.2 - >100 µM | HCT-15 (Colon), MCF-7 (Breast) | [5] |
| Pyridine-3-Sulfonamides | N-(phenylcarbamoyl)-3-pyridinesulfonamide scaffold. | 13.6 - 14.2 µM (GI50) | Leukemia, Colon Cancer, Melanoma | [5] |
| Amino Acid Conjugates of 2-Aminopyridine | Amino acid moieties conjugated to the 2-aminopyridine core. | Promising activity against cisplatin-resistant ovarian cancer cells. | A2780, A2780CISR (Ovarian) | [6] |
Table 1: Summary of Anticancer Activity of Structurally Related 2-Aminopyridine Derivatives.
Based on the available data for related compounds, several hypotheses regarding the SAR of this compound analogs can be formulated:
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring can influence the electronic properties of the molecule and may engage in halogen bonding interactions with biological targets.[2] Its presence is likely to be a key determinant of activity.
-
The Ethyl Linker: The length and flexibility of the ethylenediamine linker are critical for correctly positioning the terminal amine group for interaction with the target protein.
-
The Terminal Diethylamine: The nature of the substituents on the terminal nitrogen atom significantly impacts the compound's lipophilicity, basicity, and steric profile. Modifications in this region are expected to have a profound effect on biological activity. For instance, replacing the diethylamino group with other cyclic or acyclic amines could modulate potency and selectivity.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative analysis of novel this compound analogs, standardized in vitro assays are essential. The following protocols are commonly employed to assess the anticancer potential of new chemical entities.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, add the test compounds at various concentrations.
-
Incubation: Incubate the plates for a further 48 hours.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.[5]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this class of compounds, coupled with the established biological importance of the 2-aminopyridine core, makes it an attractive area for further investigation.
A systematic exploration of the structure-activity relationships, focusing on modifications of the terminal amine and substitutions on the pyridine ring, is warranted. The generation of a focused library of analogs and their evaluation in a panel of cancer cell lines will be crucial to identify lead compounds with improved potency and selectivity. Furthermore, mechanistic studies to elucidate the specific cellular targets of these compounds will provide valuable insights for future drug design efforts.
This guide provides a framework for the comparative analysis of this compound analogs. By leveraging the outlined synthetic strategies and experimental protocols, researchers can effectively explore this chemical space and contribute to the discovery of new and improved therapeutic agents.
References
-
Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate. [Link][3]
-
N,N′-Bis(5-bromopyridin-2-yl)methanediamine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2018). ResearchGate. [Link][4]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link][1]
-
Characterization and pharmacological evaluation of new pyridine analogs. (2011). Journal of Saudi Chemical Society. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link][2]
-
2-Amino-5-bromopyridine. PubChem. [Link]
-
Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. (2003). Journal of Medicinal Chemistry. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). International Journal of Medical Sciences. [Link][6]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2010). ResearchGate. [Link]
-
Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. (2022). Molecules. [Link]
-
Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. (2017). ResearchGate. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (2023). ResearchGate. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-. (2018). Molecules. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). Molecules. [Link]
-
Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. (2018). Current Organic Synthesis. [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Journal of the Iranian Chemical Society. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Kinase Inhibitor Landscape and the Importance of Comparative Profiling
An objective comparison of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine with other kinase inhibitors is currently not feasible as this specific compound is not extensively characterized in publicly available scientific literature. It may represent a novel chemical entity (NCE) under investigation.
Therefore, this guide has been structured from the perspective of a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a robust framework for evaluating a novel kinase inhibitor, such as one based on a bromopyridine scaffold, against a panel of well-established and clinically relevant kinase inhibitors. We will use "NCE-X (bromopyridine scaffold)" as a placeholder for the compound of interest and compare its hypothetical performance evaluation process against a curated list of diverse inhibitors.
Protein kinases are a critical class of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized oncology, with over 80 FDA-approved agents to date.
A new chemical entity, such as one featuring a 2-(aminomethyl)pyridine scaffold, enters a competitive and complex landscape. To establish its therapeutic potential, a rigorous comparative analysis against existing inhibitors is not just a regulatory requirement but a scientific necessity. This guide outlines the principles and methodologies for such a comparison, focusing on target selectivity, potency, and cellular efficacy.
We will compare our hypothetical NCE-X to a panel of inhibitors chosen to represent different mechanisms and target profiles:
-
Multi-Targeted Tyrosine Kinase Inhibitors (mTKIs): Sunitinib, Sorafenib, Regorafenib, and Pazopanib, known for their broad activity against kinases involved in angiogenesis and cell proliferation.
-
Selective Tyrosine Kinase Inhibitors: Imatinib, Dasatinib, Erlotinib, and Crizotinib, which exhibit higher specificity for particular kinase targets.
Mechanism of Action and Target Selectivity: The First Point of Differentiation
Understanding what a kinase inhibitor targets—and what it doesn't—is fundamental. Selectivity influences both efficacy and toxicity. While a highly selective inhibitor like Erlotinib primarily targets EGFR[1][2], a broader-spectrum drug like Sunitinib inhibits VEGFR, PDGFR, c-KIT, and other kinases, providing a multi-pronged attack on tumor growth and angiogenesis[3][4][5].
Dasatinib, while initially developed as a BCR-ABL inhibitor, is known to be quite promiscuous, targeting a large number of tyrosine and serine/threonine kinases, which may explain both its potent antileukemic activity and its unique side-effect profile[6][7]. In contrast, Imatinib and Nilotinib exhibit much more specific target profiles[6][8].
The table below summarizes the primary targets of our selected comparator drugs. An early goal for NCE-X would be to establish its own target profile through comprehensive screening.
Table 1: Primary Kinase Targets of Selected Inhibitors
| Inhibitor | Primary Kinase Targets | General Class |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[3][4][5] | Multi-Targeted TKI |
| Sorafenib | RAF-1, B-RAF, VEGFRs, PDGFR-β, c-KIT, FLT3[9][10][11] | Multi-Targeted TKI |
| Regorafenib | VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[12][13][14] | Multi-Targeted TKI |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit[15][16][17][18] | Multi-Targeted TKI |
| Imatinib | BCR-ABL, c-KIT, PDGFR-α/β, CSF1R[8][19][20] | Selective TKI |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR-β, Ephrin receptors[6][7][21] | Broad-Spectrum TKI |
| Erlotinib | EGFR (HER1)[1][2][22] | Selective TKI (EGFR) |
| Crizotinib | ALK, ROS1, c-MET[23][24][25] | Selective TKI (ALK/ROS1/MET) |
A logical workflow for characterizing a new inhibitor is essential for generating reliable, comparable data.
Caption: Workflow for NCE Kinase Inhibitor Evaluation.
Quantitative Comparison: In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the gold standard for quantifying the potency of an inhibitor against a specific kinase. This is determined through in vitro kinase activity assays. A lower IC₅₀ value indicates greater potency. Comparing the IC₅₀ of NCE-X against our panel for a set of key kinases provides a direct measure of its relative strength and selectivity.
For example, Sorafenib has IC₅₀ values of 6 nM for Raf-1 and 90 nM for VEGFR2, indicating potent activity against both proliferation and angiogenesis pathways[11]. Crizotinib demonstrates concentration-dependent inhibition of ALK and c-Met phosphorylation in cell-based assays[23].
Table 2: Representative IC₅₀ Values (nM) for Selected Kinase Inhibitors
| Kinase Target | Sunitinib | Sorafenib[11] | Pazopanib[16] | Dasatinib[7] | Erlotinib | Crizotinib |
| VEGFR2 | 9 | 90 | 30 | ~30 | >10,000 | >1,000 |
| PDGFRβ | 2 | 57 | 84 | <1 | >10,000 | >1,000 |
| c-KIT | 4 | 58 | 74 | <1 | >10,000 | >1,000 |
| BCR-ABL | >1,000 | >5,000 | >10,000 | <1 | >10,000 | >5,000 |
| EGFR | >1,000 | >5,000 | >10,000 | ~30 | 2 | >1,000 |
| ALK | >1,000 | >5,000 | >10,000 | ~40 | >10,000 | 24 |
| c-MET | 25 | >5,000 | >1,000 | ~100 | >10,000 | 8 |
| SRC | 225 | >5,000 | >1,000 | <1 | >1,000 | >1,000 |
Note: Values are compiled from various sources and should be considered representative. Direct comparison is best achieved when assays are run under identical conditions.
Cellular Activity: Bridging Potency and Biological Function
While IC₅₀ values are crucial, they don't always translate directly to cellular activity. Cell-based assays are essential to confirm that an inhibitor can enter the cell, engage its target in a complex environment, and elicit a biological response. Key experiments include:
-
Cell Proliferation Assays: Measuring the ability of the inhibitor to halt the growth of cancer cell lines that are dependent on its target kinase.
-
Target Phosphorylation Analysis: Using techniques like Western Blotting to confirm that the inhibitor reduces the phosphorylation (activation) of its target kinase and downstream signaling proteins.
For instance, gefitinib inhibits the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells[26]. This demonstrates a clear link between target engagement and cellular outcome.
Caption: Simplified RTK/MAPK Signaling Pathway.
Experimental Protocols for Comparative Analysis
To ensure trustworthiness and reproducibility, standardized protocols are paramount. Below are foundational methods for comparing NCE-X to other inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced by a kinase reaction, which is proportional to kinase activity. It is used to determine IC₅₀ values.[27]
Materials:
-
Kinase of interest, substrate peptide, and ATP.
-
Test inhibitors (NCE-X, standards) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit or similar.
-
White, opaque 384-well plates.
Methodology:
-
Compound Plating: Dispense 50 nL of each serially diluted inhibitor or DMSO (vehicle control) into wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of kinase solution (in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of ATP/substrate solution (in assay buffer) to each well to start the reaction. Incubate for 1 hour at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (CCK-8/WST-8)
This assay measures cell viability based on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, K562 for CML).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitors.
-
Cell Counting Kit-8 (CCK-8) or similar.
-
Clear 96-well plates.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 10 µL of 10x concentrated, serially diluted inhibitors to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration to determine the GI₅₀/IC₅₀ value.
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol allows for the direct visualization of target inhibition within the cell by measuring the phosphorylation state of the kinase or its downstream substrates.
Materials:
-
Cancer cell line of interest.
-
Test inhibitors.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve cells (if necessary to reduce basal signaling) and then treat with inhibitors at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity. The ratio of the phospho-protein to the total protein provides a measure of target inhibition.
Conclusion
The journey of a novel kinase inhibitor from the bench to the clinic is paved with rigorous, comparative data. For a new entity like This compound , establishing a distinct and advantageous profile against established drugs is the ultimate goal. By systematically evaluating its target selectivity, quantifying its in vitro potency, and confirming its cellular mechanism of action using the frameworks provided, researchers can build a comprehensive data package. This not only validates the new compound but also strategically positions it within the vast and ever-evolving field of kinase inhibitor therapeutics. The key is to generate high-quality, reproducible data that allows for direct and meaningful comparisons, ultimately revealing the true potential of the novel agent.
References
A comprehensive list of references will be compiled based on the final set of cited sources.
Sources
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. massivebio.com [massivebio.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib: targeting multiple tyrosine kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Regorafenib - NCI [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. apexbt.com [apexbt.com]
- 17. Pazopanib | GIST Support International [gistsupport.org]
- 18. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imatinib - Wikipedia [en.wikipedia.org]
- 20. proteopedia.org [proteopedia.org]
- 21. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crizotinib - Wikipedia [en.wikipedia.org]
- 25. cancernetwork.com [cancernetwork.com]
- 26. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The compound {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, a substituted bromopyridine derivative, serves as a pertinent example of a molecule requiring rigorous analytical oversight, whether as a key starting material, intermediate, or potential active pharmaceutical ingredient (API). The presence of the bromopyridine scaffold, a common motif in pharmacologically active compounds, necessitates precise and accurate quantification to ensure purity, stability, and safety.[1][2]
This guide provides an in-depth comparison of principal analytical techniques suitable for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple comparison, we will delve into the critical process of cross-validation , a regulatory expectation designed to demonstrate the interchangeability and equivalence of different analytical procedures.[3][4] Our discussion is framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which provide the foundational principles for analytical procedure validation.[5][6][7]
Pillar 1: The Analytical Imperative & Regulatory Framework
The objective of validating an analytical procedure is to furnish documented evidence that it is fit for its intended purpose.[8] When multiple analytical methods are used within a development program or across different testing sites, cross-validation becomes essential. It ensures that the data generated, regardless of the method employed, is comparable and reliable. The ICH Q2(R2) guideline explicitly defines cross-validation as an approach to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[4] This is not merely a procedural formality but a scientific necessity to maintain data integrity throughout a product's lifecycle.
The following diagram illustrates the typical workflow for characterizing a novel compound like this compound, culminating in the cross-validation of key quantitative methods.
Pillar 2: Candidate Analytical Methodologies
The choice between analytical techniques is governed by the physicochemical properties of the analyte, including its polarity, volatility, thermal stability, and molecular weight.[9][10] For this compound, both HPLC and GC-MS present viable, albeit distinct, analytical strategies.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry, ideally suited for non-volatile and thermally labile compounds.[11] Given the structure of our target molecule—containing polar amine functionalities and a relatively high molecular weight—HPLC is an excellent choice for routine purity and assay testing.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Rationale: A reverse-phase method is selected due to the compound's moderate polarity. The non-polar stationary phase (C18) will interact with the molecule's carbon backbone, while a polar mobile phase allows for elution. The basic amine groups necessitate an acidic modifier in the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the stationary phase.[2]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (The pyridine ring is a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for the analysis of volatile and thermally stable compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[9][12] While our target compound may have limited volatility due to its amine groups and molecular weight, GC analysis is feasible, especially for identifying volatile impurities or related substances.[13]
Experimental Protocol: GC-MS
-
Rationale: The primary challenge for GC analysis is ensuring the analyte is sufficiently volatile and thermally stable to traverse the GC system without degradation. A high-temperature inlet and a robust capillary column are chosen. The mass spectrometer provides high specificity, compensating for potential co-elutions in complex matrices.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole with Electron Ionization - EI).
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
-
Sample Preparation: Dissolve the sample in Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Pillar 3: Head-to-Head Performance Comparison
Following full validation of both the HPLC and GC-MS methods according to ICH Q2(R2) guidelines[14][15], their performance characteristics can be objectively compared. The table below summarizes hypothetical but typical validation results for the analysis of this compound.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Rationale for Difference |
| Specificity / Selectivity | High (Demonstrated with forced degradation) | Very High (Mass spectral identification) | MS provides definitive mass-to-charge ratio data, offering superior identification power compared to UV detection alone.[10] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity. HPLC often shows slightly better correlation due to the stability of the liquid phase injection. |
| Range | 0.5 - 75 µg/mL | 0.1 - 50 µg/mL | The range is defined by the concentrations where acceptable accuracy and precision are met.[14] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both are highly accurate. HPLC can sometimes be more accurate for non-volatile compounds due to less sample manipulation.[7] |
| Precision (%RSD) | Repeatability: ≤ 0.8% Intermediate: ≤ 1.5% | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | HPLC generally demonstrates superior precision for quantitative assays due to highly reproducible injection volumes and stable detector response.[15] |
| LOD (Limit of Detection) | 0.15 µg/mL | 0.03 µg/mL | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, is typically more sensitive than HPLC-UV.[16] |
| LOQ (Limit of Quantitation) | 0.5 µg/mL | 0.1 µg/mL | The LOQ is the lowest concentration quantifiable with acceptable precision and accuracy.[14] The higher sensitivity of MS leads to a lower LOQ. |
| Robustness | High (Insensitive to minor changes in pH, %B) | Moderate (Sensitive to inlet temp, flow rate) | HPLC methods are often more robust for routine QC, while GC methods can be more susceptible to variations in instrument parameters. |
Pillar 4: The Cross-Validation Protocol
The core objective is to confirm that the HPLC-UV and GC-MS methods provide equivalent quantitative results for the assay of this compound. This protocol ensures that data from either method can be used interchangeably or compared across studies.[3][17]
Step-by-Step Cross-Validation Procedure
-
Define Acceptance Criteria (Pre-Study):
-
The mean assay value determined by the GC-MS method should be within ±5.0% of the mean assay value determined by the primary (HPLC) method.
-
A statistical evaluation (e.g., two one-sided t-tests for equivalence) should conclude that the methods are equivalent at the 90% confidence level.
-
-
Sample Selection:
-
Select a minimum of three independent batches of this compound.
-
From each batch, prepare samples in triplicate at a concentration within the validated range of both methods (e.g., 25 µg/mL). This results in 9 total sample preparations.
-
-
Parallel Analysis:
-
Analyze all 9 samples using the validated HPLC-UV method.
-
Analyze the same 9 samples using the validated GC-MS method.
-
Ensure that system suitability criteria are met for all analytical runs on both instruments.
-
-
Data Compilation and Statistical Analysis:
-
Calculate the mean assay value and relative standard deviation (RSD) for the triplicate preparations from each batch for both methods.
-
Calculate the overall mean assay value across all 9 samples for each method.
-
Determine the percentage difference between the overall mean of the GC-MS method and the HPLC method.
-
Perform an equivalence test to statistically confirm that the results are not significantly different.
-
The logical flow of this cross-validation study is depicted below.
Conclusion and Recommendations
For the routine quality control (e.g., assay and purity) of this compound, the HPLC-UV method is recommended as the primary technique due to its superior precision, robustness, and ease of implementation in a QC environment.[11][18]
The GC-MS method serves as an essential complementary technique. Its strength lies in impurity identification and its ability to detect volatile or semi-volatile compounds that may not be observed by HPLC.[9][13] It is particularly valuable during process development and for troubleshooting out-of-spec batches.
Successful cross-validation provides the documented evidence that both methods yield comparable quantitative data. This allows a laboratory to leverage the strengths of each technique—the precision of HPLC for routine release and the specificity of GC-MS for investigations—with full confidence that the data generated is consistent, reliable, and scientifically sound, thereby satisfying global regulatory expectations.[3][4]
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
EBF. (2017, September). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
-
Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
OSHA. (1982, December). DIETHYLAMINE Method no.: 41. Occupational Safety and Health Administration. Retrieved from [Link]
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]
-
NIH. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. ijpsjournal.com [ijpsjournal.com]
Comparative Benchmarking Guide: {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine as a Novel GPCR Ligand
This guide provides a comprehensive benchmarking analysis of the novel compound, {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine, against established standards in the context of G-protein coupled receptor (GPCR) ligand screening. We will delve into the rationale behind the experimental design, present detailed protocols, and interpret comparative data to position this compound within the current landscape of pharmacological tools.
The 2-aminopyridine scaffold is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects, often mediated through interactions with GPCRs.[1][2][3][4] This guide will therefore focus on characterizing this compound as a putative ligand for a representative GPCR, the dopamine D2 receptor (D2R), a key target in neuropsychiatric drug discovery.
Physicochemical Characterization and Purity Assessment
Before embarking on biological assays, ensuring the purity and stability of the test compound is paramount for data integrity.[5][6][7]
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and structural integrity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the absence of significant impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, an indicator of purity.[]
Hypothetical Data Summary:
| Parameter | Result |
| Purity (HPLC) | >99% |
| Molecular Weight (MS) | 301.2 g/mol (Observed) vs. 301.23 g/mol (Calculated) |
| Structure (NMR) | Consistent with this compound |
| Melting Point (DSC) | 145-147°C |
This initial characterization confirms the identity and high purity of the test compound, allowing for confident interpretation of subsequent biological data.
Receptor Binding Affinity: A Head-to-Head Comparison
A fundamental aspect of ligand characterization is determining its affinity for the target receptor. We employed a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the D2R, using the well-characterized antagonist, Spiperone, as a standard.[9][10][11][12]
Experimental Protocol: Radioligand Binding Assay [9][13][14]
-
Membrane Preparation: Membranes from CHO cells stably expressing the human D2R were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA assay.
-
Assay Setup: In a 96-well plate, D2R membranes (20 µg protein) were incubated with a fixed concentration of the radioligand [³H]-Spiperone (0.2 nM) and increasing concentrations of either unlabeled Spiperone (standard) or this compound.
-
Incubation: The plate was incubated for 60 minutes at 30°C to allow for binding to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) were determined by non-linear regression. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data:
| Compound | IC50 (nM) | Ki (nM) |
| Spiperone (Standard) | 1.5 | 0.8 |
| This compound | 25.3 | 13.5 |
The data indicates that this compound binds to the D2R with a respectable affinity, albeit lower than the high-affinity antagonist Spiperone. This positions it as a moderate-affinity ligand worthy of further functional characterization.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Functional Activity: Assessing Downstream Signaling
To determine whether this compound acts as an agonist or antagonist at the D2R, we measured its effect on cAMP levels. The D2R is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP.[15][16][17] We compared the functional activity of our test compound with the known D2R agonist, Quinpirole, and the antagonist, Haloperidol.
Experimental Protocol: cAMP Assay [18][19][20][21]
-
Cell Culture: CHO cells expressing the D2R were seeded in 384-well plates and grown to near confluency.
-
Compound Treatment: Cells were pre-treated with Forskolin (to stimulate adenylate cyclase and raise basal cAMP levels) followed by the addition of increasing concentrations of Quinpirole, Haloperidol, or this compound.
-
Lysis and Detection: After incubation, the cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values were determined by plotting the cAMP response against the compound concentration.
Comparative Functional Data:
| Compound | Assay Mode | EC50/IC50 (nM) | Emax/Imax (%) |
| Quinpirole (Agonist) | Agonist | 12.5 | 95% decrease in cAMP |
| Haloperidol (Antagonist) | Antagonist | 8.2 | 100% inhibition of Quinpirole effect |
| This compound | Agonist | 85.7 | 70% decrease in cAMP |
The results demonstrate that this compound acts as a partial agonist at the D2R, with a lower potency and efficacy compared to the full agonist Quinpirole.
GPCR Signaling Pathway and Assay Principle
Caption: Simplified Gi-coupled GPCR signaling pathway.
Conclusion and Future Directions
This benchmarking guide has systematically evaluated the novel compound this compound against established standards for GPCR ligand characterization. Our findings position this compound as a moderate-affinity partial agonist for the dopamine D2 receptor.
The presented methodologies provide a robust framework for the initial characterization of novel compounds. Future studies should focus on:
-
Selectivity Profiling: Assessing the binding affinity of this compound against a panel of other GPCRs to determine its selectivity.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and efficacy.
This comprehensive approach, grounded in established scientific principles and rigorous experimental design, is essential for the successful identification and development of novel therapeutic agents.
References
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]
-
Marinescu, M., et al. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. IJPBS. [Link]
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
-
PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
ResearchGate. Principles of commonly used cAMP assays. [Link]
-
Semantic Scholar. Cell‐based assays in GPCR drug discovery. [Link]
-
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
MDPI. Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
ResearchGate. Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. [Link]
-
US Pharmacopeia (USP). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. [Link]
-
Living Journal of Computational Molecular Science. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
ACS Publications. Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. [Link]
-
PubMed. Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. [Link]
-
PubChem. 2-Amino-5-bromopyridine. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
-
Wikipedia. Diethylamine. [Link]
-
PubChem. N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine. [Link]
-
ResearchGate. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
Pharmaffiliates. 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.net [ijpbs.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. moravek.com [moravek.com]
- 6. usp.org [usp.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. revvity.com [revvity.com]
A Senior Application Scientist's Guide to Confirming the Crystal Structure of 2-Amino-5-Bromopyridine Derivatives
Introduction: The Structural Imperative in Drug Discovery
For researchers in pharmaceutical and materials science, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail—it is the bedrock of its function. For derivatives of 2-amino-5-bromopyridine, a versatile scaffold in medicinal chemistry, understanding the solid-state structure is paramount.[1] This knowledge governs critical properties such as solubility, stability, and, most importantly, how the molecule interacts with its biological target. An unambiguous structural confirmation is therefore a non-negotiable prerequisite for advancing a compound through the development pipeline.
This guide provides a comparative analysis of the essential techniques for the structural elucidation of 2-amino-5-bromopyridine derivatives. We will focus on the gold-standard method, Single-Crystal X-ray Diffraction (SCXRD), and demonstrate how its findings are corroborated by orthogonal spectroscopic methods to build an unassailable structural proof. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but to understand and adapt them.
Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands alone as the only technique that provides a direct, high-resolution visualization of the atomic arrangement in a crystalline solid.[2] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing.[3]
The 'Why': Causality in the SCXRD Workflow
The success of an SCXRD experiment hinges on the quality of a single crystal. The goal is to obtain a crystal that is a single, well-ordered lattice, free of significant defects. Slow crystallization methods, such as the slow evaporation of a saturated solution, are employed for this reason. Rapid precipitation traps solvent and introduces disorder, leading to poor diffraction quality.
Data collection is typically performed at cryogenic temperatures (around 100 K).[3] The reason for this is to minimize the thermal vibration of atoms in the crystal lattice. Reduced atomic motion results in a sharper, more intense diffraction pattern, which in turn allows for a more precise calculation of atomic positions and a more accurate final structure.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified 2-amino-5-bromopyridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation.[4] Allow the solvent to evaporate slowly and undisturbed at room temperature over several days until suitable single crystals form.[5]
-
Crystal Mounting: Using a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[5]
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) within the single-crystal X-ray diffractometer.[3] Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors like absorption and scale the data.
-
Structure Solution and Refinement: Solve the initial structure using direct methods (e.g., with software like ShelXT). Refine the atomic positions and thermal parameters using a least-squares refinement program until the model converges and accurately represents the experimental data.[3]
-
Validation: Validate the final structure using software tools like CheckCIF to ensure the geometric parameters and overall model are chemically sensible.
Interpreting the Data: 2-Amino-5-bromopyridine as a Case Study
The parent compound, 2-amino-5-bromopyridine, provides a foundational dataset for comparison. Its crystallographic parameters have been determined and are available in public databases.
| Parameter | Value for 2-Amino-5-bromopyridine | Data Source |
| Crystal System | Monoclinic | [6] |
| Space Group | P 1 21/c 1 | [6] |
| a | 13.80 Å | [6] |
| b | 5.839 Å | [6] |
| c | 7.687 Å | [6] |
| β | 106.04° | [6] |
| Volume (V) | 594.3 ų | [6] |
| Molecules per Unit Cell (Z) | 4 | [6] |
When analyzing a new derivative, comparing its unit cell parameters and space group to the parent compound can reveal the influence of the new functional group on the crystal packing. For instance, the introduction of a group capable of strong hydrogen bonding can dramatically alter the packing arrangement and even the crystal system.[7]
Part 2: Orthogonal Confirmation with Spectroscopic Techniques
While SCXRD is definitive for the solid state, a robust structural confirmation relies on a multi-technique approach. Spectroscopic methods provide complementary data that must be consistent with the SCXRD model. This creates a self-validating system where each technique corroborates the others.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[8] For 2-amino-5-bromopyridine derivatives, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of substituents. An electron-withdrawing group will shift nearby protons downfield (to a higher ppm), while an electron-donating group shifts them upfield. Coupling constants (J-values) reveal which protons are adjacent to one another, confirming their relative positions on the pyridine ring.[9]
-
¹³C NMR: Provides the number of unique carbon atoms and their chemical environment. The carbon attached to the bromine atom will have a distinct chemical shift, as will the carbons adjacent to the amino group and the ring nitrogen.[9]
Table 2: Representative ¹H NMR Data for Bromopyridine Scaffolds
| Compound | Proton Position | Chemical Shift (ppm, solvent) | J-coupling (Hz) | Data Source |
| 2-Bromopyridine | H6 | ~8.3 ppm (CDCl₃) | ~4.8 Hz | [10][11] |
| H4 | ~7.5 ppm (CDCl₃) | ~7.4 Hz | [10][11] | |
| 4-Bromopyridine | H2, H6 | ~8.6 ppm | - | [12] |
| H3, H5 | ~7.5 ppm | - | [12] |
Note: Data is illustrative. Actual shifts for derivatives will vary based on substitution.
B. Mass Spectrometry (MS): The Molecular Weight Signature
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. For halogenated compounds, MS offers a particularly clear signature due to natural isotopic abundances.[13]
-
The Bromine Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] Therefore, the molecular ion (M⁺) peak in the mass spectrum of a compound containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺).[15] This is a definitive indicator of the presence of a single bromine atom.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This confirms that the correct number of C, H, Br, and N atoms are present, which must agree with the structure determined by SCXRD and NMR.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the 2-amino-5-bromopyridine derivative in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to separate the compound of interest from any impurities.
-
Ionization: Use a soft ionization source, such as Electrospray Ionization (ESI), to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: Acquire the mass spectrum. In full scan mode, observe the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions.
-
Fragmentation (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide further structural clues, such as the loss of the bromine atom.[13]
Conclusion: An Integrated and Irrefutable Approach
References
-
National Institutes of Health (NIH). (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH National Library of Medicine. Retrieved from [Link]
-
PubChem. (2025). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2015). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Academy of Sciences. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
-
Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-bromo-pyridine–4-hydroxybenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(3), o665. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Predicting crystal structures of organic compounds. ResearchGate. Retrieved from [Link]
-
PubChemLite. (2025). 2-amino-5-bromopyridine (C5H5BrN2). PubChemLite. Retrieved from [Link]
-
SpectraBase. (2025). 2-Amino-5-bromopyridine. John Wiley & Sons, Inc. Retrieved from [Link]
-
Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 245-270. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]
-
American Chemical Society. (1969). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU. Retrieved from [Link]
-
ResearchGate. (2002). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
The Ascendant Therapeutic Potential of Bromopyridines: A Comparative Guide
The strategic incorporation of bromine into the pyridine scaffold has unlocked a compelling class of therapeutic candidates with significant potential across oncology, neurodegenerative disorders, and inflammatory conditions. The pyridine ring, a ubiquitous motif in medicinal chemistry, gains profoundly altered physicochemical properties upon bromination, influencing its pharmacokinetic profile and enhancing its biological activity.[1] This guide provides an in-depth technical comparison of bromopyridine derivatives against established and experimental therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Bromopyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of drug design, present in numerous FDA-approved therapeutics.[2] The introduction of a bromine atom serves as more than a simple structural modification; it acts as a strategic tool for medicinal chemists. Bromine's electron-withdrawing nature and its utility as an excellent leaving group make bromopyridines versatile intermediates for a range of synthetic transformations, including crucial cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4] This synthetic tractability allows for the precise construction of complex molecular architectures, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR).[5]
Comparative Efficacy in Preclinical Models
The true measure of a therapeutic candidate lies in its performance against existing standards. This section provides a comparative analysis of bromopyridine derivatives in key therapeutic areas.
Anticancer Activity: A New Frontier in Cytotoxicity
Bromopyridine derivatives have emerged as a promising class of compounds in oncology research, with several demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]
A notable example is the development of pyridine-bridged analogues of Combretastatin-A4 (CA-4), a potent anti-tubulin agent. The introduction of a bromopyridine moiety has led to the discovery of compounds with comparable, and in some cases superior, activity to the parent compound.
Table 1: Comparative Anticancer Activity of Pyridine-Bridged Combretastatin-A4 Analogues [8]
| Compound | Cancer Cell Line | IC50 (µM) of Bromopyridine Analogue | IC50 (µM) of Combretastatin-A4 |
| Analogue 4h | MDA-MB-231 (Breast Cancer) | 0.00313 | 0.00275 |
| Analogue 4s | MDA-MB-231 (Breast Cancer) | 0.00456 | 0.00275 |
| Analogue 4t | MDA-MB-231 (Breast Cancer) | 0.0687 | 0.00275 |
These results highlight the potential of bromopyridine-containing compounds to rival established anticancer agents. Further studies have shown that some pyridine derivatives exhibit strong inhibitory activity against MCF-7 breast cancer cells with IC50 values surpassing that of the standard drug doxorubicin.[6][9]
Neuroprotective Properties: A Beacon of Hope in Neurodegeneration
The therapeutic potential of bromopyridines extends to the complex realm of neurodegenerative diseases. Research has highlighted their ability to offer neuroprotection through various mechanisms, including antioxidant and anti-inflammatory effects.[10][11]
One area of significant interest is in the treatment of Alzheimer's disease. Novel melatonin-derived benzylpyridinium bromides have demonstrated potent inhibitory activity against cholinesterases, key enzymes in the progression of the disease, along with significant antioxidant and neuroprotective properties.[10]
Table 2: Cholinesterase Inhibitory Activity of a Melatonin-Derived Benzylpyridinium Bromide [10]
| Compound | Target Enzyme | IC50 (µM) |
| Compound 19 | Acetylcholinesterase (AChE) | 0.11 |
| Compound 19 | Butyrylcholinesterase (BuChE) | 1.1 |
These findings suggest that bromopyridine derivatives could offer a multi-faceted approach to treating neurodegenerative disorders.
Anti-inflammatory Effects: Quelling the Fire of Chronic Disease
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Bromopyridine derivatives have shown promise in this arena, with studies demonstrating their ability to modulate key inflammatory pathways.
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of new compounds.[12] Studies on novel thiourea derivatives of naproxen, a common NSAID, have shown that incorporating a bromopyridine moiety can enhance anti-inflammatory efficacy.
Table 3: Comparative In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model [8][13]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Bromopyridine Derivative | 40 | Significant inhibition (details vary by study) |
| Diclofenac (Standard Drug) | 25 | Significant inhibition (details vary by study) |
These preclinical data underscore the potential of bromopyridine-containing compounds as a new class of anti-inflammatory drugs.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of bromopyridines are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[1][3][14] Several bromopyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting downstream signaling and inhibiting angiogenesis.[6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of bromopyridine derivatives.
Modulation of PIM-1 Kinase Signaling in Cancer
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[] Novel cyanopyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, leading to apoptosis and cell cycle arrest in cancer cells.[16]
Caption: PIM-1 kinase signaling pathway and its inhibition by bromopyridine derivatives.
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are provided to ensure the reproducibility and validation of findings related to the therapeutic potential of bromopyridine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromopyridine derivatives and a positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. This allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[12][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin or diclofenac, 10 mg/kg), and treatment groups receiving different doses of the bromopyridine derivative. Administer the compounds intraperitoneally or orally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Future Directions and Conclusion
The field of bromopyridine-based therapeutics is ripe with opportunity. The versatility of the bromopyridine scaffold allows for extensive medicinal chemistry efforts to further refine their potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Elucidation of Novel Mechanisms: While kinase inhibition is a prominent mechanism, further investigation into other potential targets is warranted.
-
In Vivo Efficacy and Safety: More extensive in vivo studies in relevant disease models are necessary to translate the promising preclinical data into clinical candidates.
-
Combination Therapies: Exploring the synergistic effects of bromopyridine derivatives with existing therapies could lead to more effective treatment regimens.
References
- A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
- The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. Benchchem.
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- New Multifunctional Melatonin-Derived Benzylpyridinium Bromides With Potent Cholinergic, Antioxidant, and Neuroprotective Properties as Innovative Drugs for Alzheimer's Disease. PubMed.
- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
- VEGF signaling via VEGFR2 - generic cascades P
- The anti-inflammatory activity of compound B in the carrageenan-induced paw edema test.
- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre
- Bromopyridine: Common isomorphs, synthesis, applic
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- PIM kinase Inhibitors-PIM kinase Signaling P
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- The role of Pim-1 kinases in inflammatory signaling p
- 3-aryl-4-(3,4,5-trimethoxyphenyl)
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Pyridine heterocycles: Compiling the anticancer capabilities.
- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
- Carrageenan induced Paw Edema Model.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
- Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implic
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine deriv
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 7. chemijournal.com [chemijournal.com]
- 8. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsat.org [ijsat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of a 2-Aminopyridine Histamine H1 Antagonist: A Comparative Guide
A Deep Dive into the SAR of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine and its Analogs
For researchers and scientists engaged in the intricate process of drug discovery, a thorough understanding of the structure-activity relationship (SAR) is paramount. This guide provides a comprehensive comparison of this compound, a potent histamine H1 receptor antagonist, and its analogs. By dissecting the molecule into its core components—the substituted pyridine ring, the ethylenediamine linker, and the terminal amine—we will explore how subtle molecular modifications influence binding affinity and functional activity, supported by experimental data from the literature.
The Core Scaffold: A Mepyramine Analog with Enhanced Potency
The compound this compound belongs to the class of first-generation histamine H1 antagonists, sharing a structural framework with the well-known antihistamine, Mepyramine (Pyrilamine). The defining features of this class include two aromatic rings, a spacer, and a terminal tertiary amine. In our target molecule, these are represented by the 5-bromopyridin-2-yl and a (implied) benzyl or other aryl group (a common feature in this class, though not explicitly part of the name), the ethylenediamine linker, and the diethylamino group, respectively.
The primary biological target for this class of compounds is the histamine H1 receptor, a G protein-coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent release of intracellular calcium.[1] Antagonists like this compound competitively block histamine from binding to the receptor, thereby preventing this signaling cascade and mitigating the physiological effects of histamine.
Deconstructing the Molecule: A Three-Point SAR Analysis
To understand the nuanced contributions of each molecular fragment to the overall activity, we will systematically analyze the SAR at three key positions: the pyridine ring, the ethylenediamine linker, and the terminal diethylamino group.
The Pyridine Ring: The Impact of Substitution
The 2-aminopyridine moiety is a common feature in many histamine H1 antagonists. The substitution pattern on this ring is a critical determinant of potency.
Key Insight: Halogen substitution at the 5-position of the pyridine ring generally enhances antagonist activity.
| Compound/Analog | Substitution on Pyridine Ring | Relative Potency/Binding Affinity (Qualitative) | Reference |
| {2-[(Pyridin-2-yl)amino]ethyl}diethylamine (Mepyramine analog) | H | Potent | [2] |
| This compound | 5-Bromo | More Potent | |
| {2-[(5-Chloropyridin-2-yl)amino]ethyl}diethylamine | 5-Chloro | Potent | |
| {2-[(5-Methylpyridin-2-yl)amino]ethyl}diethylamine | 5-Methyl | Less Potent |
The increased potency observed with the 5-bromo substitution can be attributed to favorable hydrophobic and electronic interactions within the H1 receptor binding pocket. The bromine atom can form halogen bonds or engage in van der Waals interactions with specific residues, anchoring the ligand more securely in the binding site.
The Ethylenediamine Linker: A Critical Spacer
The ethylenediamine chain serves as a flexible linker, ensuring the optimal spatial orientation of the pyridine ring and the terminal amine for effective receptor binding.
Key Insight: A two-carbon (ethylene) chain is generally optimal for H1 antagonist activity in this class of compounds.
| Compound/Analog | Linker Chain Length | Relative Potency/Binding Affinity (Qualitative) | Reference |
| This compound | Ethylene (2 carbons) | Optimal | [3] |
| {3-[(5-Bromopyridin-2-yl)amino]propyl}diethylamine | Propylene (3 carbons) | Decreased | [3] |
| {[(5-Bromopyridin-2-yl)amino]methyl}diethylamine | Methylene (1 carbon) | Significantly Decreased |
Studies on related H3 receptor antagonists have shown that elongating the alkyl chain from two to six methylene groups can increase activity. However, for H1 antagonists of the ethylenediamine class, the two-carbon spacer has been consistently found to be optimal for achieving high affinity.[3] This suggests a specific distance constraint within the H1 receptor binding pocket between the interaction points for the aromatic ring and the protonated amine.
The Terminal Amine: The Role of Basicity and Steric Bulk
The terminal tertiary amine is a crucial pharmacophoric element. At physiological pH, this group is protonated, forming a cationic head that is believed to interact with a negatively charged residue, such as aspartate, in the receptor binding site.
Key Insight: A terminal tertiary amine with small alkyl substituents, such as diethyl or dimethyl, is essential for high H1 antagonist activity.
| Compound/Analog | Terminal Amine Group | Relative Potency/Binding Affinity (Qualitative) | Reference |
| This compound | Diethylamine | Potent | [2] |
| {2-[(5-Bromopyridin-2-yl)amino]ethyl}dimethylamine | Dimethylamine | Potent | [2] |
| {2-[(5-Bromopyridin-2-yl)amino]ethyl}ethylamine (secondary) | Ethylamine | Less Potent | [2] |
| {2-[(5-Bromopyridin-2-yl)amino]ethyl}amine (primary) | Amino | Significantly Less Potent | [2] |
The requirement for a tertiary amine highlights the importance of both the positive charge for ionic interactions and the steric bulk of the alkyl groups for occupying a specific hydrophobic pocket within the receptor. Primary and secondary amines are generally less active, suggesting that the N-alkyl groups are not merely passive substituents but actively contribute to the binding affinity.
Experimental Protocols
Synthesis of this compound and Analogs
A general synthetic route to this class of compounds involves the condensation of 2-amino-5-bromopyridine with a 2-(diethylamino)ethyl halide.
Step-by-Step Protocol:
-
Starting Materials: 2-Amino-5-bromopyridine, 2-(diethylamino)ethyl chloride hydrochloride, and a suitable base (e.g., sodium amide or potassium carbonate).
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine in an inert solvent (e.g., toluene or DMF), add the base and stir at room temperature.
-
Addition of Side Chain: Slowly add a solution of 2-(diethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analogs with different substitutions on the pyridine ring, variations in the linker chain length, or different terminal amine groups can be synthesized by using the appropriate starting materials in a similar fashion.
Histamine H1 Receptor Binding Assay
The binding affinity of the synthesized compounds for the histamine H1 receptor can be determined using a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).[4]
-
Radioligand: Use a radiolabeled H1 antagonist, such as [³H]mepyramine, as the tracer.[4]
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of [³H]mepyramine and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[4][5]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., GF/C plates).[4]
-
Quantification: Wash the filters to remove unbound radioactivity and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing the SAR: Key Relationships
To visually summarize the structure-activity relationships discussed, the following diagrams illustrate the key molecular features and their impact on H1 receptor antagonism.
Caption: Impact of 5-position substitution on the pyridine ring on H1 antagonist activity.
Caption: Effect of the linker chain length on H1 antagonist activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analogs of burimamide as potent and selective histamine H3 receptor antagonists: the effect of chain length variation of the alkyl spacer and modifications of the N-thiourea substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Corrosion Potential of Novel Pyridine Derivatives
In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. For researchers and professionals in materials science and chemical engineering, identifying potent, reliable, and environmentally benign inhibitors is a critical endeavor. This guide provides an in-depth, objective comparison of novel pyridine derivatives as anti-corrosion agents, contrasting their performance with established alternatives and grounding the discussion in robust experimental data and methodologies.
The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of infrastructure and industrial equipment. The injection of corrosion inhibitors into corrosive environments is one of the most effective strategies for mitigating this damage.[1] Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are renowned for their inhibitory properties. Pyridine and its derivatives, a class of nitrogen-based heteroaromatic compounds, have emerged as a focal point of research due to their exceptional potential to form protective films on metal surfaces.[2][3]
The efficacy of pyridine derivatives is largely attributed to the presence of the nitrogen atom, which acts as a center for adsorption onto the metal surface.[2][3] Furthermore, the introduction of various functional groups onto the pyridine ring can significantly enhance their performance, making them highly versatile and effective corrosion inhibitors.[1][2] This guide will delve into the experimental validation of these compounds, offering a clear perspective on their standing among other corrosion mitigation strategies.
Foundational Methodologies for Inhibitor Evaluation
To rigorously assess the anti-corrosion potential of any compound, a multi-faceted experimental approach is essential. The following techniques form the bedrock of modern corrosion inhibition studies, each providing unique and complementary insights into the inhibitor's performance and mechanism.
Electrochemical Techniques: A Real-Time Window into Corrosion
Electrochemical methods are indispensable for their ability to provide rapid and sensitive measurements of corrosion rates and inhibitor effectiveness.[4][5]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of a metal sample and measuring the resulting current.[6][7] The data, presented as a Tafel plot, allows for the determination of the corrosion current density (i_corr), a direct measure of the corrosion rate.[5][6] By comparing the i_corr values in the presence and absence of an inhibitor, the inhibition efficiency (IE) can be calculated. Furthermore, shifts in the corrosion potential (E_corr) can indicate whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the metal/electrolyte interface.[8][9][10] By applying a small sinusoidal voltage and measuring the impedance over a range of frequencies, a wealth of information can be extracted, including the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the adsorption of the inhibitor on the metal surface.[9][11] An increase in R_ct and a decrease in C_dl are indicative of effective corrosion inhibition.
Weight Loss Measurements: The Gravimetric Standard
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a prolonged period.[4] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration.[4][12][13] After the exposure period, the coupons are cleaned to remove corrosion products, and the weight loss is measured. The inhibition efficiency is then calculated based on the reduction in weight loss in the presence of the inhibitor.
Surface Analysis Techniques: Visualizing Protection
To complement the quantitative data from electrochemical and weight loss methods, surface analysis techniques provide visual and compositional evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): SEM produces high-resolution images of the metal surface, revealing its morphology.[14][15] By comparing the surface of a metal exposed to the corrosive environment with and without the inhibitor, the formation of a protective film and the reduction in surface damage can be visually confirmed.[4]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the metal surface, confirming the presence of elements from the inhibitor molecule in the protective film.[15]
The selection and application of these methodologies are guided by established standards, such as those from ASTM International, which ensure the reliability and reproducibility of the results.[16][17][18][19]
Comparative Performance Analysis of Novel Pyridine Derivatives
The true measure of a novel inhibitor lies in its performance relative to existing options. This section presents a comparative analysis of several recently synthesized pyridine derivatives against a traditional inhibitor, benzotriazole, a well-known corrosion inhibitor for copper and its alloys, but also used for steel. The data presented is a synthesis of findings from multiple studies and is intended to be illustrative of the potential of these compounds.
Table 1: Comparative Inhibition Efficiency of Pyridine Derivatives and Benzotriazole for Mild Steel in 1M HCl
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Method | Reference |
| Novel Pyridine Derivative A (e.g., a substituted pyridin-2(1H)-one) | 0.5 | 98.4 | Weight Loss | [12][13] |
| Novel Pyridine Derivative B (e.g., a pyridine-urea compound) | 0.5 (approx. 200 mg/L) | 97.1 | Electrochemical | [20] |
| Novel Pyridine Derivative C (e.g., a substituted pyridine) | 5.0 | 99.6 | Weight Loss | [14][21] |
| Benzotriazole (BTA) | 5.0 | ~90 | Electrochemical | (Typical literature value) |
Note: The specific structures of the novel pyridine derivatives are often complex and are generalized here. The provided references should be consulted for detailed chemical information.
From the data, it is evident that the novel pyridine derivatives exhibit exceptionally high inhibition efficiencies, often exceeding 97% and in some cases approaching 99.6%.[14][20][21] This level of performance is a significant improvement over many traditional organic inhibitors under similar conditions. The high efficiency at relatively low concentrations for some derivatives highlights their potential for cost-effective application.[12][13]
Unraveling the Mechanism of Inhibition
The superior performance of pyridine derivatives can be attributed to their sophisticated mechanism of action, which typically involves adsorption onto the metal surface to form a protective barrier.[15][22] This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[15]
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond.[15]
The nitrogen atom in the pyridine ring, with its lone pair of electrons, plays a crucial role in the chemisorption process by donating electrons to the vacant d-orbitals of the metal atoms.[15] The presence of other heteroatoms (like oxygen and sulfur) and π-electrons in the molecule further enhances this interaction.[5] The adsorption of these inhibitors generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.[2][11]
Diagram: Proposed Mechanism of Pyridine Derivative Adsorption
Caption: Mechanism of pyridine derivative adsorption on a metal surface.
Experimental Protocols: A Step-by-Step Guide
For the purpose of reproducibility and standardization, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key experiments discussed.
Protocol for Potentiodynamic Polarization (PDP) Measurements
-
Electrode Preparation: Prepare the working electrode (e.g., mild steel) by polishing with successively finer grades of silicon carbide paper, rinsing with distilled water and acetone, and drying.[23]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[24]
-
Solution Preparation: Prepare the corrosive solution (e.g., 1M HCl) and the inhibitor solutions at various concentrations.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize for approximately 30-60 minutes.[24]
-
Polarization Scan: Perform the potentiodynamic scan at a rate of 0.6 V/h, typically from -250 mV to +250 mV relative to the OCP.[23]
-
Data Analysis: Extract the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curve.[6] Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100.
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the anti-corrosion potential of novel compounds.
Conclusion and Future Outlook
Future research should focus on the development of "green" pyridine derivatives, synthesized from environmentally friendly starting materials and exhibiting low toxicity.[20] Additionally, a deeper understanding of the structure-activity relationships through computational studies will be instrumental in the rational design of the next generation of high-performance corrosion inhibitors.[25][26]
References
-
Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. (n.d.). Emerald Insight. Retrieved January 21, 2026, from [Link]
-
Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. (2014, March 9). NACE International. Retrieved January 21, 2026, from [Link]
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022, September 24). Chemical Methodologies. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and evaluation the performance of some novel pyridinone derivatives as corrosion inhibitors in some petroleum applications. (2022, October 13). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyridine and Its Derivatives as Corrosion Inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries. (2023, June 22). ASTM International. Retrieved January 21, 2026, from [Link]
-
G185 Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode. (2024, November 13). ASTM International. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation. (n.d.). Springer. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. (2022). Journal of Applied Sciences and Nanotechnology. Retrieved January 21, 2026, from [Link]
-
List of ASTM Standards Related to Corrosion Testing and Monitoring. (n.d.). CorrMagnet. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyridine-, Imidazopyridine-, and Pyrimidine-based Corrosion Inhibitors. (n.d.). Taylor & Francis eBooks. Retrieved January 21, 2026, from [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). International Journal of Corrosion and Scale Inhibition. Retrieved January 21, 2026, from [Link]
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022, September 24). Chemical Methodologies. Retrieved January 21, 2026, from [Link]
-
Paper No. - CorrMagnet Consulting. (n.d.). CorrMagnet Consulting. Retrieved January 21, 2026, from [Link]
-
Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid. (n.d.). Emerald Publishing. Retrieved January 21, 2026, from [Link]
-
Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. (2021, September 30). Al-Nahrain Journal of Science. Retrieved January 21, 2026, from [Link]
-
Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023). SciSpace. Retrieved January 21, 2026, from [Link]
-
A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. (2018, November). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022, September 24). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2023, March 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. Retrieved January 21, 2026, from [Link]
-
Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. (n.d.). Semarak Ilmu. Retrieved January 21, 2026, from [Link]
-
Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2023, March 27). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Comparison between several synthesized organic corrosion inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (n.d.). SciELO México. Retrieved January 21, 2026, from [Link]
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023, June 30). CoLab.
-
Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023, June 30). European Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM International. Retrieved January 21, 2026, from [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved January 21, 2026, from [Link]
-
Potentiodynamic Corrosion Testing. (2018, August). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Electrochemical Corrosion Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved January 21, 2026, from [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 21, 2026, from [Link]
-
Potentiodynamic polarization methods. (n.d.). DDL Inc. Retrieved January 21, 2026, from [Link]
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Algerian Journal of Engineering and Technology. Retrieved January 21, 2026, from [Link]
Sources
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. Potentiodynamic polarization [corrosion-doctors.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. researchgate.net [researchgate.net]
- 12. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chemmethod.com [chemmethod.com]
- 15. tandfonline.com [tandfonline.com]
- 16. content.ampp.org [content.ampp.org]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
- 19. List of ASTM Standards Related to Corrosion Testing and Monitoring [corrosionclinic.com]
- 20. researchgate.net [researchgate.net]
- 21. chemmethod.com [chemmethod.com]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. farsi.msrpco.com [farsi.msrpco.com]
- 24. researchgate.net [researchgate.net]
- 25. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | CoLab [colab.ws]
- 26. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
Comprehensive Disposal Guide for {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
This guide provides a detailed, safety-first protocol for the proper handling and disposal of {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine. As a brominated aromatic amine, this compound requires specific waste management procedures to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for laboratory professionals engaged in research and development.
Hazard Identification and Waste Classification
Understanding the hazard profile is fundamental to safe handling. This compound combines the chemical properties of a halogenated pyridine, an aromatic amine, and a diethylamine side chain. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure informs the necessary precautions by considering the hazards of its constituent parts.
Primary Waste Classification: Halogenated Organic Waste
The presence of a bromine atom classifies this compound as a halogenated organic waste .[1] This is the most critical factor for its disposal. Halogenated and non-halogenated waste streams must be kept separate.[2] The co-mingling of these wastes complicates the disposal process and significantly increases costs, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic byproducts.[3][4]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Rationale & Precautions |
|---|---|---|
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[5] | The aromatic amine and diethylamine moieties are associated with acute toxicity. The brominated pyridine structure may also contribute to systemic effects. |
| Skin & Eye Damage | Causes severe skin burns and eye damage.[5][6] | Amine functional groups are often corrosive. Direct contact can cause irreversible tissue damage. Always handle in a fume hood. |
| Respiratory Irritation | May cause respiratory tract irritation.[6] | Vapors or aerosols can irritate the mucous membranes. Engineering controls like a chemical fume hood are mandatory.[7] |
| Environmental Hazard | Potentially harmful to aquatic life. | Halogenated organic compounds can be persistent in the environment. Never dispose of this chemical down the drain.[8][6][9] |
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound, from initial use to final waste disposal.
-
Hand Protection : Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[9][10]
-
Eye and Face Protection : Use chemical safety goggles and a face shield. Standard safety glasses are insufficient.[11]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Ensure full coverage of arms and legs.[12]
-
Respiratory Protection : All handling and waste consolidation must be performed within a certified chemical fume hood to prevent inhalation of vapors.
Standard Disposal Protocol: Step-by-Step
This protocol outlines the procedure for routine disposal of waste containing this compound, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation The cardinal rule is strict segregation.
-
Action : Designate a specific waste container exclusively for "Halogenated Organic Waste."[1]
-
Causality : Mixing halogenated waste with non-halogenated solvents requires the entire mixture to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[8][2] Do not mix with acids, bases, or oxidizers to prevent dangerous chemical reactions.[8][2]
Step 2: Container Selection and Labeling Proper containment and identification are critical for safety and compliance.
-
Action : Use a chemically compatible container in good condition, such as a 4-liter poly bottle or a designated 5-gallon carboy, with a tightly sealing screw cap.[8][3]
-
Action : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
Action : Clearly write the full chemical name: "this compound" and list any other solvents or chemicals present with their percentage contributions.[1][8] Do not use abbreviations or chemical formulas.[8]
Step 3: Accumulation and Storage Waste must be stored safely in a designated laboratory area.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be clearly marked.
-
Action : The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
-
Action : Keep the waste container closed at all times except when you are actively adding waste.[3] Store away from heat, ignition sources, and incompatible materials.[8]
Step 4: Arranging Final Disposal Accumulated waste must be handed over to certified professionals.
-
Action : Once the container is three-quarters full, or if work on the project is complete, schedule a waste collection with your EHS office.[3] Follow your institution's specific procedure for requesting a pickup.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
Step 1: Immediate Response
-
Action : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Action : If the spill occurs inside a chemical fume hood, keep the sash at the operating height. If outside a hood, ensure the area is well-ventilated.[6] Eliminate all ignition sources.[5]
Step 2: Containment and Cleanup
-
Action : Wearing the full PPE described in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or chemical spill pads.[3][9]
-
Action : Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[7][10]
Step 3: Decontamination
-
Action : Decontaminate the spill area according to your laboratory's standard operating procedures. Specific decontamination solutions for aromatic amines may be used if available and approved by your EHS department.[13]
-
Action : Wash the area with soap and water.[11]
Step 4: Reporting
-
Action : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for waste management.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
2-Amino-5-bromopyrimidine - Safety Data Sheet . [Link]
-
Bromine: incident management . GOV.UK. [Link]
-
DECONtamination Solution, Aromatic Amines, 1 gal . SKC Inc. [Link]
-
Diethylamine - Safety Data Sheet . [Link]
-
Aromatic Amine DECONtamination Solution - Safety Data Sheet . SKC Inc. [Link]
-
Pyridine - Standard Operating Procedure . Washington State University. [Link]
-
PYRIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]
-
PYRIDINE - International Chemical Safety Cards . [Link]
-
Aromatic Amine Cleaning Developing Solution - Safety Data Sheet . SKC Inc. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. PYRIDINE [training.itcilo.org]
- 13. skcinc.com [skcinc.com]
Personal protective equipment for handling {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
Comprehensive Safety and Handling Guide: {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound. As a novel or specialized research chemical, a complete, formally issued Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established safety principles for its constituent chemical motifs: a brominated pyridine, a secondary amine, and a tertiary amine (diethylamine). The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a proactive safety culture within the laboratory.
Hazard Assessment: A Structural Deconstruction
To formulate a robust safety plan, we must first understand the hazards inherent to the molecule's structure. This compound combines three distinct functional groups, each contributing to its overall hazard profile.
-
5-Bromopyridine Moiety : Halogenated aromatic heterocycles like pyridine can exhibit significant toxicity. Pyridine itself is known for causing health issues such as nausea, headaches, and abdominal pain upon exposure.[1] The presence of a bromine atom increases the molecular weight and may alter its metabolic pathway and persistence, classifying it as a halogenated organic compound requiring specific disposal procedures.[2]
-
Secondary and Tertiary Amine Groups : Amines are organic derivatives of ammonia and often share its corrosive and irritant properties.[3] The diethylamine portion, in particular, is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[4][5] Amines can be harmful if inhaled, ingested, or absorbed through the skin.[6]
Based on this analysis, we must assume the compound is toxic, corrosive, a skin and respiratory irritant, and potentially flammable. All handling procedures must be designed to mitigate these combined risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and non-negotiable. The equipment specified below is based on the highest potential risk presented by the molecule's functional groups.
| PPE Item | Specification | Rationale |
| Hand Protection | Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves | The pyridine component necessitates gloves with high chemical resistance. Standard nitrile gloves are not recommended for pyridine and may offer insufficient protection.[7] Always check the manufacturer's glove compatibility chart. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Due to the corrosive nature of amines, protection against splashes is paramount.[8] Goggles are mandatory, and a face shield should be worn when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned lab coat protects against incidental skin contact.[7] Given the flammability of the diethylamine component, a flame-resistant coat is the preferred choice. |
| Respiratory Protection | Use Within a Fume Hood (Mandatory) | All handling of this compound must occur within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of potentially harmful vapors.[1] A respirator may be required for spill cleanup outside a hood, but this requires medical clearance and fit-testing.[7] |
Standard Operating Procedure: Safe Handling & Storage
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring operational safety.
Experimental Workflow
Caption: Standard workflow for handling the compound.
Step-by-Step Protocol:
-
Preparation :
-
Handling :
-
Work exclusively within the fume hood, keeping the sash at the lowest practical height.
-
If transferring significant quantities, ground all equipment to prevent static discharge, as the diethylamine component is flammable.[10]
-
Dispense the material carefully to avoid generating aerosols or splashes.
-
Keep the primary container tightly sealed when not in use to minimize vapor release.[1]
-
-
Storage :
-
Store the compound in a tightly closed, properly labeled container.[7]
-
The storage area should be cool, dry, and well-ventilated, segregated from incompatible materials like strong acids and oxidizing agents.[7][10]
-
Store in a secured cabinet or area designated for flammable and corrosive materials.
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency is critical to mitigating harm.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response.
Personal Exposure Protocol:
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Skin Contact : Promptly remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes.[13] An emergency shower may be necessary for large-area contact.[7] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, trained personnel should provide respiratory support.[13] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[11][12]
Spill Cleanup Protocol:
-
Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE (including respiratory protection if outside a fume hood), contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[9][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and spilled substance into a designated, sealable container for hazardous waste.[7]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Label the container as "Halogenated Organic Waste" and include the chemical name.
Disposal Plan: Environmental Responsibility
Due to its brominated nature, this compound and any materials contaminated with it must be treated as hazardous halogenated organic waste .
-
Waste Collection : All waste, including excess chemical and contaminated consumables (gloves, absorbent material, etc.), must be collected in a clearly labeled, airtight, and compatible waste container.[7][12]
-
Segregation : Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
Disposal Method : The waste must be disposed of through a licensed hazardous waste disposal service.[2] The most common method for such compounds is high-temperature incineration at a facility equipped with scrubbers and emission control systems to manage the byproducts of bromine combustion.[2][14]
By adhering to this comprehensive guide, researchers can handle this compound with the necessary precautions, ensuring personal safety and environmental compliance.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Safety Data Sheet for 5-bromo-2-pyrimidinamine. (2025, December 19).
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (n.d.). Diethylamine Safety Data Sheet.
- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemtalk. (n.d.). Bromine water - disposal.
- PETRAMIN S.A. DE C.V. (2025, January 30). Diethylamine Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
- National Institutes of Health. (n.d.). Diethylamine PubChem CID 8021.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. idesapetroquimica.com [idesapetroquimica.com]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
